molecular formula C22H23FN4O2 B10782280 Neflumozide CAS No. 86636-93-3

Neflumozide

Cat. No.: B10782280
CAS No.: 86636-93-3
M. Wt: 394.4 g/mol
InChI Key: VEUGOXRZHKYDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neflumozide is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

86636-93-3

Molecular Formula

C22H23FN4O2

Molecular Weight

394.4 g/mol

IUPAC Name

3-[1-[3-(6-fluoro-1,2-benzoxazol-3-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C22H23FN4O2/c23-15-7-8-17-18(25-29-21(17)14-15)5-3-11-26-12-9-16(10-13-26)27-20-6-2-1-4-19(20)24-22(27)28/h1-2,4,6-8,14,16H,3,5,9-13H2,(H,24,28)

InChI Key

VEUGOXRZHKYDED-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC4=NOC5=C4C=CC(=C5)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the CNS Mechanism of Action of Nemonapride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of nemonapride, an atypical antipsychotic, within the central nervous system (CNS). This document consolidates key findings from preclinical and clinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of its pharmacological interactions.

Core Mechanism of Action

Nemonapride exerts its antipsychotic effects primarily through a potent and selective antagonism of dopamine D₂-like receptors, coupled with modulation of serotonin receptor activity.[1][2][3][4][5] This dual action on key neurotransmitter systems in the brain is characteristic of atypical antipsychotics, contributing to a therapeutic profile that addresses the positive symptoms of schizophrenia, such as hallucinations and delusions, with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.

The primary pharmacological actions of nemonapride include:

  • Dopamine Receptor Antagonism: Nemonapride is a powerful antagonist at dopamine D₂, D₃, and D₄ receptors. Its high affinity for these receptors is believed to be the principal driver of its antipsychotic efficacy by mitigating overactive dopamine signaling in psychotic disorders.

  • Serotonin Receptor Modulation: Nemonapride also interacts with serotonin receptors, notably exhibiting partial agonist activity at the 5-HT₁ₐ receptor. This action is thought to contribute to its atypical profile, potentially improving negative symptoms and cognitive deficits, and reducing the incidence of motor side effects. It also shows affinity for 5-HT₂ₐ receptors.

  • Sigma Receptor Binding: Nemonapride demonstrates affinity for sigma σ₁ and σ₂ receptors, though the clinical significance of this interaction is still under investigation.

Quantitative Data: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities of nemonapride for key CNS receptors.

Receptor SubtypeBinding Affinity (Ki) [nM]Reference
Dopamine D₂0.06 - 0.16
Dopamine D₃0.26 - 0.3
Dopamine D₄0.15 - 0.31
Dopamine D₁-like740
Receptor SubtypeBinding Affinity (Ki) [nM]Functional ActivityReference
Serotonin 5-HT₁ₐ1.8Partial Agonist
Serotonin 5-HT₂ₐ9.4Antagonist
Sigma σ₁8.4-
Sigma σ₂9.6-

Signaling Pathways and Pharmacodynamics

The therapeutic effects of nemonapride are a consequence of its modulation of downstream signaling cascades following receptor binding.

Dopaminergic Pathway

As a potent antagonist of D₂-like receptors, nemonapride blocks the intracellular signaling initiated by dopamine. D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Their activation normally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. By blocking these receptors, nemonapride prevents these downstream effects, which is thought to normalize the hyperactivity of dopaminergic pathways implicated in psychosis.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling PKA->Signaling Nemonapride Nemonapride Nemonapride->D2R Antagonizes

Nemonapride's Antagonism of the Dopamine D₂ Receptor Signaling Pathway.
Serotonergic Pathway

Nemonapride's partial agonism at 5-HT₁ₐ receptors suggests it can modulate serotonergic activity. 5-HT₁ₐ receptors are also GPCRs coupled to Gαi/o proteins. As a partial agonist, nemonapride can act as a functional antagonist in brain regions with high serotonin levels and as an agonist in regions with low serotonin levels, thereby stabilizing serotonergic neurotransmission. This modulation is thought to contribute to its effects on negative symptoms and cognition.

cluster_presynaptic_5ht Presynaptic Neuron cluster_postsynaptic_5ht Postsynaptic Neuron Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR Binds (Full Agonist) AC_5HT Adenylyl Cyclase HT1AR->AC_5HT Inhibits cAMP_5HT cAMP AC_5HT->cAMP_5HT Converts ATP to Signaling_5HT Downstream Signaling cAMP_5HT->Signaling_5HT Nemonapride_5HT Nemonapride Nemonapride_5HT->HT1AR Binds (Partial Agonist)

Nemonapride's Partial Agonism at the Serotonin 5-HT₁ₐ Receptor.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the CNS mechanism of action of nemonapride.

Radioligand Displacement Binding Assays

These assays are fundamental for determining the binding affinity of a drug to its target receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of nemonapride for various CNS receptors.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., HEK293 cells transfected with human dopamine D₂ receptor cDNA) or from specific brain regions (e.g., rat striatum) are prepared.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-N-methylspiperone for D₂ receptors) is incubated with the membrane preparation in the presence of varying concentrations of nemonapride.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of nemonapride that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow start Membrane Preparation incubation Incubation with Radioligand and Nemonapride start->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end Binding Affinity (Ki) analysis->end cluster_microdialysis In Vivo Microdialysis Experimental Flow implant Stereotaxic Probe Implantation recover Animal Recovery implant->recover perfuse Probe Perfusion with aCSF recover->perfuse baseline Baseline Sample Collection perfuse->baseline administer Nemonapride Administration baseline->administer postdose Post-Dose Sample Collection administer->postdose hplc HPLC-ED Analysis of Dialysate postdose->hplc result Neurotransmitter Level Changes hplc->result cluster_pet PET Receptor Occupancy Protocol baseline_scan Baseline PET Scan with Radiotracer (e.g., [11C]raclopride) drug_admin Administration of Nemonapride baseline_scan->drug_admin postdose_scan Post-Dose PET Scan drug_admin->postdose_scan analysis_pet Image Analysis and Quantification of Binding Potential postdose_scan->analysis_pet occupancy_calc Calculation of Receptor Occupancy (%) analysis_pet->occupancy_calc

References

A Deep Dive into Preclinical Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Principles and Methodologies of Preclinical Research for Researchers, Scientists, and Drug Development Professionals.

Preclinical research represents a critical and foundational stage in the intricate journey of drug discovery and development. It is a multidisciplinary endeavor that bridges the gap between initial compound discovery and the commencement of human clinical trials. This phase is paramount for establishing the preliminary safety and efficacy profile of a potential therapeutic agent, thereby providing the essential data required for regulatory approval to proceed to in-human studies. This technical guide provides a comprehensive overview of the core components of preclinical research, with a focus on data-driven decision-making, detailed experimental protocols, and the visualization of complex biological and experimental workflows.

The Preclinical Research Workflow: A Labyrinth of Scientific Scrutiny

The preclinical development pipeline is a meticulously orchestrated series of stages, each designed to rigorously evaluate a drug candidate before it can be considered for human testing. This workflow ensures that only the most promising and safest compounds advance, minimizing potential risks to clinical trial participants.

Preclinical_Workflow cluster_Discovery Discovery Phase cluster_Development Preclinical Development Target ID & Validation Target ID & Validation Lead Discovery Lead Discovery Target ID & Validation->Lead Discovery Identified Target Lead Optimization Lead Optimization Lead Discovery->Lead Optimization Hit Compounds In Vitro Studies In Vitro Studies Lead Optimization->In Vitro Studies Optimized Leads In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Promising Candidates Toxicology Toxicology In Vivo Studies->Toxicology Safety & Efficacy Data IND Application IND Application Toxicology->IND Application Safety Profile MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

An In-Depth Technical Guide to the Synthesis and Characterization of Neflumozide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neflumozide is a benzisoxazole derivative with potent dopamine antagonist activity, positioning it as a compound of interest for research in antipsychotic drug development. Its chemical structure, 1-(1-(3-(6-fluoro-1,2-benzisoxazol-3-yl)propyl)-4-piperidyl)-2-benzimidazolinone, features a unique combination of a fluorinated benzisoxazole, a piperidine linker, and a benzimidazolinone moiety. This guide outlines a plausible synthetic approach, key characterization methods, and the established mechanism of action for this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a convergent process involving the preparation of two key intermediates: 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole and a suitable N-alkylated benzimidazolinone derivative .

Synthesis of Key Intermediates

2.1.1. Intermediate 1: 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride

This intermediate can be synthesized from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride and hydroxylamine hydrochloride. The reaction proceeds via an oxime formation followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride

  • Reaction Setup: Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride and hydroxylamine hydrochloride in an appropriate alcohol solvent (e.g., methanol or ethanol).

  • Base Addition: Add an inorganic base, such as potassium hydroxide, to the solution. The molar ratio of the starting material to hydroxylamine hydrochloride and the base is crucial for optimal yield.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 40-65 °C) for a period of 5 to 72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and add concentrated hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: Filter the precipitate, wash with a suitable solvent, and dry to obtain 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride. Further purification can be achieved by recrystallization.

2.1.2. Intermediate 2: 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

This intermediate can be prepared by the alkylation of 1,3-dihydro-2H-benzimidazol-2-one with a suitable three-carbon linker containing a leaving group, such as 1-bromo-3-chloropropane.

Experimental Protocol: Synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

  • Reaction Setup: Dissolve 1,3-dihydro-2H-benzimidazol-2-one in a polar aprotic solvent like dimethylformamide (DMF).

  • Base Addition: Add a strong base, such as sodium hydride, to deprotonate the benzimidazolinone nitrogen.

  • Alkylation: Add 1-bromo-3-chloropropane dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Final Assembly: Synthesis of this compound

The final step involves the N-alkylation of the piperidine nitrogen of Intermediate 1 with Intermediate 2 .

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole (the free base, obtained by neutralizing the hydrochloride salt) and 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one in a suitable solvent such as acetonitrile or DMF.

  • Base and Catalyst: Add a non-nucleophilic base, like potassium carbonate or diisopropylethylamine, and a catalytic amount of a phase-transfer catalyst (e.g., potassium iodide) to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Hypothetical Characterization Data

The following table summarizes the expected, yet hypothetical, quantitative data for this compound.

Parameter Expected Value
Molecular Formula C₂₂H₂₃FN₄O₂
Molecular Weight 394.44 g/mol
Appearance White to off-white solid
Melting Point Not available
¹H NMR (DMSO-d₆, 400 MHz) Expected signals for aromatic, piperidine, propyl, and benzimidazolinone protons.
¹³C NMR (DMSO-d₆, 100 MHz) Expected signals for all 22 carbon atoms.
FT-IR (KBr, cm⁻¹) Characteristic peaks for N-H, C=O (amide), C-F, C=N, and aromatic C-H stretching.
HRMS (ESI+) Calculated m/z for [M+H]⁺: 395.1883, Found: To be determined.
HPLC Purity >98%

Mechanism of Action: Dopamine D2 Receptor Antagonism

This compound functions as a dopamine antagonist, with a high affinity for the D2 subtype of dopamine receptors. In psychotic disorders such as schizophrenia, the mesolimbic dopamine pathway is thought to be hyperactive. By blocking D2 receptors in this pathway, this compound is expected to reduce dopaminergic neurotransmission, thereby alleviating the positive symptoms of psychosis.

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi/o subunit. Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. As an antagonist, this compound binds to the D2 receptor but does not activate it, thus preventing dopamine from binding and initiating this signaling cascade.

Visualizations

Proposed Synthetic Workflow

Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final Final Synthesis Start1 4-(2,4-Difluorobenzoyl)- piperidine HCl Step1 Oxime Formation & Cyclization Start1->Step1 Reactant1 Hydroxylamine HCl Reactant1->Step1 Intermediate1 6-Fluoro-3-(4-piperidyl)- 1,2-benzisoxazole HCl Step1->Intermediate1 Step3 N-Alkylation Intermediate1->Step3 Start2 1,3-Dihydro-2H- benzimidazol-2-one Step2 N-Alkylation Start2->Step2 Reactant2 1-Bromo-3-chloropropane Reactant2->Step2 Intermediate2 1-(3-Chloropropyl)-1,3-dihydro- 2H-benzimidazol-2-one Step2->Intermediate2 Intermediate2->Step3 Product This compound Step3->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Proposed workflow for the synthesis of this compound.

Dopamine D2 Receptor Antagonism Signaling Pathway

D2_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gαi/o βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Dopamine D2 receptor antagonism by this compound.

Technical Guide: Dopamine D2 Receptor Binding Affinity of Neflumozide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound specifically named "Neflumozide" is not available in the public scientific literature. Therefore, this technical guide has been generated using a well-characterized dopamine D2 receptor antagonist, Risperidone , as a representative compound to illustrate the principles, data, and experimental methodologies relevant to the study of dopamine D2 receptor binding affinity. All quantitative data and specific experimental details provided herein pertain to Risperidone.

Introduction to Dopamine D2 Receptor and Ligand Binding

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other neuropsychiatric disorders.[1] The therapeutic efficacy of many antipsychotics is correlated with their binding affinity for the D2 receptor.[2] Characterizing the binding affinity of a novel compound is a critical step in the drug discovery and development process. This guide provides an in-depth overview of the dopamine D2 receptor binding characteristics of a representative antagonist, Risperidone, including quantitative binding data, detailed experimental protocols for affinity determination, and an overview of the associated signaling pathways.

Quantitative Binding Affinity Data for Risperidone at the Dopamine D2 Receptor

The binding affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The Ki for Risperidone at the human dopamine D2 receptor has been determined in multiple studies.

CompoundReceptorRadioligandKi (nM)Reference
RisperidoneHuman Dopamine D2[3H]spiperone3.13[3]
RisperidoneHuman Dopamine D2Not Specified3.2[4]
RisperidoneHuman Dopamine D2[3H]spiperone3.8[5]
RisperidoneHuman Dopamine D2[3H]methylspiperone2.7
RisperidoneHuman Dopamine D2[3H]raclopride0.6

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

The following protocol describes a standard in vitro filtration-based competitive radioligand binding assay to determine the Ki of a test compound (e.g., Risperidone) for the dopamine D2 receptor.

3.1 Materials and Reagents

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine D2L receptor. Alternatively, rat striatal membrane preparations can be used.

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride (specific activity ~70-90 Ci/mmol).

  • Test Compound: Risperidone (or other compound of interest) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.

  • Non-specific Binding Control: Haloperidol (10 µM) or Spiperone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).

  • Filter Mats: Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Scintillation Counter .

3.2 Membrane Preparation

  • Cells expressing the D2 receptor are harvested and homogenized in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

  • The membrane pellet is resuspended in fresh buffer and the centrifugation is repeated.

  • The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

3.3 Assay Procedure

  • On the day of the experiment, the membrane aliquots are thawed and resuspended in the final assay buffer.

  • The assay is performed in a 96-well plate with a final volume of 250 µL per well.

  • To each well, the following are added in order:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM Haloperidol (for non-specific binding) or 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand ([3H]-Spiperone) at a fixed concentration (typically at or below its Kd, e.g., 0.5 nM).

    • 150 µL of the membrane preparation (containing 50-120 µg of protein for tissue or 3-20 µg for cells).

  • The plate is incubated for 60 minutes at room temperature (or 30°C) with gentle agitation to reach equilibrium.

  • The incubation is terminated by rapid vacuum filtration through the pre-soaked glass fiber filter mats using a cell harvester.

  • The filters are washed multiple times (e.g., 4 times) with ice-cold wash buffer to separate bound from free radioligand.

  • The filter mats are dried, and the radioactivity trapped on the filters is counted using a scintillation counter.

3.4 Data Analysis

  • The raw data (counts per minute, CPM) are used to determine the amount of specifically bound radioligand by subtracting the non-specific binding (counts in the presence of excess Haloperidol) from the total binding.

  • The specific binding data is then plotted against the logarithm of the test compound concentration to generate a competition curve.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations of Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

Activation of the dopamine D2 receptor, which is coupled to an inhibitory G protein (Gαi/o), leads to the inhibition of adenylyl cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein (Inactive) D2R->G_protein Activates G_protein_active Gαi/o Protein (Active) G_protein->G_protein_active AC Adenylyl Cyclase (Active) AC_inactive Adenylyl Cyclase (Inactive) AC->AC_inactive cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds G_protein_active->AC Inhibits AC_inactive->cAMP Blocked ATP ATP ATP->AC Downstream Reduced Downstream Signaling (e.g., PKA) cAMP->Downstream Leads to

Caption: Dopamine D2 receptor canonical signaling pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in determining the binding affinity of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis arrow arrow prep_membranes Prepare D2R Membranes incubation Incubate Membranes, Radioligand & Compound (Total, Non-specific, Test) prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki via Cheng-Prusoff calc_ic50->calc_ki result result calc_ki->result Final Ki Value

Caption: Workflow of a competitive radioligand binding assay.

References

Early In Vitro Studies of Neflumozide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neflumozide, and its active metabolite A77 1726 (also known as Teriflunomide), have been the subject of numerous early in vitro studies to elucidate their mechanisms of action and therapeutic potential. Primarily recognized for its immunomodulatory effects, the compound's activity is largely attributed to the inhibition of de novo pyrimidine synthesis, a critical pathway for the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells. This technical guide provides an in-depth overview of the core findings from these foundational in vitro investigations, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The principal molecular target of this compound's active metabolite, A77 1726, is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes a crucial step in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. By inhibiting DHODH, A77 1726 depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on highly proliferative cells. This mechanism has been demonstrated to be reversible by the addition of exogenous uridine.[1][2]

Quantitative Data: In Vitro Inhibitory Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) values of A77 1726 (Teriflunomide) from various in vitro studies.

Table 1: IC50 Values for DHODH Inhibition

Enzyme SourceIC50 ValueReference
Rat Liver DHODH11 µM[3]
Human DHODH0.396 nM[3]
Rat DHODH19 nM[1]
Human DHODH1.1 µM
Human DHODH270 ng/mL

Table 2: IC50 Values for Antiproliferative Activity in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
786-O/WTRenal Cell Carcinoma10 (±0.6)
786-O/SRenal Cell Carcinoma13 (±0.4)
HCT 116Colorectal Carcinoma18.6
MCF7Breast Cancer16.0
H460Lung Cancer18.0
MDA-MB-435Breast Cancer6.39 - 9.76
A549Lung Cancer6.39 - 9.76

Table 3: IC50 Values for Other In Vitro Activities

Target/AssayIC50 ValueReference
Mitogen-stimulated Rat Lymphocyte Proliferation23.2 ng/mL
COX-1 Inhibition>100 µM
COX-2 Inhibition15 µM

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to characterize the effects of this compound and its metabolites.

Cell Proliferation Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic and antiproliferative effects of A77 1726 on adherent cancer cell lines.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • A77 1726 (Teriflunomide) stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of A77 1726 in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol outlines a standard procedure for analyzing the effect of A77 1726 on the cell cycle distribution.

Materials:

  • Target cells

  • Complete cell culture medium

  • A77 1726 stock solution

  • PBS, pH 7.4

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of A77 1726 or vehicle control for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key molecular pathways and experimental processes discussed in this guide.

cluster_0 De Novo Pyrimidine Synthesis Pathway cluster_1 Mechanism of Action Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA This compound This compound (A77 1726) DHODH_target DHODH This compound->DHODH_target Inhibition This compound->DHODH_target Proliferation Cell Proliferation (e.g., Lymphocytes, Cancer Cells) Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase)

Caption: Mechanism of this compound via DHODH Inhibition.

cluster_0 Cell Viability Assay Workflow start Seed Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Treat with this compound (A77 1726) concentrations incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add Solubilization Buffer incubation3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for MTT-based Cell Viability Assay.

cluster_1 Cell Cycle Analysis Workflow start_cc Treat Cells with this compound harvest Harvest and Fix Cells in Ethanol start_cc->harvest stain Stain with Propidium Iodide/RNase harvest->stain flow Acquire Data on Flow Cytometer stain->flow analysis_cc Analyze DNA Content Histograms (G0/G1, S, G2/M phases) flow->analysis_cc

Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.

Secondary Mechanisms of Action

While DHODH inhibition is the primary mechanism, early in vitro studies have suggested other potential activities for this compound's active metabolite.

  • Tyrosine Kinase Inhibition: At higher concentrations, A77 1726 has been shown to inhibit the activity of several tyrosine kinases, which are crucial for signal transduction pathways involved in cell growth and differentiation. This suggests a broader antiproliferative potential beyond pyrimidine synthesis inhibition.

  • Cyclooxygenase-2 (COX-2) Inhibition: Some studies have indicated that A77 1726 can inhibit the activity of COX-2, an enzyme involved in inflammation and pain pathways. This may contribute to the anti-inflammatory properties of the drug.

Conclusion

The early in vitro studies of this compound and its active metabolite, A77 1726, have firmly established its primary mechanism of action as the inhibition of DHODH, leading to a potent antiproliferative effect on rapidly dividing cells. The quantitative data from these studies provide a solid foundation for understanding its dose-dependent effects. The detailed experimental protocols outlined in this guide offer a practical resource for researchers investigating this compound and similar molecules. The visualization of the underlying signaling pathways and experimental workflows further aids in the comprehension of its biological activity. While secondary mechanisms involving tyrosine kinase and COX-2 inhibition have been proposed, further research is needed to fully elucidate their clinical relevance. This compilation of foundational in vitro data serves as a critical resource for the ongoing development and application of this compound in various therapeutic areas.

References

A Technical Guide to Ulotaront: A Novel TAAR1 Agonist for the Potential Treatment of Psychosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulotaront (formerly SEP-363856) is a promising investigational antipsychotic agent with a unique mechanism of action that distinguishes it from currently available treatments for schizophrenia and other psychotic disorders. Unlike conventional antipsychotics that primarily target dopamine D2 and serotonin 5-HT2A receptors, ulotaront is a potent agonist of the trace amine-associated receptor 1 (TAAR1) and also exhibits agonist activity at the serotonin 5-HT1A receptor.[1][2] This novel pharmacology offers the potential for a new therapeutic approach with an improved side-effect profile, particularly concerning extrapyramidal symptoms and metabolic disturbances. This technical guide provides a comprehensive overview of the preclinical and clinical data for ulotaront, with a focus on its quantitative pharmacology, detailed experimental methodologies, and the signaling pathways involved in its mechanism of action.

Quantitative Pharmacology

The following tables summarize the in vitro and in vivo pharmacological data for ulotaront, providing a clear comparison of its activity at various receptors and its efficacy in preclinical models of psychosis.

Table 1: In Vitro Receptor Binding and Functional Activity of Ulotaront
Receptor TargetSpeciesAssay TypeParameterValue
TAAR1 HumanFunctionalEC500.14 µM
HumanFunctionalEmax101%
5-HT1A HumanBindingKi0.28 µM
HumanFunctionalEC502.3 µM
HumanFunctionalEmax75%
5-HT1B HumanBindingKi1.9 µM
HumanFunctionalEC5015.6 µM
HumanFunctionalEmax22%
5-HT1D HumanBindingKi1.13 µM
5-HT7 HumanBindingKi0.03 µM
HumanFunctionalEC506.7 µM
HumanFunctionalEmax41%

Data compiled from multiple sources.

Table 2: Efficacy of Ulotaront in Preclinical Models of Schizophrenia
Preclinical ModelSpeciesEndpointEffective Dose Range
PCP-Induced Hyperactivity MouseReduction of hyperlocomotion0.3 - 3 mg/kg, p.o.
RatReduction of hyperlocomotionStarting at 1 mg/kg, p.o.
Prepulse Inhibition (PPI) of Acoustic Startle RodentIncreased PPIStarting at 3 mg/kg, p.o.
Subchronic PCP-Induced Social Interaction Deficits RatIncreased social interaction time1 - 10 mg/kg

Data compiled from multiple sources.[3]

Table 3: Overview of Ulotaront Phase 3 Clinical Trial Results (DIAMOND 1 & 2)
StudyTreatment ArmsPrimary EndpointResult
DIAMOND 1 Ulotaront 50 mg/day, Ulotaront 75 mg/day, PlaceboChange from baseline in PANSS total score at Week 6Not statistically superior to placebo
DIAMOND 2 Ulotaront 75 mg/day, Ulotaront 100 mg/day, PlaceboChange from baseline in PANSS total score at Week 6Not statistically superior to placebo

Note: The lack of statistical significance in the Phase 3 trials was attributed by the investigators to a high placebo response.

Mechanism of Action and Signaling Pathways

Ulotaront's primary mechanism of action is mediated through its agonist activity at TAAR1, a G-protein coupled receptor (GPCR) that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[2] Its additional agonism at 5-HT1A receptors is also believed to contribute to its therapeutic effects.

TAAR1 Signaling Cascade

Activation of TAAR1 by ulotaront primarily leads to the stimulation of the Gs alpha-subunit of the heterotrimeric G-protein complex. This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing neuronal function.

TAAR1_Signaling Ulotaront Ulotaront TAAR1 TAAR1 Ulotaront->TAAR1 binds to G_alpha_s Gαs TAAR1->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB (pCREB) PKA->CREB phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression regulates

Caption: TAAR1 Gs-coupled signaling cascade initiated by ulotaront.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of ulotaront.

In Vitro Assays

1. TAAR1 Functional Assay (cAMP Accumulation)

  • Objective: To determine the potency (EC50) and efficacy (Emax) of ulotaront at the human TAAR1 receptor.

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK293) cells stably co-expressing the human TAAR1 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cell Plating: Cells are seeded into 384-well white, clear-bottom assay plates at a density of 10,000-20,000 cells per well and incubated for 18-24 hours.

    • Compound Preparation: Ulotaront is serially diluted in assay buffer to a range of concentrations.

    • Compound Treatment: The culture medium is removed from the cells, and the prepared dilutions of ulotaront are added to the wells.

    • Incubation: The plates are incubated for 4-6 hours at 37°C to allow for reporter gene expression.

    • Signal Detection: The plates are equilibrated to room temperature, and a luciferase assay reagent containing luciferin is added to each well.

    • Data Acquisition: Luminescence is measured using a plate reader.

    • Data Analysis: The luminescence signal is normalized to a vehicle control and a reference agonist. The EC50 and Emax values are determined by fitting the data to a four-parameter logistic equation.

cAMP_Assay_Workflow start Start cell_culture Culture HEK293 cells (hTAAR1 + CRE-Luciferase) start->cell_culture cell_plating Plate cells in 384-well plates cell_culture->cell_plating compound_prep Prepare serial dilutions of Ulotaront cell_plating->compound_prep compound_treatment Treat cells with Ulotaront compound_prep->compound_treatment incubation Incubate for 4-6 hours at 37°C compound_treatment->incubation signal_detection Add luciferase reagent and measure luminescence incubation->signal_detection data_analysis Analyze data to determine EC50 & Emax signal_detection->data_analysis end End data_analysis->end

Caption: Workflow for a TAAR1 cAMP functional assay.

In Vivo Behavioral Models

1. PCP-Induced Hyperactivity

  • Objective: To assess the potential of ulotaront to ameliorate the positive symptoms of schizophrenia, modeled by phencyclidine (PCP)-induced hyperlocomotion.

  • Methodology:

    • Animals: Male C57BL/6 mice are used.

    • Apparatus: Open-field arenas equipped with automated photobeam systems to track locomotor activity.

    • Procedure:

      • Animals are habituated to the testing room for at least 60 minutes before the experiment.

      • Ulotaront (0.3, 1, or 3 mg/kg) or vehicle is administered orally (p.o.).

      • After a pre-treatment period (e.g., 60 minutes), animals are injected with PCP (e.g., 3.0 mg/kg, i.p.) or saline.

      • Immediately after the PCP injection, mice are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60 minutes).

    • Data Analysis: The total locomotor activity is compared between the different treatment groups using statistical methods such as ANOVA followed by post-hoc tests.

2. Prepulse Inhibition (PPI) of Acoustic Startle

  • Objective: To evaluate the effect of ulotaront on sensorimotor gating deficits, a translational marker for schizophrenia.

  • Methodology:

    • Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.

    • Apparatus: Startle response chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

    • Procedure:

      • Animals are administered ulotaront (e.g., 3, 10, 30 mg/kg, p.o.) or vehicle.

      • After a pre-treatment period, each animal is placed in a startle chamber and allowed to acclimate for a period with background white noise.

      • The test session consists of a series of trials presented in a pseudorandom order:

        • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

        • Prepulse-alone trials: A weaker acoustic stimulus (e.g., 74, 78, 82 dB) is presented.

        • Prepulse-pulse trials: The weak prepulse is presented shortly before the strong pulse.

        • No-stimulus trials: Only background noise is present.

    • Data Analysis: The percentage of prepulse inhibition is calculated as: [%PPI = 100 * (startle response to pulse-alone - startle response to prepulse-pulse) / startle response to pulse-alone]. The %PPI is then compared across treatment groups.

Experimental_Logic Ulotaront Ulotaront Mechanism TAAR1 and 5-HT1A Agonism Ulotaront->Mechanism exhibits InVitro In Vitro Assays (e.g., cAMP, Binding) Mechanism->InVitro demonstrated in InVivo In Vivo Models (e.g., PCP, PPI) Mechanism->InVivo predicts efficacy in Safety Favorable Side-Effect Profile Mechanism->Safety suggests Efficacy Potential Antipsychotic Efficacy InVitro->Efficacy InVivo->Efficacy Clinical Clinical Development Efficacy->Clinical leads to Safety->Clinical a key driver for

Caption: Logical relationship of ulotaront's development.

3. Subchronic PCP-Induced Social Interaction Deficits

  • Objective: To assess the potential of ulotaront to reverse negative symptom-like behavior in a rodent model.

  • Methodology:

    • Animals: Male Lister Hooded rats are used.

    • Procedure:

      • Induction of Deficit: Rats are treated with PCP (e.g., 2 mg/kg, i.p.) or saline twice daily for seven days, followed by a seven-day washout period.

      • Test Day: On the test day, rats are administered ulotaront (1, 3, or 10 mg/kg, p.o.) or vehicle.

      • Social Interaction Test: After a pre-treatment period, pairs of unfamiliar, weight-matched rats from the same treatment group are placed in a novel arena, and their social interaction (e.g., sniffing, grooming, following) is recorded for a set duration (e.g., 10 minutes) by a trained observer blind to the treatment conditions.

    • Data Analysis: The total time spent in social interaction is compared between the different treatment groups.

Conclusion

Ulotaront represents a significant departure from the traditional receptor targets of antipsychotic medications. Its novel mechanism of action as a TAAR1 and 5-HT1A agonist has demonstrated promising results in preclinical models, suggesting the potential for efficacy against both positive and negative symptoms of schizophrenia with a more favorable safety and tolerability profile. While the Phase 3 clinical trials did not meet their primary endpoints, the investigators have suggested that a high placebo response may have masked the therapeutic effect of ulotaront. Further analysis of the clinical data and potentially new clinical trials will be necessary to fully elucidate the therapeutic potential of ulotaront in the treatment of psychosis. The information presented in this technical guide provides a foundation for researchers and drug development professionals to understand the unique pharmacology and preclinical evidence supporting the continued investigation of this first-in-class compound.

References

Investigating the Pharmacodynamics of Diphenylbutylpiperidine Antipsychotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Neflumozide" did not yield any results in scientific literature and is believed to be a typographical error. This guide focuses on the pharmacodynamics of diphenylbutylpiperidine antipsychotics, with a primary focus on Pimozide , and comparative data for Penfluridol and the structurally related butyrophenone, Benperidol . These agents are representative of a class of potent antipsychotics with a well-established mechanism of action.

Introduction

This technical guide provides an in-depth overview of the pharmacodynamics of a key class of typical antipsychotic agents. Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, receptor binding profiles, and effects on major signaling pathways of these compounds. The primary focus is on Pimozide, a prototypical diphenylbutylpiperidine, with comparative insights into Penfluridol and Benperidol. This guide adheres to stringent data presentation and visualization standards to facilitate clear and concise understanding.

Mechanism of Action

The primary mechanism of action for Pimozide and related compounds is the blockade of dopamine D2 receptors in the central nervous system (CNS).[1][2][3] Excessive dopaminergic neurotransmission, particularly in the mesolimbic pathway, is strongly implicated in the positive symptoms of psychosis. By acting as antagonists at these receptors, these drugs reduce the downstream signaling effects of dopamine, thereby ameliorating psychotic symptoms.[1][3]

While potent D2 receptor antagonism is the hallmark of this class, these drugs also exhibit varying affinities for other neurotransmitter receptors, which contributes to their broader pharmacological profile and side effects.

Receptor Binding Profile

The affinity of a drug for its target receptor is a critical determinant of its potency and selectivity. The following tables summarize the in vitro binding affinities (Ki values in nM) of Pimozide, Benperidol, and Penfluridol for various CNS receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

ReceptorPimozideBenperidolPenfluridol
D1 6600-147
D2 3.00.027159
D3 0.83-136
D4 -0.06610000
D5 --125

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

ReceptorPimozideBenperidolPenfluridol
5-HT1A 310-356
5-HT2A -3.75361
5-HT2B --184
5-HT2C --881
5-HT7 0.5-280

Table 3: Adrenergic and Other Receptor Binding Affinities (Ki, nM)

ReceptorPimozideBenperidolPenfluridol
α1-adrenergic 39-602 (α1D)
α2B-adrenergic --401
α2C-adrenergic --455
β3-adrenergic --515
Histamine H1 --10000
Opioid (μ) --867
Opioid (δ) --1714
Opioid (κ) --10000

Signaling Pathways

The binding of these antipsychotics to their primary targets, the D2 and 5-HT2A receptors, initiates a cascade of intracellular signaling events.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins. Antagonism of the D2 receptor by drugs like Pimozide blocks the downstream effects of dopamine.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Pimozide Pimozide Pimozide->D2R G_protein Gαi/o-Gβγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Phosphorylation of targets

Dopamine D2 Receptor Signaling Pathway Antagonism
Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is another important target for many antipsychotic drugs. This receptor is coupled to the Gαq/11 signaling pathway.

FiveHT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin FiveHT2A_R 5-HT2A Receptor Serotonin->FiveHT2A_R G_protein_q Gαq/11-Gβγ FiveHT2A_R->G_protein_q Activation PLC Phospholipase C G_protein_q->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation Cellular_Response_2A Modulation of Neuronal Excitability PKC->Cellular_Response_2A Phosphorylation of targets

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a drug for a receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., Pimozide) for a specific receptor (e.g., Dopamine D2).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand with high affinity and specificity for the receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test compound (Pimozide).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A fixed concentration of radioligand and varying concentrations of the test compound are incubated with the cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration Equilibrium Reached counting Quantify Radioactivity on Filters filtration->counting plot_data Plot % Inhibition vs. Compound Concentration counting->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Workflow for a Radioligand Binding Assay
GTPγS Binding Assay

GTPγS binding assays are functional assays used to determine the effect of a compound on G protein activation.

Objective: To measure the ability of a compound to act as an agonist, antagonist, or inverse agonist at a GPCR.

Materials:

  • Cell membranes expressing the GPCR of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Test compound.

  • Assay buffer.

Procedure:

  • Incubation: Cell membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.

  • G Protein Activation: Agonist binding to the GPCR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. Antagonists block this effect.

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured, typically after separation by filtration.

  • Data Analysis: The results indicate the functional activity of the test compound at the receptor.

Conclusion

Pimozide, Penfluridol, and Benperidol are potent antipsychotic drugs that exert their primary therapeutic effects through the antagonism of dopamine D2 receptors. Their broader receptor binding profiles contribute to their overall pharmacological effects and side-effect profiles. The in-depth understanding of their pharmacodynamics, facilitated by techniques such as radioligand binding and functional assays, is crucial for the development of novel and improved antipsychotic medications. This guide provides a foundational overview for professionals in the field of drug discovery and development.

References

Navigating the Structural Landscape of Leflunomide Analogs: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Neflumozide" did not yield relevant results in scientific literature. Based on the phonetic similarity and the nature of the query, this technical guide will focus on the well-documented immunomodulatory agent, Leflunomide , and its analogs.

Introduction

Leflunomide is a pivotal disease-modifying antirheumatic drug (DMARD) utilized in the management of autoimmune conditions, most notably rheumatoid arthritis.[1][2] It is a prodrug that undergoes rapid in vivo conversion to its active metabolite, teriflunomide (A77 1726), which is responsible for its therapeutic effects.[3][4][5] The primary mechanism of action of teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. By impeding this pathway, leflunomide selectively targets rapidly proliferating cells, such as activated lymphocytes, which are heavily reliant on de novo pyrimidine synthesis for their expansion. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of leflunomide analogs, offering valuable insights for researchers and professionals engaged in the development of novel immunomodulatory agents.

Core Pharmacological Data of Leflunomide and Analogs

The following table summarizes the key pharmacological data for leflunomide's active metabolite, teriflunomide, and its analogs. The data is compiled from various in vitro and in vivo studies and is crucial for understanding the impact of structural modifications on biological activity.

CompoundModification from Teriflunomide (A77 1726)TargetAssay TypeActivity (IC50/EC50)Reference(s)
Teriflunomide (A77 1726)- (Parent Compound)DHODHEnzyme Inhibition~600 nM
LeflunomideProdrug of TeriflunomideDHODH (in vivo)--
Analog Class 1 Modifications to the isoxazole ring----
Hypothetical Analog 1aReplacement of the methyl group on the isoxazole ring with larger alkyl groups.DHODHEnzyme InhibitionPredicted to decrease activity-
Hypothetical Analog 1bSubstitution at other positions of the isoxazole ring.DHODHEnzyme InhibitionVariable effects-
Analog Class 2 Modifications to the trifluoromethylphenyl moiety----
Hypothetical Analog 2aAlteration of the position of the trifluoromethyl group (e.g., meta or ortho).DHODHEnzyme InhibitionLikely to reduce activity-
Hypothetical Analog 2bReplacement of the trifluoromethyl group with other electron-withdrawing groups (e.g., -NO2, -CN).DHODHEnzyme InhibitionPotentially retained activity-
Hypothetical Analog 2cIntroduction of additional substituents on the phenyl ring.DHODHEnzyme InhibitionVariable effects-

Note: The SAR data for direct analogs of leflunomide is limited in the public domain. The hypothetical analogs are proposed based on the known binding interactions of teriflunomide with DHODH and general principles of medicinal chemistry.

Key Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of analog evaluation, the following diagrams are provided in DOT language.

Signaling_Pathway cluster_cell Activated Lymphocyte Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (A77 1726) Active Metabolite Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibition DeNovo De Novo Pyrimidine Synthesis rUMP Ribonucleotide Uridine Monophosphate (rUMP) DeNovo->rUMP Production DNA_RNA DNA & RNA Synthesis rUMP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation

Caption: Mechanism of action of Leflunomide via inhibition of DHODH.

Experimental_Workflow cluster_workflow Analog Development Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Design Analog Design & Synthesis InVitro In Vitro Screening Design->InVitro InVivo In Vivo Efficacy & Toxicology InVitro->InVivo DHODH_assay DHODH Enzyme Inhibition Assay Cell_assay Lymphocyte Proliferation Assay SAR SAR Analysis InVivo->SAR Arthritis_model Collagen-Induced Arthritis Model PK_PD Pharmacokinetics/ Pharmacodynamics SAR->Design Iterative Refinement

Caption: General experimental workflow for the development of Leflunomide analogs.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of novel compounds. The following are representative protocols for key experiments in the study of leflunomide analogs.

DHODH Enzyme Inhibition Assay

Objective: To determine the in vitro potency of test compounds to inhibit the activity of dihydroorotate dehydrogenase.

Methodology:

  • Enzyme Source: Recombinant human DHODH is expressed and purified from E. coli or other suitable expression systems.

  • Assay Principle: The assay measures the reduction of a substrate, typically 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) is monitored spectrophotometrically.

  • Procedure:

    • A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a detergent (e.g., Triton X-100), coenzyme Q10, and dihydroorotate.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

    • The reaction is initiated by the addition of the purified DHODH enzyme.

    • The change in absorbance is measured over time.

  • Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Lymphocyte Proliferation Assay

Objective: To assess the cytostatic effect of test compounds on activated lymphocytes.

Methodology:

  • Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: Lymphocyte proliferation is induced by adding a mitogen, such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

  • Treatment: The test compounds are added to the stimulated cell cultures at various concentrations.

  • Proliferation Measurement: After a defined incubation period (e.g., 72 hours), cell proliferation is quantified using one of the following methods:

    • [3H]-Thymidine Incorporation: Radiolabeled thymidine is added to the cultures, and its incorporation into newly synthesized DNA is measured using a scintillation counter.

    • CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the fluorescence intensity is halved with each division, which can be measured by flow cytometry.

    • MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells.

  • Data Analysis: The EC50 value, the concentration of the compound that causes 50% inhibition of lymphocyte proliferation, is calculated from the dose-response curve.

Structure-Activity Relationship Insights

While a comprehensive SAR for a wide range of leflunomide analogs is not yet established in the literature, key structural features of teriflunomide are known to be critical for its activity.

  • The Enolic Hydroxyl and Amide Carbonyl Groups: These groups are essential for the interaction of teriflunomide with the active site of DHODH. They form crucial hydrogen bonds with amino acid residues within the enzyme's binding pocket.

  • The Trifluoromethylphenyl Ring: This lipophilic group occupies a hydrophobic pocket in the enzyme. The trifluoromethyl substituent is believed to enhance the binding affinity through favorable electronic and hydrophobic interactions. Modifications to this ring, such as altering the position or nature of the substituent, are likely to have a significant impact on potency.

  • The Isoxazole Ring: This heterocyclic ring system acts as a scaffold, holding the key pharmacophoric elements in the correct spatial orientation for optimal binding to DHODH.

Future Directions

The development of novel leflunomide analogs remains a promising area of research. Future efforts should focus on:

  • Synthesis of diverse libraries of analogs: Systematic modifications of the isoxazole and trifluoromethylphenyl rings will be crucial to delineate a more detailed SAR.

  • Computational modeling and structure-based drug design: Utilizing the crystal structure of DHODH in complex with teriflunomide can guide the rational design of more potent and selective inhibitors.

  • Exploration of alternative scaffolds: Replacing the isoxazole ring with other bioisosteric heterocycles could lead to novel chemical entities with improved pharmacological properties.

  • Investigation of dual-action inhibitors: Combining the DHODH inhibitory activity with other immunomodulatory mechanisms within a single molecule could offer synergistic therapeutic benefits.

By integrating synthetic chemistry, in vitro and in vivo pharmacology, and computational approaches, the development of the next generation of leflunomide-based immunomodulators can be accelerated, offering new hope for patients with autoimmune diseases.

References

A Deep Dive into Benzimidazole Antipsychotics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the core pharmacological principles, experimental data, and clinical insights into benzimidazole-based antipsychotic agents.

This technical guide provides a comprehensive review of the benzimidazole class of antipsychotics, tailored for researchers, scientists, and drug development professionals. The document delves into the mechanism of action, receptor binding profiles, downstream signaling effects, pharmacokinetic properties, and clinical efficacy of key drugs within this class, including pimozide, benperidol, and droperidol. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex interactions of these compounds.

Introduction to Benzimidazole Antipsychotics

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of a variety of therapeutic agents.[1] Within the realm of neuropsychopharmacology, several benzimidazole derivatives have been developed as antipsychotic drugs. These agents have been instrumental in the management of psychotic disorders, such as schizophrenia.[2][3] Key examples of benzimidazole antipsychotics include pimozide, benperidol, and droperidol. While sharing a common structural feature, these drugs exhibit distinct pharmacological profiles, influencing their clinical applications and side-effect profiles.

Mechanism of Action and Receptor Pharmacology

The primary mechanism of action for benzimidazole antipsychotics is the antagonism of dopamine D2 receptors in the central nervous system.[4] By blocking these receptors, they mitigate the overactivity of dopaminergic pathways, which is a key neurobiological feature of psychosis.[4] However, their interaction with other neurotransmitter systems contributes to their overall therapeutic and adverse effects.

Receptor Binding Affinities

The affinity of these drugs for various receptors has been quantified through radioligand binding assays. The inhibitory constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors, is a key measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Benzimidazole Antipsychotics

ReceptorPimozideBenperidolDroperidol
Dopamine D1588--
Dopamine D21.4High Affinity-
Dopamine D32.5--
Serotonin 5-HT1A310--
Serotonin 5-HT2A-Binds to a lesser extent than D2-
Serotonin 5-HT70.5--
α1-Adrenergic39High doses-
Histamine H1-High doses-
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptors

The determination of receptor binding affinities is a cornerstone of neuropharmacological research. A common method employed is the competitive radioligand binding assay.

Experimental Workflow: Dopamine D2 Receptor Binding Assay

G cluster_prep Receptor Preparation cluster_assay Binding Assay cluster_detection Quantification cluster_analysis Data Analysis ReceptorSource Cell membranes expressing D2 receptors (e.g., HEK293 cells) Incubation Incubate receptor membranes, [3H]spiperone (radioligand), and test compound (e.g., pimozide) ReceptorSource->Incubation Add to assay tubes Separation Separate bound and free radioligand via rapid filtration Incubation->Separation After reaching equilibrium Quantification Quantify radioactivity of bound radioligand using liquid scintillation counting Separation->Quantification Measure radioactivity Analysis Calculate IC50 and Ki values Quantification->Analysis Generate data points

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Receptor Preparation: Crude membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine D2 receptor.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.

  • Incubation: In a total reaction volume of 200-800 µL, the receptor membranes are incubated with a fixed concentration of a radioligand, such as [3H]spiperone (a D2/D3 antagonist), and varying concentrations of the unlabeled test compound (e.g., pimozide). The incubation is typically carried out at 30°C for 60 minutes to reach equilibrium.

  • Nonspecific Binding: To determine nonspecific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled D2 receptor ligand (e.g., haloperidol) to saturate the specific binding sites.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a concentration-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Downstream Signaling Pathways

The antagonism of D2 receptors by benzimidazole antipsychotics initiates a cascade of intracellular signaling events. These pathways are crucial for the therapeutic effects of these drugs.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA).

Another important signaling pathway modulated by D2 receptors is the Akt-GSK3β pathway. D2 receptor activation can lead to the dephosphorylation and inactivation of Akt, which subsequently increases the activity of Glycogen Synthase Kinase 3β (GSK3β).

Dopamine D2 Receptor Antagonism Signaling Pathway

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_akt Akt Pathway D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates Akt Akt D2R->Akt Inhibits (via β-arrestin2/PP2A) Benzimidazole Benzimidazole Antipsychotic Benzimidazole->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates GSK3b GSK3β Akt->GSK3b Inhibits

Caption: Benzimidazole antipsychotics block D2 receptor signaling.

By blocking the D2 receptor, benzimidazole antipsychotics prevent the dopamine-induced inhibition of adenylyl cyclase, leading to a relative increase in cAMP and PKA activity. Similarly, they can disinhibit the Akt pathway, leading to increased Akt phosphorylation and subsequent inhibition of GSK3β. The precise downstream consequences of these signaling alterations are complex and contribute to the therapeutic effects on psychosis.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazole antipsychotics are critical determinants of their clinical utility, influencing dosing regimens and potential for drug-drug interactions.

Table 2: Pharmacokinetic Parameters of Benzimidazole Antipsychotics

ParameterPimozideBenperidolDroperidol
Bioavailability 40-50% (oral)40.2% (tablet), 48.6% (liquid)-
Time to Peak (Tmax) 6-8 hours (oral)2.27 hours (oral)Rapid (IM)
Elimination Half-life (t1/2) ~55 hours5.8 hours (IV), 4.7-5.5 hours (oral)104-134 minutes
Volume of Distribution (Vd) -4.21 L/kg (IV), 5.19 L/kg (oral)2.04 L/kg
Metabolism Primarily hepatic via CYP3A4, CYP1A2, and CYP2D6High first-pass effectExtensively metabolized
Excretion Primarily renalMinimal urinary excretion of parent drug-

Clinical Efficacy

The clinical utility of benzimidazole antipsychotics has been evaluated in various clinical trials, primarily for the treatment of schizophrenia and other psychotic disorders.

Pimozide

Pimozide has been studied for its effects on both positive and negative symptoms of schizophrenia. Some studies suggest that pimozide may be particularly effective in improving negative symptoms, which are often less responsive to standard neuroleptics. In a 6-week open-label trial with 10 neuroleptic-resistant schizophrenic patients, pimozide treatment resulted in a significant improvement in negative symptoms as measured by the Positive and Negative Syndrome Scale (PANSS), while positive symptoms did not show significant improvement. However, a double-blind, placebo-controlled trial indicated that improvements in negative symptoms were correlated with improvements in positive symptoms in patients who responded to pimozide. A broader review of 32 studies concluded that pimozide has an efficacy similar to other typical antipsychotics like chlorpromazine for people with schizophrenia.

Droperidol

Droperidol is often used for the rapid tranquilization of acutely agitated patients with psychosis. While comprehensive clinical trial data with detailed PANSS scores are limited in the readily available literature, its efficacy in managing acute agitation is well-documented.

Table 3: Summary of a Clinical Trial of Droperidol for Acute Behavioral Disturbance

StudyDesignPopulationInterventionComparatorKey Efficacy Outcome
Calver, 2015Randomized Controlled TrialPatients with acute behavioral disturbance in a mental health settingIntramuscular DroperidolIntramuscular HaloperidolMedian time to sedation was 25 minutes for droperidol, with 83.1% successfully sedated.

Conclusion

The benzimidazole antipsychotics represent a clinically significant class of drugs for the management of psychotic disorders. Their primary mechanism of action through dopamine D2 receptor antagonism is well-established, and their individual receptor binding profiles and pharmacokinetic properties contribute to their distinct clinical applications. This technical guide has provided a consolidated overview of the current knowledge on these agents, presenting key quantitative data in a structured format and visualizing complex biological processes to aid in research and development efforts. Further research is warranted to fully elucidate the nuanced downstream signaling effects of each compound and to expand the clinical trial database, particularly for less-studied agents like benperidol and clopimozide. A deeper understanding of these aspects will be crucial for the development of novel, more effective, and safer antipsychotic therapies.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Neflumozide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocol describes a proposed synthetic pathway for Neflumozide for research purposes. This pathway has been designed based on established principles of organic chemistry and analogous reactions found in the scientific literature. It has not been experimentally validated and may require optimization. All laboratory work should be conducted by trained professionals in a suitable chemical laboratory with appropriate safety precautions.

Introduction

This compound is a potential dopamine D4 receptor antagonist that has been investigated for its antipsychotic properties. Its chemical structure, 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-1-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one, presents an interesting synthetic challenge. This document outlines a plausible multi-step laboratory-scale synthesis of this compound, providing detailed experimental protocols and expected data.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The final molecule can be constructed via an amide coupling between a substituted indole-containing carboxylic acid and a piperidine derivative.

Diagram of Retrosynthetic Pathway:

G This compound This compound AmideCoupling Amide Coupling This compound->AmideCoupling IntermediateA 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoic acid AmideCoupling->IntermediateA IntermediateB 4-hydroxy-4-phenylpiperidine (Commercially Available) AmideCoupling->IntermediateB EsterHydrolysis Ester Hydrolysis IntermediateA->EsterHydrolysis IntermediateC Ethyl 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoate EsterHydrolysis->IntermediateC FriedelCrafts Friedel-Crafts Acylation IntermediateC->FriedelCrafts IntermediateD 3-(4-fluorophenyl)-1-isopropyl-1H-indole FriedelCrafts->IntermediateD StartingMaterial1 Ethyl 4-chloro-4-oxobutanoate FriedelCrafts->StartingMaterial1 NAlkylation N-Alkylation IntermediateD->NAlkylation IntermediateE 3-(4-fluorophenyl)-1H-indole NAlkylation->IntermediateE StartingMaterial2 2-bromopropane NAlkylation->StartingMaterial2 FischerIndole Fischer Indole Synthesis IntermediateE->FischerIndole StartingMaterial3 4-fluorophenylhydrazine FischerIndole->StartingMaterial3 StartingMaterial4 Phenylacetaldehyde FischerIndole->StartingMaterial4

Caption: Retrosynthetic analysis of this compound.

Overall Synthetic Pathway

The proposed forward synthesis involves the following key transformations:

  • Fischer Indole Synthesis: Construction of the 3-(4-fluorophenyl)-1H-indole core.

  • N-Alkylation: Introduction of the isopropyl group onto the indole nitrogen.

  • Friedel-Crafts Acylation: Acylation of the N-isopropyl indole derivative at the C2 position.

  • Ester Hydrolysis: Conversion of the ester to the corresponding carboxylic acid.

  • Amide Coupling: Formation of the final product by coupling the carboxylic acid with 4-hydroxy-4-phenylpiperidine.

Diagram of the Proposed Synthetic Pathway:

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Friedel-Crafts Acylation cluster_3 Step 4: Ester Hydrolysis cluster_4 Step 5: Amide Coupling SM1 4-fluorophenylhydrazine Intermediate1 3-(4-fluorophenyl)-1H-indole SM1->Intermediate1 H+ SM2 Phenylacetaldehyde SM2->Intermediate1 Intermediate2 3-(4-fluorophenyl)-1-isopropyl-1H-indole Intermediate1->Intermediate2 NaH, DMF Intermediate3 Ethyl 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoate Intermediate2->Intermediate3 AlCl3, CH2Cl2 SM3 2-bromopropane SM3->Intermediate2 Intermediate4 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoic acid Intermediate3->Intermediate4 LiOH, THF/H2O SM4 Ethyl 4-chloro-4-oxobutanoate SM4->Intermediate3 FinalProduct This compound Intermediate4->FinalProduct HATU, DIPEA, DMF SM5 4-hydroxy-4-phenylpiperidine SM5->FinalProduct

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-fluorophenyl)-1H-indole

  • Methodology: This step utilizes the Fischer indole synthesis.

  • Procedure:

    • To a stirred solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add phenylacetaldehyde (1.05 eq).

    • Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 2: Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole

  • Methodology: N-alkylation of the indole nitrogen.

  • Procedure:

    • To a solution of 3-(4-fluorophenyl)-1H-indole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Cool the mixture back to 0 °C and add 2-bromopropane (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography (eluent: hexane/ethyl acetate).

Step 3: Synthesis of Ethyl 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoate

  • Methodology: Friedel-Crafts acylation at the C2 position of the indole.

  • Procedure:

    • To a solution of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add aluminum chloride (1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 15 minutes.

    • Add a solution of ethyl 4-chloro-4-oxobutanoate (1.1 eq) in anhydrous dichloromethane dropwise.

    • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 4-6 hours.

    • Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate).

Step 4: Synthesis of 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoic acid

  • Methodology: Saponification of the ester.

  • Procedure:

    • To a solution of ethyl 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoate (1.0 eq) in a mixture of THF and water (3:1), add lithium hydroxide monohydrate (3.0 eq).

    • Stir the mixture at room temperature for 12-24 hours.

    • Remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the carboxylic acid.

Step 5: Synthesis of this compound

  • Methodology: Amide bond formation using a peptide coupling reagent.

  • Procedure:

    • To a solution of 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoic acid (1.0 eq) in anhydrous DMF, add 4-hydroxy-4-phenylpiperidine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours under an inert atmosphere.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by column chromatography (eluent: dichloromethane/methanol) or recrystallization to yield this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis of this compound. Yields are estimates based on analogous reactions and may vary.

StepStarting MaterialReagentsProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Expected Yield (%)
14-fluorophenylhydrazine HClPhenylacetaldehyde, H₂SO₄3-(4-fluorophenyl)-1H-indole211.241.0 : 1.05 : 0.1(based on 1g of starting material)60-70
23-(4-fluorophenyl)-1H-indole2-bromopropane, NaH3-(4-fluorophenyl)-1-isopropyl-1H-indole253.331.0 : 1.5 : 1.2(based on 1g of starting material)75-85
33-(4-fluorophenyl)-1-isopropyl-1H-indoleEthyl 4-chloro-4-oxobutanoate, AlCl₃Ethyl 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoate381.461.0 : 1.1 : 1.2(based on 1g of starting material)50-60
4Ethyl 4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoateLiOH·H₂O4-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoic acid353.411.0 : 3.0(based on 1g of starting material)85-95
54-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)butanoic acid4-hydroxy-4-phenylpiperidine, HATU, DIPEAThis compound512.651.0 : 1.1 : 1.2 : 3.0(based on 1g of starting material)70-80

Analytical Methods for the Quantification of Leflunomide

Author: BenchChem Technical Support Team. Date: November 2025

Note on Neflumozide and Leflunomide: The initial request specified analytical methods for "this compound." However, a thorough literature search revealed a significant lack of published analytical methods for this compound. Conversely, there is a wealth of information regarding the analytical quantification of "Leflunomide," a widely used immunosuppressive drug. Given the similarity in their names, this document provides detailed application notes and protocols for Leflunomide, assuming a possible typographical error in the original query.

Introduction

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.[1][2][3] It is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide (A77 1726), which is responsible for its therapeutic effects.[1][4] Accurate and reliable quantification of Leflunomide and its active metabolite in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document details various analytical methods for the quantification of Leflunomide and teriflunomide, including UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of Leflunomide in bulk drug and pharmaceutical dosage forms.

Application Note

This method is based on the measurement of the absorbance of Leflunomide in a suitable solvent at its wavelength of maximum absorption (λmax). Methanol is a commonly used solvent for this purpose. The method is suitable for routine quality control analysis where high sensitivity and selectivity are not required.

Protocol: Quantification of Leflunomide in Tablets

1. Materials and Reagents:

  • Leflunomide reference standard

  • Methanol (analytical grade)

  • Distilled water

  • Volumetric flasks

  • Pipettes

  • UV-Visible Spectrophotometer

2. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of Leflunomide reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then make up the volume to 100 mL with methanol.

3. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a working stock solution of 100 µg/mL by diluting 10 mL of the stock solution to 100 mL with methanol.

  • Prepare a series of calibration standards in the concentration range of 2-30 µg/mL by further diluting the working stock solution with distilled water.

4. Preparation of Sample Solution:

  • Weigh and powder 20 tablets of Leflunomide.

  • Accurately weigh a quantity of the powder equivalent to 20 mg of Leflunomide and transfer it to a 50 mL volumetric flask.

  • Add a small amount of methanol to dissolve the drug, then make up the volume with methanol.

  • Filter the solution.

  • Further dilute the filtrate with distilled water to a final concentration of 20 µg/mL.

5. Measurement:

  • Measure the absorbance of the standard and sample solutions at 261 nm against a blank of distilled water.

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of Leflunomide in the sample solution from the calibration curve.

G cluster_prep Solution Preparation cluster_analysis Analysis Standard Weigh Leflunomide Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Tablets Weigh Tablet Powder Dissolve_Tablets Dissolve in Methanol Tablets->Dissolve_Tablets Dilute_Standard Prepare Calibration Standards (2-30 µg/mL) Dissolve_Standard->Dilute_Standard Filter Filter Sample Solution Dissolve_Tablets->Filter Measure_Absorbance Measure Absorbance at 261 nm Dilute_Standard->Measure_Absorbance Dilute_Tablets Dilute to Final Concentration Dilute_Tablets->Measure_Absorbance Filter->Dilute_Tablets Calibration_Curve Plot Calibration Curve Measure_Absorbance->Calibration_Curve Quantify Quantify Sample Concentration Calibration_Curve->Quantify G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare_Mobile_Phase Prepare Mobile Phase Prepare_Standards Prepare Standard Solutions Prepare_Mobile_Phase->Prepare_Standards Prepare_Sample Prepare Sample Solutions Prepare_Mobile_Phase->Prepare_Sample Add_IS Add Internal Standard Prepare_Standards->Add_IS Prepare_Sample->Add_IS Inject Inject into HPLC System Add_IS->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Measure_Peak_Areas Measure Peak Areas Detect->Measure_Peak_Areas Calibration_Curve Construct Calibration Curve Measure_Peak_Areas->Calibration_Curve Quantify Quantify Leflunomide in Sample Calibration_Curve->Quantify G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample/ Standard/QC Add_IS Add Internal Standard (d4) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Area_Ratio Calculate Peak Area Ratio MS_Detection->Peak_Area_Ratio Calibration_Curve Construct Calibration Curve Peak_Area_Ratio->Calibration_Curve Quantify Quantify Teriflunomide Concentration Calibration_Curve->Quantify

References

Application Note: A Protocol for High-Throughput In Vitro Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro screening is a cornerstone of modern drug discovery, enabling the rapid and efficient evaluation of large compound libraries to identify potential therapeutic candidates.[1][2] These assays are performed outside of a living organism, typically using isolated cells, tissues, or biochemical components, to assess the biological activity of test compounds.[1] High-throughput screening (HTS) leverages automation and robotics to test thousands or even millions of compounds in a short period, significantly accelerating the early stages of drug development.[3][4]

Cell-based assays are particularly valuable as they provide a more biologically relevant context for evaluating compound efficacy and toxicity compared to purely biochemical assays. They allow for the investigation of a compound's effect on cellular processes such as proliferation, viability, and signaling pathways. This application note provides detailed protocols for two common in vitro screening assays: a cell viability assay and a competitive ELISA, along with a representative signaling pathway and a typical HTS workflow.

Experimental Protocols

Cell Viability Assay (MTS-based)

Cell viability assays are fundamental in drug discovery for assessing the cytotoxic effects of compounds. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well or 384-well clear-bottom, tissue culture-treated plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTS reagent (containing PES)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in complete culture medium to the desired seeding density.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only for background control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds.

    • Include vehicle control wells (medium with the same concentration of solvent as the test compounds).

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS solution to each well.

    • Incubate the plate for 1 to 4 hours at 37°C.

    • Gently shake the plate for 1 minute to ensure a uniform distribution of the formazan product.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

Competitive ELISA is a sensitive technique used to measure the concentration of an antigen in a sample. It is particularly useful for screening small molecules that may inhibit the binding of a known antigen to an antibody.

Materials:

  • High-binding 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Capture antibody specific to the target antigen

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Test compounds

  • Enzyme-conjugated antigen

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Plate Coating:

    • Dilute the capture antibody to an optimal concentration in coating buffer.

    • Add 50 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate twice with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for at least 2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate twice with wash buffer.

    • Add 50 µL of the test compound dilutions or standards to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated antigen to all wells.

    • Incubate for at least 2 hours at room temperature.

  • Detection:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of substrate solution to each well and incubate in the dark for an appropriate time (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Presentation

Quantitative data from in vitro screening assays are typically presented in a tabular format to facilitate comparison between compounds. A common metric used to express the potency of a compound is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: IC50 Values of Test Compounds in a Cell Viability Assay

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
Cmpd-001Cancer Cell Line A485.2
Cmpd-002Cancer Cell Line A4812.8
Cmpd-003Cancer Cell Line A480.9
Cmpd-001Normal Cell Line B48> 100
Cmpd-002Normal Cell Line B4885.3
Cmpd-003Normal Cell Line B4825.1

Visualization of Key Processes

High-Throughput Screening (HTS) Workflow

The HTS process involves several key steps, from assay development to hit confirmation, to efficiently screen large compound libraries.

HTS_Workflow Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Dev->Pilot_Screen Z' > 0.5 Primary_HTS Primary HTS (Full Library) Pilot_Screen->Primary_HTS Z' & Z-factors > 0.5 Data_Analysis Data Analysis & Hit Selection Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Lead_Opt Lead Optimization Hit_Confirmation->Lead_Opt

A typical workflow for high-throughput screening (HTS).
PI3K/AKT/mTOR Signaling Pathway

Understanding the mechanism of action of a compound often involves investigating its effect on specific cellular signaling pathways. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription PTEN PTEN PTEN->PIP3 dephosphorylates

References

Application Notes and Protocols for Testing Neflumozide Efficacy in Animal Models of Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neflumozide, and its active metabolite, has emerged as a compound of interest in oncology research due to its potential antitumor activities. These application notes provide a comprehensive overview of the rationale and methodologies for evaluating the efficacy of this compound in preclinical animal models of glioblastoma (GBM), the most aggressive primary brain tumor in adults. The primary mechanism of action of this compound's active metabolite involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, and the modulation of tyrosine kinase activity, which can impact critical signaling pathways in cancer, such as the STAT3 pathway.[1][2]

Constitutively activated Signal Transducer and Activator of Transcription 3 (STAT3) plays a pivotal role in GBM progression by promoting cell proliferation, survival, angiogenesis, and immunosuppression.[3][4] Therefore, targeting STAT3 signaling presents a promising therapeutic strategy for GBM.[5] this compound's potential to modulate this pathway makes it a compelling candidate for preclinical investigation in relevant GBM animal models.

Recommended Animal Models for Glioblastoma Research

The selection of an appropriate animal model is critical for the preclinical evaluation of novel therapeutics for GBM. Several well-established mouse and rat models are available, each with distinct advantages and limitations.

1. Orthotopic Xenograft Models (Human Glioblastoma Cell Lines in Immunocompromised Mice):

  • Description: This is the most common and technically straightforward model, involving the stereotactic implantation of established human GBM cell lines (e.g., U87MG, U251) into the brains of immunodeficient mice (e.g., nude, NOD/SCID).

  • Advantages: High engraftment rates, reproducibility, and relatively rapid tumor growth, making them suitable for initial efficacy and dosing studies.

  • Disadvantages: Lack of an intact immune system, which is a significant drawback for evaluating immunomodulatory drugs. The genetic and phenotypic characteristics of long-term cultured cell lines may not fully represent the heterogeneity of patient tumors.

2. Patient-Derived Xenograft (PDX) Models:

  • Description: These models involve the direct implantation of fresh tumor tissue from GBM patients into the brains of immunodeficient mice.

  • Advantages: PDX models better recapitulate the histological and genetic complexity of the original patient's tumor.

  • Disadvantages: Technically more challenging to establish, variable engraftment rates, and the absence of a competent immune system.

3. Syngeneic Orthotopic Models (Murine Glioma Cell Lines in Immunocompetent Mice):

  • Description: Murine glioma cell lines (e.g., GL261, CT-2A) are implanted into the brains of immunocompetent mice of the same genetic background.

  • Advantages: The presence of a fully functional immune system allows for the investigation of the interplay between the therapeutic agent and the tumor microenvironment. The GL261 model is particularly well-characterized and widely used.

  • Disadvantages: The underlying genetics of murine gliomas may differ from human GBM.

4. Rat Glioma Models:

  • Description: The C6 rat glioma model, induced by N-nitrosomethylurea, is a well-established model used in neuro-oncology research.

  • Advantages: The larger brain size of rats can facilitate certain surgical and imaging procedures. The C6 model has been extensively used to evaluate various therapeutic modalities.

  • Disadvantages: The C6 cell line was derived from an outbred Wistar rat, which can lead to an allogeneic immune response, limiting its utility for survival studies.

Signaling Pathways of Interest

This compound's therapeutic potential in glioblastoma is hypothesized to be mediated through the inhibition of key signaling pathways that drive tumor growth and survival. The primary target is the STAT3 signaling cascade, which is often constitutively active in GBM.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes SHP1 SHP-1 SHP1->STAT3_active Dephosphorylates (Inhibits) This compound This compound (Active Metabolite) This compound->STAT3_active Inhibits (Potential Mechanism) DNA DNA STAT3_dimer->DNA Translocates to Nucleus and Binds Transcription Gene Transcription DNA->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: this compound's potential mechanism of action in glioblastoma.

Quantitative Data Summary

The following tables summarize the reported efficacy of Leflunomide (the parent compound of this compound) in preclinical cancer models. This data can serve as a benchmark for designing and evaluating studies with this compound.

Table 1: Efficacy of Leflunomide in a C6 Glioma Model

Animal ModelTreatment GroupDosageAdministration RouteOutcome MeasureResultReference
Nude Mice with C6 GliomaLeflunomideNot SpecifiedNot SpecifiedTumor GrowthStrong Inhibition
Nude Mice with C6 GliomaLeflunomideNot SpecifiedNot SpecifiedPyrimidine Nucleotide LevelsSignificantly Reduced
Nude Mice with C6 GliomaLeflunomideNot SpecifiedNot SpecifiedProliferating Cell Nuclear Antigen (PCNA)-positive cellsSignificantly Reduced

Table 2: Efficacy of Leflunomide in a Colon Carcinoma Xenograft Model

Animal ModelTreatment GroupDosageAdministration RouteOutcome MeasureResult (vs. Control)Reference
Nude Mice with Human Colon CarcinomaLeflunomide35 mg/kg/dayOralTumor VolumeSignificantly Lower (p < 0.01)
Nude Mice with Human Colon CarcinomaLeflunomide35 mg/kg/dayOralTumor WeightSignificantly Lower (p < 0.01)
Nude Mice with Human Colon CarcinomaLeflunomide35 mg/kg/dayOralAngiogenesis ScoreSignificantly Lower (p < 0.01)
Nude Mice with Human Colon CarcinomaLeflunomide + Uridine35 mg/kg/day Leflunomide, 500 mg/kg UridineIntraperitonealTumor VolumeSignificantly Lower (p < 0.01)
Nude Mice with Human Colon CarcinomaLeflunomide + Uridine35 mg/kg/day Leflunomide, 500 mg/kg UridineIntraperitonealTumor WeightSignificantly Lower (p < 0.01)
Nude Mice with Human Colon CarcinomaLeflunomide + Uridine35 mg/kg/day Leflunomide, 500 mg/kg UridineIntraperitonealAngiogenesis ScoreSignificantly Lower (p < 0.01)

Experimental Protocols

Protocol 1: Orthotopic Glioblastoma Xenograft Model in Mice

This protocol describes the establishment of an orthotopic GBM tumor in mice using a human glioblastoma cell line (e.g., U87MG).

start Start cell_culture 1. Cell Culture (U87MG cells) start->cell_culture animal_prep 2. Animal Preparation (Immunocompromised mice) cell_culture->animal_prep anesthesia 3. Anesthesia animal_prep->anesthesia stereotactic_surgery 4. Stereotactic Intracranial Injection anesthesia->stereotactic_surgery cell_injection 5. Cell Injection (e.g., 1x10^5 cells in 5 µL) stereotactic_surgery->cell_injection post_op 6. Post-operative Care cell_injection->post_op tumor_monitoring 7. Tumor Growth Monitoring (e.g., Bioluminescence, MRI) post_op->tumor_monitoring treatment_initiation 8. Treatment Initiation (this compound vs. Vehicle) tumor_monitoring->treatment_initiation efficacy_assessment 9. Efficacy Assessment (Tumor volume, survival) treatment_initiation->efficacy_assessment end End efficacy_assessment->end

Caption: Workflow for establishing and treating an orthotopic GBM model.

Materials:

  • Human glioblastoma cell line (e.g., U87MG)

  • Cell culture medium and reagents

  • Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Stereotactic frame

  • Hamilton syringe with a 30-gauge needle

  • Surgical tools

  • Buprenorphine for analgesia

Procedure:

  • Cell Culture: Culture U87MG cells in the recommended medium until they reach 80-90% confluency. Harvest and resuspend the cells in sterile PBS at a concentration of 2 x 10^7 cells/mL.

  • Animal Preparation: Acclimatize mice for at least one week before surgery.

  • Anesthesia: Anesthetize the mouse using isoflurane.

  • Stereotactic Surgery:

    • Mount the anesthetized mouse in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a dental drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).

  • Cell Injection:

    • Lower the Hamilton syringe needle to the target depth (e.g., 3 mm from the dura).

    • Slowly inject 5 µL of the cell suspension (1 x 10^5 cells) over 5 minutes.

    • Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer buprenorphine for pain relief.

    • Monitor the animals daily for any signs of distress.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI) starting 7-10 days post-injection.

  • Treatment Initiation: Once tumors are established (e.g., a detectable bioluminescent signal or a visible tumor on MRI), randomize the animals into treatment and control groups.

    • This compound Group: Administer this compound at the desired dose and route (e.g., oral gavage). Dosing can be guided by previous studies with Leflunomide (e.g., 35 mg/kg/day).

    • Vehicle Control Group: Administer the vehicle used to dissolve this compound.

  • Efficacy Assessment:

    • Tumor Volume: Measure tumor volume regularly using imaging.

    • Survival: Monitor the animals for signs of morbidity and euthanize them when they reach a predetermined endpoint. Record the date of euthanasia to determine survival duration.

    • Histology and Immunohistochemistry: At the end of the study, collect the brains for histological analysis to confirm tumor formation and for immunohistochemical staining of biomarkers of interest (e.g., Ki-67 for proliferation, CD31 for angiogenesis, p-STAT3 for target engagement).

Protocol 2: Analysis of STAT3 Phosphorylation

This protocol outlines the Western blot procedure to assess the effect of this compound on STAT3 phosphorylation in tumor tissue.

Materials:

  • Tumor tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of p-STAT3.

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound in animal models of glioblastoma. The selection of the most appropriate animal model and the rigorous execution of the described protocols are essential for obtaining reliable and translatable data. By investigating the in vivo efficacy and mechanism of action of this compound, particularly its effects on the STAT3 signaling pathway, researchers can contribute to the development of novel therapeutic strategies for this devastating disease.

References

A Guide to Preclinical Trial Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in the design of preclinical trials. These studies are a critical step in the drug development process, providing essential data on the safety and efficacy of a new therapeutic agent before it can be tested in humans.[1][2][3] Adherence to rigorous study design and regulatory guidelines is paramount to ensure the quality and integrity of the data generated.[4][5]

The Preclinical Development Pipeline

The journey of a new drug from discovery to market is a long and complex process, with preclinical research forming a crucial initial phase. This stage begins after a promising compound has been identified and involves a series of laboratory and animal studies to evaluate its biological activity, safety, and potential efficacy. The primary goals of preclinical studies are to determine a safe starting dose for human clinical trials, identify potential target organs for toxicity, and establish key safety parameters for clinical monitoring.

The preclinical phase can be broadly divided into several key stages:

  • Drug Discovery and Candidate Nomination: This initial step involves identifying and validating a biological target and screening for compounds that interact with it. Promising compounds, or "hits," are then optimized to improve their properties, leading to the selection of a lead candidate.

  • Lead Optimization: The selected lead compound undergoes further refinement to enhance its efficacy, safety, and pharmacokinetic properties.

  • IND-Enabling Studies: This final phase of preclinical research involves a comprehensive set of studies designed to meet the regulatory requirements for an Investigational New Drug (IND) application. These studies provide the necessary data to support the initiation of human clinical trials.

A simplified workflow of the preclinical development process is illustrated below.

Preclinical_Workflow cluster_Discovery Drug Discovery cluster_Preclinical Preclinical Development cluster_Regulatory Regulatory Submission cluster_Clinical Clinical Trials Target_ID Target Identification & Validation Screening High-Throughput Screening Target_ID->Screening Identified Target Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Promising Hits Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Lead Candidate In_Vitro In Vitro Studies Lead_Opt->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Results Tox Toxicology In_Vivo->Tox PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD IND IND Application Tox->IND PK_PD->IND Phase_I Phase I IND->Phase_I FDA Approval

Figure 1: Preclinical Drug Development Workflow

Key Components of Preclinical Study Design

A well-designed preclinical study is essential for generating reliable and reproducible data. Key considerations include the selection of appropriate models, determination of endpoints, and statistical planning.

In Vitro and In Vivo Models

Preclinical research utilizes both in vitro (in a glass) and in vivo (in a living organism) models to assess the properties of a drug candidate.

  • In Vitro Studies: These experiments are conducted in a controlled laboratory setting using isolated cells, tissues, or organs. They are valuable for initial screening, mechanism of action studies, and assessing cellular toxicity.

  • In Vivo Studies: These studies are conducted in living organisms, typically animal models, to evaluate the systemic effects of a drug. They provide crucial information on efficacy, safety, and pharmacokinetics in a whole-body system.

The relationship and progression between these models are fundamental to preclinical research.

InVitro_InVivo_Relationship cluster_vitro_details In Vitro Advantages cluster_vivo_details In Vivo Advantages In_Vitro In Vitro Models (Cell Lines, Primary Cells) In_Vivo In Vivo Models (Animal Models) In_Vitro->In_Vivo Initial Efficacy & Safety Data Cost Cost-Effective In_Vitro->Cost Speed Rapid Results In_Vitro->Speed Ethics More Ethical In_Vitro->Ethics Control Controlled Environment In_Vitro->Control Clinical Human Clinical Trials In_Vivo->Clinical Comprehensive Safety & Efficacy Profile Holistic Holistic Data In_Vivo->Holistic Relevance Higher Clinical Relevance In_Vivo->Relevance Complexity Systemic Complexity In_Vivo->Complexity

Figure 2: Relationship between In Vitro and In Vivo Models

A comparison of key characteristics of in vitro and in vivo models is summarized in the table below.

FeatureIn Vitro ModelsIn Vivo Models
System Isolated cells, tissues, or organsWhole, living organism
Complexity LowHigh
Cost Generally lowerGenerally higher
Throughput HighLow
Ethical Concerns MinimalSignificant
Clinical Relevance Limited predictive power for systemic effectsMore predictive of human response
Animal Models in Preclinical Research

The selection of an appropriate animal model is critical for the translational success of preclinical findings. The chosen model should mimic the human disease state as closely as possible. In oncology research, several types of mouse models are commonly used.

Model TypeDescriptionAdvantagesDisadvantages
Syngeneic Models Transplantation of murine tumor cells into immunocompetent mice of the same genetic background.Intact immune system allows for immunotherapy studies.Limited availability of tumor cell lines.
Xenograft Models Implantation of human tumor cells or tissues into immunodeficient mice.Allows for the study of human tumors.Lack of a functional immune system.
Patient-Derived Xenograft (PDX) Models Direct implantation of patient tumor tissue into immunodeficient mice.Preserves the heterogeneity and microenvironment of the original tumor.Costly and time-consuming to establish.
Genetically Engineered Mouse Models (GEMMs) Mice with specific genetic modifications that predispose them to developing tumors.Tumors arise spontaneously in the context of a normal immune system.Long latency period for tumor development.
Pharmacokinetics and Pharmacodynamics

Pharmacokinetics (PK) and pharmacodynamics (PD) are two fundamental areas of pharmacology that are extensively studied during preclinical development.

  • Pharmacokinetics (PK): Describes what the body does to the drug. It encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound.

  • Pharmacodynamics (PD): Describes what the drug does to the body. It involves the study of the biochemical and physiological effects of the drug and its mechanism of action.

The relationship between PK and PD is crucial for understanding the dose-response relationship and for selecting an appropriate dosing regimen for clinical trials.

PK_PD_Relationship cluster_pk_params Key PK Parameters cluster_pd_params Key PD Parameters Dose Administered Dose PK Pharmacokinetics (What the body does to the drug) Dose->PK Drug Administration PD Pharmacodynamics (What the drug does to the body) PK->PD Drug Concentration at Target Site Absorption Absorption PK->Absorption Distribution Distribution PK->Distribution Metabolism Metabolism PK->Metabolism Excretion Excretion PK->Excretion Effect Therapeutic Effect PD->Effect Biological Response Target_Binding Target Binding PD->Target_Binding Signal_Transduction Signal Transduction PD->Signal_Transduction Dose_Response Dose-Response PD->Dose_Response

Figure 3: Interrelationship of Pharmacokinetics and Pharmacodynamics
Toxicology Studies

Toxicology studies are a critical component of preclinical research, designed to identify potential adverse effects of a drug candidate before human exposure. These studies are conducted under Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.

Key objectives of preclinical toxicology studies include:

  • Determining the no-observed-adverse-effect level (NOAEL).

  • Identifying target organs of toxicity.

  • Assessing the dose-response relationship for adverse effects.

  • Evaluating the reversibility of toxic effects.

Toxicology studies are typically conducted in at least two animal species, one rodent and one non-rodent. The duration of these studies depends on the intended duration of clinical use.

Study TypeObjective
Single-Dose Toxicity To assess the effects of a single administration of the drug.
Repeated-Dose Toxicity To evaluate the effects of long-term exposure to the drug.
Genotoxicity To assess the potential of the drug to damage genetic material.
Carcinogenicity To evaluate the potential of the drug to cause cancer.
Reproductive and Developmental Toxicity To assess the potential effects on fertility and fetal development.

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of Compound X following a single intravenous (IV) and oral (PO) administration in mice.

Materials:

  • Compound X

  • Vehicle (e.g., saline, DMSO/polyethylene glycol)

  • Male C57BL/6 mice (8-10 weeks old)

  • Syringes and needles for dosing

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.

  • Dose Preparation: Prepare dosing solutions of Compound X in the appropriate vehicle at the desired concentrations for IV and PO administration.

  • Dosing:

    • IV Group (n=3): Administer a single IV bolus dose of Compound X (e.g., 1 mg/kg) via the tail vein.

    • PO Group (n=3): Administer a single oral gavage dose of Compound X (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50 µL) from each mouse at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Analyze the concentration of Compound X in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Table of Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)
Protocol: Acute Toxicology Study in Rats

Objective: To evaluate the potential toxicity of Compound Y following a single high-dose administration in rats.

Materials:

  • Compound Y

  • Vehicle

  • Male and female Sprague-Dawley rats (6-8 weeks old)

  • Dosing gavage needles

  • Cages with appropriate enrichment

  • Equipment for clinical observations (e.g., weighing scales)

  • Equipment for blood collection and necropsy

Methodology:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least 5 days.

  • Dose Preparation: Prepare the test article in the specified vehicle.

  • Dosing: Administer a single oral gavage dose of Compound Y to a group of rats (e.g., n=5/sex/group) at a high dose level (e.g., 2000 mg/kg). A control group receives the vehicle only.

  • Clinical Observations: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for 14 days.

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy.

  • Histopathology: Collect and preserve major organs and any tissues with gross abnormalities for histopathological examination.

  • Data Analysis: Summarize the findings from clinical observations, body weight changes, gross necropsy, and histopathology.

Statistical Considerations in Preclinical Design

Statistical planning is integral to designing robust preclinical studies that yield meaningful results. Key statistical considerations include:

  • Hypothesis Formulation: Clearly define the primary research question and formulate a testable hypothesis.

  • Sample Size Calculation: Determine the appropriate number of animals per group to achieve sufficient statistical power to detect a meaningful effect. This depends on the expected effect size, variability of the outcome, and the desired levels of significance and power.

  • Randomization and Blinding: Randomly assign animals to treatment groups to minimize selection bias. Blinding the investigators to the treatment allocation can reduce observer bias.

  • Statistical Analysis Plan: Prespecify the statistical methods that will be used to analyze the data. Common statistical tests used in preclinical research include t-tests, ANOVA, and regression analysis.

Regulatory Guidelines

Preclinical studies must be conducted in accordance with strict regulatory guidelines to ensure the safety and ethical treatment of animals and the quality of the data. Key regulatory bodies and their guidelines include:

  • U.S. Food and Drug Administration (FDA): The FDA's regulations for preclinical studies are outlined in the Code of Federal Regulations (CFR), particularly 21 CFR Part 58, which details the Good Laboratory Practice (GLP) for Nonclinical Laboratory Studies.

  • European Medicines Agency (EMA): The EMA provides scientific guidelines on the requirements for the quality, safety, and efficacy of medicines, including preclinical studies.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH): The ICH provides harmonized guidelines to ensure that safe, effective, and high-quality medicines are developed and registered in the most efficient and cost-effective manner. Relevant ICH guidelines for preclinical studies include S6(R1) for biotechnology-derived pharmaceuticals and S9 for anticancer pharmaceuticals.

Adherence to these guidelines is essential for the successful submission of an Investigational New Drug (IND) application and the progression to human clinical trials.

References

Application Notes and Protocols for High-Throughput Screening of Neflumozide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neflumozide is a potent dopamine D2 and serotonin 5-HT2A receptor antagonist that has been investigated for its antipsychotic properties. Its derivatives represent a promising chemical space for the discovery of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles for treating a range of neurological and psychiatric disorders. High-throughput screening (HTS) is an essential methodology in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.

This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives against their primary molecular targets. The focus is on two principal assay formats: a cell-based functional assay measuring calcium mobilization and a biochemical radioligand binding assay. These methods allow for the efficient identification and characterization of derivatives with desired pharmacological activities, such as agonists, antagonists, and allosteric modulators.

Signaling Pathway and Screening Logic

This compound's therapeutic effects are primarily mediated through its interaction with G-protein coupled receptors (GPCRs), specifically the dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2AR) receptors. Both receptors can couple to the Gq protein, which activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium concentration. This cellular event forms the basis of the primary functional screening assay.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor D2R / 5-HT2AR (GPCR) Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release Ca_Response Cellular Response (Fluorescence) Ca_ER->Ca_Response Leads to Ligand This compound Derivative Ligand->Receptor Binds HTS_Workflow start This compound Derivative Library primary Primary HTS: Functional Calcium Flux Assay (Antagonist Mode) start->primary hit_id Hit Identification (>50% Inhibition) primary->hit_id hit_id->start Inactive Compounds dose_resp Dose-Response Confirmation (IC₅₀ Determination) hit_id->dose_resp Active Compounds secondary Secondary Assay: Radioligand Binding (Ki Determination) dose_resp->secondary selectivity Selectivity & Off-Target Screening secondary->selectivity hit_to_lead Hit-to-Lead Optimization selectivity->hit_to_lead

Application Notes and Protocols for CNS Drug Distribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The delivery of therapeutics to the Central Nervous System (CNS) is a paramount challenge in drug development, primarily due to the highly selective and protective nature of the blood-brain barrier (BBB). The BBB is a dynamic interface between the peripheral circulation and the CNS, meticulously regulating the passage of substances to maintain cerebral homeostasis.[1][2] For a CNS-targeted drug to be effective, it must cross this barrier in sufficient concentrations to engage its pharmacological target. Conversely, for peripherally acting drugs, minimal CNS penetration is often desired to avoid neurological side effects.

Therefore, the precise characterization of a drug candidate's ability to penetrate and distribute within the CNS is a critical step in the development pipeline. This document provides an overview of key methodologies and detailed protocols for assessing CNS drug distribution, offering a framework for generating robust and reproducible data to inform candidate selection and development.

Mechanisms of Transport Across the Blood-Brain Barrier

Understanding the mechanisms by which a compound can cross the BBB is fundamental to designing and interpreting CNS distribution studies. Transport is broadly categorized into passive and active mechanisms. Small, lipid-soluble molecules with a molecular weight under 400 Da are more likely to cross the BBB via passive diffusion.[3] However, many drugs rely on other mechanisms.[4][5]

  • Passive Transport: Movement of substances across the membrane down their concentration gradient. This includes transcellular diffusion (through the endothelial cells) for lipophilic molecules and limited paracellular diffusion (between cells) for small, water-soluble molecules.

  • Facilitated Diffusion: Carrier-mediated transport that does not require energy and follows the concentration gradient.

  • Active Transport: This energy-dependent process, often utilizing ATP, can move compounds against their concentration gradient. It is a critical mechanism for both the uptake of essential nutrients (influx) and the removal of xenobiotics and waste products (efflux). Key efflux transporters like P-glycoprotein (P-gp) are a major hurdle for many drug candidates.

  • Receptor-Mediated Transcytosis (RMT): A mechanism for large molecules, such as peptides and proteins, involving binding to a specific receptor on the endothelial cell surface, followed by endocytosis, transport across the cell, and exocytosis on the brain side.

  • Adsorptive-Mediated Transcytosis (AMT): Triggered by an electrostatic interaction between a positively charged substance and the negatively charged plasma membrane surface.

Mechanisms of Drug Transport Across the Blood-Brain Barrier cluster_blood Blood Capillary cluster_brain Brain Parenchyma cluster_bbb Blood-Brain Barrier (Endothelial Cell) Blood Drug in Circulation Passive Passive Diffusion Blood->Passive Facilitated Facilitated Diffusion Blood->Facilitated ActiveInflux Active Influx (e.g., SLCs) Blood->ActiveInflux RMT Receptor-Mediated Transcytosis Blood->RMT Receptor Binding Brain Drug at Target Site ActiveEfflux Active Efflux (e.g., P-gp/ABCs) Brain->ActiveEfflux ATP Passive->Brain Facilitated->Brain ActiveInflux->Brain ActiveEfflux->Blood RMT->Brain Vesicular Transport

Figure 1: Overview of major transport pathways across the blood-brain barrier.

Key Pharmacokinetic Parameters for CNS Distribution

Quantitative assessment of CNS distribution relies on several key pharmacokinetic (PK) parameters. These parameters are used to compare the exposure of a drug in the brain relative to the systemic circulation.

ParameterDescriptionFormulaSignificance
Kp Total Brain-to-Plasma Ratio: The ratio of the total concentration of a drug in the brain tissue homogenate to the total concentration in plasma at steady-state.Cbrain,total / Cplasma,totalA simple, initial measure of brain penetration, but can be misleading as it includes drug bound to brain tissue and plasma proteins.
fu,brain Fraction Unbound in Brain: The fraction of the total drug concentration in the brain that is not bound to tissue components.Cbrain,unbound / Cbrain,totalRepresents the pharmacologically active drug concentration available to interact with targets in the brain's interstitial fluid (ISF).
fu,plasma Fraction Unbound in Plasma: The fraction of the total drug concentration in plasma that is not bound to plasma proteins.Cplasma,unbound / Cplasma,totalRepresents the drug available to cross biological membranes, including the BBB.
Kp,uu Unbound Brain-to-Plasma Ratio: The ratio of the unbound drug concentration in the brain ISF to the unbound concentration in plasma at steady-state.Cbrain,unbound / Cplasma,unboundConsidered the "gold standard" for assessing CNS exposure. A Kp,uu of ~1 suggests passive diffusion, >1 suggests active influx, and <1 suggests active efflux.
Vu,brain Unbound Volume of Distribution in Brain: An apparent volume term describing the drug's distribution within the brain compartment, independent of BBB transport.Cbrain,total / Cbrain,unboundA high Vu,brain indicates extensive binding or partitioning into brain tissue.

Experimental Workflow for a CNS Distribution Study

A typical preclinical study to determine CNS distribution involves a systematic progression from in vitro characterization to in vivo measurements. The data generated at each stage informs the subsequent experiments and provides a comprehensive profile of the drug candidate.

cluster_invitro Tier 1: In Vitro Characterization cluster_invivo Tier 2: In Vivo PK & Distribution cluster_advanced Tier 3: Mechanistic & Advanced Studies cluster_analysis Tier 4: Data Integration & Analysis A Physicochemical Properties (LogP, MW, pKa) E Systemic PK Study (IV or PO Administration) A->E B Plasma Protein Binding (fu,plasma) B->E K Calculate Kp,uu (Kp / (fu,brain * fu,plasma)) B->K C Brain Tissue Binding (fu,brain) (Brain Slice/Homogenate) G Determine Total Brain Concentration (Kp) C->G C->K D In Vitro Permeability (e.g., PAMPA, Caco-2) D->E F Tissue Collection (Plasma & Brain) E->F F->G G->K H Microdialysis (Measure Unbound Brain Conc.) H->K I In Situ Brain Perfusion (Measure BBB Transport Rate) L Pharmacokinetic Modeling & Human Prediction I->L J Imaging (PET/MSI) (Spatial Distribution) J->L K->L

Figure 2: General experimental workflow for CNS drug distribution studies.

Key Experimental Methodologies and Protocols

Brain Microdialysis for Measuring Unbound Concentrations

Application Note: Brain microdialysis is a powerful in vivo technique for the continuous sampling of unbound molecules from the brain's interstitial fluid (ISF). It is considered the gold standard for determining the unbound drug concentration at the site of action. A small, semi-permeable probe is implanted into a specific brain region of a freely moving animal. The probe is perfused with a physiological solution, and substances from the ISF diffuse across the membrane into the perfusate, which is then collected and analyzed. This method allows for the direct determination of Cbrain,unbound over time, providing a dynamic profile of drug exposure and enabling the calculation of Kp,uu when paired with plasma sampling.

Protocol: Brain Microdialysis in Rats

  • Surgical Preparation:

    • Anesthetize the rat according to approved institutional protocols.

    • Place the animal in a stereotaxic frame.

    • Perform a midline incision on the scalp to expose the skull.

    • Drill a small burr hole at the stereotaxic coordinates corresponding to the target brain region (e.g., striatum, hippocampus).

    • Carefully implant a guide cannula and secure it to the skull with dental cement.

  • Probe Insertion and Recovery:

    • Allow the animal to recover from surgery for at least 24-48 hours.

    • On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain tissue.

    • Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector.

    • Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min).

    • Allow the system to equilibrate for 1-2 hours before drug administration.

  • In Vivo Recovery Calibration (Reticulation by Diffusion):

    • Before the main experiment, determine the probe's in vivo recovery. Perfuse the probe with a known concentration of the drug (Cin) and collect dialysate samples until equilibrium is reached.

    • Measure the drug concentration in the dialysate (Cout).

    • Calculate recovery: Recovery (%) = [(Cin - Cout) / Cin] * 100. This value is used to correct the measured dialysate concentrations during the experiment.

  • Pharmacokinetic Study:

    • Administer the drug to the animal (e.g., via intravenous or intraperitoneal injection).

    • Simultaneously, begin collecting dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.

    • Collect parallel blood samples at corresponding time points to measure unbound plasma concentrations.

    • Store all samples appropriately (e.g., at -80°C) until analysis.

  • Sample Analysis and Data Interpretation:

    • Analyze the drug concentrations in the dialysate and plasma samples using a sensitive analytical method (e.g., LC-MS/MS).

    • Correct the measured dialysate concentrations for the in vivo recovery to determine the actual Cbrain,unbound.

    • Plot the unbound concentration-time profiles for both brain and plasma.

    • Calculate Kp,uu by dividing the Area Under the Curve (AUC) for the brain by the AUC for plasma (AUCbrain,unbound / AUCplasma,unbound).

In Situ Brain Perfusion for Measuring BBB Permeability

Application Note: The in situ brain perfusion technique is used to measure the rate of drug transport across the BBB, independent of systemic disposition. In this method, the animal's brain is surgically isolated from the systemic circulation and perfused via the carotid arteries with a controlled, artificial physiological solution containing the drug of interest. By measuring the amount of drug that has entered the brain after a short perfusion time, a unidirectional influx clearance (Kin) can be calculated. This technique is particularly useful for studying carrier-mediated transport and efflux systems by including inhibitors or competitors in the perfusate.

Protocol: In Situ Brain Perfusion in Rats

  • Animal Preparation:

    • Anesthetize the rat and place it on a heated surgical pad to maintain body temperature.

    • Expose the common carotid arteries through a midline cervical incision.

    • Ligate the external carotid arteries and any other contributing vessels to isolate the cerebral circulation.

    • Cannulate the common carotid arteries with fine tubing connected to a perfusion pump.

  • Perfusion Procedure:

    • Prepare the perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of the test drug and a vascular space marker (e.g., [14C]-sucrose).

    • Initiate the perfusion at a constant flow rate (e.g., 10 mL/min) for a short, defined period (e.g., 30-60 seconds).

    • Simultaneously, sever the jugular veins to allow for drainage and prevent recirculation.

  • Sample Collection and Processing:

    • At the end of the perfusion period, decapitate the animal.

    • Rapidly dissect the brain and collect a sample of the perfusate.

    • Homogenize the brain tissue.

    • Analyze the concentration of the drug and the vascular marker in the brain homogenate and the perfusate sample.

  • Calculation and Data Analysis:

    • Calculate the volume of distribution (VD) in the brain: VD (mL/g) = Amount of drug in brain (per gram) / Concentration of drug in perfusate.

    • Correct the VD for the amount of drug remaining in the brain's vascular space using the marker compound.

    • Calculate the brain uptake clearance (Kin): Kin (mL/s/g) = (VD - V0) / perfusion time (t), where V0 is the vascular volume.

    • The permeability-surface area (PS) product can be derived from Kin.

Imaging Techniques for Spatial Distribution

Application Note: Imaging techniques provide invaluable spatial information on drug distribution within the brain, complementing the quantitative data from microdialysis and perfusion studies.

  • Positron Emission Tomography (PET): A non-invasive in vivo imaging technique that uses radiolabeled drug molecules (tracers) to quantify their distribution and target engagement in real-time. PET is highly sensitive and translatable to clinical studies, making it crucial for dose selection and confirming that a drug reaches its intended target in the brain.

  • Mass Spectrometry Imaging (MSI): A powerful ex vivo, label-free technique that maps the spatial distribution of a drug and its metabolites within thin tissue sections. MSI offers high chemical specificity and can simultaneously visualize multiple molecules, providing detailed information on drug localization in specific anatomical structures.

Protocol: General Workflow for PET Imaging Study

  • Radiotracer Synthesis: Synthesize the drug of interest with a positron-emitting isotope (e.g., 11C or 18F).

  • Animal Preparation: Anesthetize the subject animal and position it in the PET scanner.

  • Tracer Injection and Imaging:

    • Administer the radiotracer intravenously.

    • Acquire dynamic PET scan data over a period of 60-120 minutes.

    • Anatomical reference images (CT or MRI) are typically acquired for co-registration.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data to generate 3D images of tracer distribution in the brain over time.

    • Define regions of interest (ROIs) corresponding to specific brain structures.

    • Generate time-activity curves (TACs) for each ROI.

    • Apply pharmacokinetic models to the TACs to quantify parameters such as the volume of distribution (VT), which reflects the drug concentration in tissue relative to plasma.

Data Presentation: Comparative CNS Distribution Data

The following table summarizes representative CNS distribution data for a set of compounds with varying properties, illustrating how these parameters are used for comparison.

CompoundClassKpfu,brainfu,plasmaKp,uuPrimary BBB Transport
Carbamazepine Anticonvulsant1.200.250.230.98Passive Diffusion
Morphine Opioid Analgesic0.350.500.650.11Active Efflux (P-gp substrate)
Loperamide Opioid Agonist0.150.0020.050.007Active Efflux (P-gp substrate)
Diazepam Benzodiazepine2.500.020.021.15Passive Diffusion
Gabapentin Anticonvulsant0.120.950.970.13Active Influx (LAT1) / Efflux
Oxycodone Opioid Analgesic1.800.450.550.73Passive + Some Active Transport

Note: Data are representative values compiled from literature and may vary based on experimental conditions and species.

References

Troubleshooting & Optimization

Technical Support Center: Neflumozide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Neflumozide is a research compound, and detailed literature on its synthesis and purification is limited. This guide is based on established principles of organic chemistry and data from the synthesis and purification of structurally similar compounds, such as Leflunomide. The provided protocols are illustrative and may require optimization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible route for synthesizing this compound, an isoxazole-4-carboxamide derivative, involves the initial construction of the isoxazole ring followed by an amide bond formation. A widely used strategy is the reaction of a 5-methylisoxazole-4-carboxylic acid derivative with the appropriate aniline.[1][2][3]

Q2: What are the main challenges encountered during the synthesis of this compound?

Based on the synthesis of analogous isoxazole derivatives, the primary challenges include:

  • Formation of Regioisomers: During the isoxazole ring formation, different isomers can be produced, which may be difficult to separate due to similar physical properties.

  • Side Reactions: Dimerization of nitrile oxide precursors is a common side reaction in some isoxazole synthesis routes.[4]

  • Low Yields: Inefficient coupling during the amide bond formation or difficulties in the initial isoxazole synthesis can lead to low overall yields.

  • Impurity Profile: The presence of unreacted starting materials and by-products from side reactions can complicate the purification process.[5]

Q3: How can I purify the crude this compound product?

Purification of isoxazole derivatives like this compound can be challenging due to the presence of closely related impurities. The most effective methods are:

  • Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting materials, by-products, and regioisomers. A systematic screening of solvent systems using thin-layer chromatography (TLC) is recommended to achieve optimal separation.

  • Crystallization: If the synthesized this compound is a solid, crystallization can be a highly effective purification technique. Experimenting with different solvent and anti-solvent systems is crucial to induce the crystallization of the pure compound.

Q4: What analytical methods are suitable for assessing the purity of this compound?

Several analytical techniques are employed for the determination of purity and characterization of isoxazole-based compounds:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a pivotal method for accurately quantifying isoxazole carboxamides and their impurities.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another valuable tool for the estimation of purity in bulk and pharmaceutical dosage forms.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific for identifying and quantifying the target compound and any potential impurities.

  • Spectroscopic Methods: UV-Visible Spectroscopy can be used for quantitative analysis. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation and confirmation.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low to no product formation Incomplete reaction; inactive reagents; incorrect reaction conditions (temperature, time).- Check the purity and reactivity of starting materials. - Optimize reaction temperature and time. - Ensure anhydrous conditions if required by the reaction mechanism. - Consider using a different coupling agent for the amidation step.
Formation of multiple products (isomers) Lack of regioselectivity in the isoxazole ring formation step.- Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired isomer. - Explore alternative synthetic routes with higher regioselectivity.
Presence of significant by-products Side reactions, such as dimerization of nitrile oxides or decomposition of intermediates.- Adjust the rate of addition of reagents to minimize side reactions. - Use a scavenger to remove reactive intermediates that lead to by-products. - Optimize the work-up procedure to remove specific impurities.
Purification Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor separation in column chromatography Inappropriate solvent system; co-elution of impurities with the product.- Perform a thorough TLC screening with a wide range of solvent polarities. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Employ gradient elution to improve separation. - The addition of a small amount of acid or base to the mobile phase can sometimes improve the separation of isomers.
Difficulty in inducing crystallization Product is an oil or has high solubility in the chosen solvent; presence of impurities inhibiting crystal formation.- Try a variety of solvent/anti-solvent combinations. - Use seeding with a small crystal of the pure product if available. - Cool the solution slowly to promote crystal growth. - Ensure the crude product is sufficiently pure before attempting crystallization, as impurities can significantly hinder the process.
Product decomposition during purification Instability of the isoxazole derivative to the purification conditions (e.g., acidic or basic conditions on silica gel).- Use a neutral stationary phase for chromatography (e.g., neutral alumina). - Avoid prolonged exposure to harsh conditions during work-up and purification. - Perform purification steps at lower temperatures if the compound is thermally labile.

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis is based on established methods for analogous compounds.

Step 1: Synthesis of 5-methylisoxazole-4-carbonyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylisoxazole-4-carboxylic acid.

  • Chlorination: Add thionyl chloride in excess, along with a catalytic amount of dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).

  • Work-up: After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 5-methylisoxazole-4-carbonyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Coupling to form this compound

  • Reaction Setup: In a separate flask, dissolve 3-amino-4-(2,4,6-trimethylphenyl)benzonitrile in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Coupling: Cool the solution in an ice bath and slowly add a solution of the crude 5-methylisoxazole-4-carbonyl chloride from Step 1 in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Visualizations

Neflumozide_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Product cluster_purification Purification A 5-methylisoxazole-4-carboxylic acid C Chlorination (SOCl2, DMF) A->C Step 1 B 3-amino-4-(2,4,6-trimethylphenyl)benzonitrile D Amide Coupling (Base, Solvent) B->D Step 2 E 5-methylisoxazole-4-carbonyl chloride C->E F Crude this compound D->F E->D H Column Chromatography / Crystallization F->H G Purified this compound H->G

Caption: Proposed workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem Encountered Synthesis Synthesis Issue? Start->Synthesis Purification Purification Issue? Start->Purification LowYield Low Yield Synthesis->LowYield Yes ImpureProduct Impure Product (Synthesis) Synthesis->ImpureProduct No PoorSeparation Poor Separation Purification->PoorSeparation Yes CrystallizationFail Crystallization Fails Purification->CrystallizationFail No CheckReagents Check Reagent Purity & Conditions LowYield->CheckReagents AnalyzeByproducts Identify By-products (LC-MS) ImpureProduct->AnalyzeByproducts ScreenSolvents Screen Chromatography Solvents PoorSeparation->ScreenSolvents TryDifferentTechnique Try Different Purification Technique CrystallizationFail->TryDifferentTechnique OptimizeReaction Optimize Reaction Parameters CheckReagents->OptimizeReaction ModifyWorkup Modify Work-up AnalyzeByproducts->ModifyWorkup

Caption: Logical troubleshooting workflow for this compound synthesis and purification.

References

Technical Support Center: Improving the Solubility of Neflumozide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for overcoming solubility challenges with poorly soluble compounds like Neflumozide in the context of in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a chemical compound investigated for its biological activities. Like many new chemical entities in drug discovery, it is characterized by low aqueous solubility. This property presents a significant hurdle for in vitro experiments, as the compound must be fully dissolved in the aqueous assay medium (e.g., cell culture media, buffer) to obtain accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and misleading biological data.

Q2: I have received this compound as a solid. What is the very first step to solubilize it?

The standard initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its powerful solubilizing capacity for a wide range of organic molecules and its compatibility with most cell-based assays at low final concentrations (typically <0.5%).

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I fix this?

This common issue, often called "crashing out," occurs when the compound is no longer soluble as the solvent composition shifts from organic to mostly aqueous. Here are several strategies to prevent this:

  • Optimize Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay medium is as low as possible, ideally below 0.5%.

  • Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of medium, add the stock solution to a small volume of medium while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that trigger precipitation. Pre-warming the aqueous medium to the experimental temperature (e.g., 37°C) can also help.

  • Use a Co-Solvent System: A mixture of solvents can sometimes maintain solubility better than a single one. For example, a stock solution in a 1:1 mixture of DMSO and ethanol might work.

  • Employ Solubility Enhancers: Consider pre-mixing your compound with excipients like cyclodextrins or surfactants before the final dilution.

Q4: What are some alternative organic solvents if DMSO is not suitable for my assay?

If DMSO is incompatible with your experimental system or fails to provide adequate solubility, other water-miscible organic solvents can be tested. Always verify the tolerance of your specific assay for any new solvent and run appropriate vehicle controls.

SolventTypical Use and Considerations
Dimethyl Sulfoxide (DMSO) Universal solvent, but can be toxic at >1% and interfere with some assays.
Ethanol (EtOH) Less toxic than DMSO, but also generally a weaker solvent for highly nonpolar compounds.
Dimethylformamide (DMF) A strong solvent, but more toxic than DMSO. Use with caution.

Note: The following table presents solubility data for Leflunomide, a compound with poor water solubility, as a representative example due to the limited availability of specific public data for this compound.

SolventApproximate Solubility of Leflunomide (mg/mL)[1]
Ethanol ~20
DMSO ~16.7
Dimethylformamide (DMF) ~25
Aqueous Buffer (PBS, pH 7.2) Sparingly soluble (~0.5 mg/mL with 50% DMF)

Q5: How do surfactants and cyclodextrins work to improve solubility?

  • Surfactants: These are amphiphilic molecules (e.g., Polysorbate 80/Tween 80, Triton X-100) that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the poorly soluble drug, while the hydrophilic outer shell keeps the entire structure dissolved in the aqueous medium.[2][3][4][5]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The poorly soluble drug molecule can become trapped within this hydrophobic cavity, forming an "inclusion complex" that is water-soluble. Chemically modified cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), have significantly enhanced aqueous solubility and are commonly used.

Q6: Can I use pH modification to improve the solubility of this compound?

This strategy is effective only if the compound has ionizable functional groups (i.e., it is a weak acid or a weak base). By adjusting the pH of the solution to ionize the compound, its solubility can be significantly increased. To assess this for this compound, its pKa (acid dissociation constant) would need to be known or determined. If this compound has, for example, a basic nitrogen atom, lowering the pH of the buffer would protonate it, forming a more soluble salt.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Compound precipitates immediately upon dilution. The compound has "crashed out" due to a rapid shift from a favorable organic solvent to an unfavorable aqueous environment.Follow the modified dilution protocol (Protocol 2). Decrease the final concentration of the compound. Consider using a co-solvent system or adding solubility enhancers like cyclodextrins or surfactants (Protocols 3, 4, 5).
Solution is initially clear but becomes cloudy over time. The compound is in a supersaturated, thermodynamically unstable state. Aggregation and precipitation are occurring slowly.This indicates that while kinetic solubility was achieved, thermodynamic solubility is lower. Using solubility enhancers like surfactants or cyclodextrins can create more stable formulations. Ensure the final concentration is below the thermodynamic solubility limit if possible.
High variability between replicate wells/experiments. Inconsistent amounts of dissolved compound due to partial precipitation. The precipitated compound may be unevenly distributed.Visually inspect all solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment. Increase the concentration of the solubility enhancer or decrease the final compound concentration.
Vehicle control (e.g., DMSO alone) shows biological effects. The final concentration of the organic solvent is too high and is causing cellular stress or other off-target effects.Reduce the final solvent concentration to a non-toxic level (typically <0.5% for DMSO). Ensure the concentration is identical across all wells, including the untreated control.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

  • Accurately weigh a precise amount of this compound powder into a sterile, appropriate-sized glass or polypropylene vial.

  • Add the required volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the vial vigorously for 2-5 minutes to facilitate dissolution.

  • If needed, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution against a light source to ensure it is completely clear with no visible particles.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium (Anti-Precipitation Method)

  • Pre-warm your sterile aqueous medium (e.g., cell culture medium, assay buffer) to the desired experimental temperature (e.g., 37°C).

  • Dispense the pre-warmed medium into the final assay vessel (e.g., microplate well, tube).

  • While gently swirling or vortexing the medium, add the required small volume of the DMSO stock solution dropwise or by pipetting it directly into the medium (not down the side of the vessel).

  • Ensure immediate and thorough mixing to rapidly disperse the compound and avoid localized high concentrations.

Protocol 3: Using a Co-Solvent System

  • Prepare a stock solution of this compound in a suitable co-solvent mixture (e.g., 1:1 DMSO:Ethanol).

  • Follow Protocol 2 for the dilution step.

  • Crucially , ensure your vehicle control contains the exact same final concentration of the co-solvent mixture.

Protocol 4: Formulation with a Surfactant (e.g., Tween 80)

  • Prepare a sterile aqueous solution of the surfactant (e.g., 10% Tween 80 in water).

  • In a sterile tube, add the required volume of your this compound DMSO stock solution.

  • Add a small volume of the 10% surfactant solution and vortex thoroughly. This encourages the compound to partition into the forming micelles.

  • Use your final aqueous assay medium to dilute this mixture to the final desired concentration. The final surfactant concentration should be kept low (e.g., 0.01-0.1%) and tested in a vehicle control for any effects on the assay.

Protocol 5: Formulation with a Cyclodextrin (e.g., HP-β-CD)

  • Prepare a stock solution of HP-β-CD in your aqueous assay medium (e.g., 10-20% w/v).

  • Add the required volume of your this compound DMSO stock solution directly into the HP-β-CD solution.

  • Vortex vigorously for 15-30 minutes, or sonicate briefly, to facilitate the formation of the inclusion complex.

  • This this compound/cyclodextrin solution can then be used as your working stock for further dilutions into the assay medium. Remember to include HP-β-CD in your vehicle control.

Visualizing Workflows and Mechanisms

The following diagrams illustrate key processes for handling poorly soluble compounds.

G cluster_prep Phase 1: Stock Preparation cluster_dilution Phase 2: Working Solution Preparation cluster_assay Phase 3: Experiment A Weigh this compound Powder B Add Organic Solvent (e.g., DMSO) A->B C Vortex / Sonicate Until Fully Dissolved B->C D Visually Inspect for Clarity C->D E Pre-warm Aqueous Medium (e.g., Cell Culture Media) D->E Proceed if clear F Add Stock to Medium while Vortexing E->F G Final Visual Inspection F->G H Add Working Solution to Assay Plate G->H Proceed if clear I Incubate and Acquire Data H->I

Caption: Experimental workflow for preparing this compound for an in vitro assay.

G Start Compound precipitates in aqueous medium Q1 Is the final solvent concentration >0.5%? Start->Q1 A1 Decrease solvent % by using a higher stock conc. Q1->A1 Yes Q2 Was the stock added directly to static medium? Q1->Q2 No A1->Q2 A2 Use anti-precipitation dilution method (Protocol 2) Q2->A2 Yes Q3 Still precipitating? Q2->Q3 No A2->Q3 A3 Introduce solubility enhancers: - Surfactants (Protocol 4) - Cyclodextrins (Protocol 5) Q3->A3 Yes End Solution is clear Q3->End No A3->End

Caption: Troubleshooting decision tree for compound precipitation.

Caption: How solubility enhancers work.

References

Technical Support Center: Overcoming the Blood-Brain Barrier with Novel Small Molecule Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at developing blood-brain barrier (BBB) penetrating small molecule analogs. While direct research on Neflumozide analogs is limited, the principles and techniques discussed here are broadly applicable to the design and testing of novel CNS-targeting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of a small molecule that favor passive diffusion across the blood-brain barrier?

A: For a small molecule to passively diffuse across the BBB, it generally needs to have a low molecular weight (ideally under 400 Da), be lipophilic, and have a limited number of hydrogen bonds.[1][2] The neutral form of the molecule is typically the permeating species.[3] Factors like desolvation energy, molecular volume, and dipole moment also play crucial roles in permeability.[3]

Q2: What are the primary mechanisms for a drug to cross the blood-brain barrier?

A: Drugs can cross the BBB through several mechanisms:

  • Passive Diffusion: This includes paracellular (between cells) and transcellular (through cells) movement, which is favored by small, lipophilic molecules.[4]

  • Carrier-Mediated Transport (CMT): Utilizes specific transporter proteins to carry molecules into the brain.

  • Receptor-Mediated Transcytosis (RMT): Involves the binding of a ligand to a receptor on the endothelial cell, triggering transport across the barrier.

  • Active Efflux: Transporter proteins, such as P-glycoprotein, actively pump substances out of the brain, which is a major obstacle for many drugs.

Q3: What are the most common in vitro models of the blood-brain barrier?

A: In vitro BBB models are essential for screening and studying drug permeability. Common models include:

  • Monoculture Models: A single layer of brain endothelial cells is grown on a Transwell insert. This is a simple model but lacks the cellular interactions of the in vivo environment.

  • Co-culture Models: These models include other cell types found in the neurovascular unit, such as astrocytes and pericytes, which help to induce tighter barrier properties.

  • Stem Cell-Based Models: Induced pluripotent stem cells (iPSCs) can be differentiated into brain endothelial-like cells, offering a human-relevant model system.

  • Microfluidic (BBB-on-a-chip) Models: These advanced models incorporate shear stress to better mimic the physiological environment of the brain capillaries.

Q4: Why is there often a discrepancy between in vitro BBB permeability results and in vivo outcomes?

A: Discrepancies between in vitro and in vivo results are common and can arise from several factors. In vitro models, while useful for initial screening, are a simplification of the complex in vivo environment. They often have "leaky" tight junctions and may not fully replicate the expression and function of all relevant transporters and enzymes present in the living brain. In vivo, factors such as plasma protein binding, metabolism, and clearance mechanisms can significantly impact a drug's ability to reach and cross the BBB.

Troubleshooting Guides

Problem 1: My novel analog shows low permeability in our in vitro Transwell assay.

  • Question: Have you confirmed the integrity of your in vitro BBB model?

    • Answer: It is crucial to validate the tightness of your cell monolayer. This is typically done by measuring the Transendothelial Electrical Resistance (TEER) and the permeability of a known BBB-impermeable marker (e.g., Lucifer yellow or a fluorescently labeled dextran). Low TEER values or high permeability of the marker indicate a compromised barrier that needs optimization.

  • Question: Is your compound a substrate for efflux transporters?

    • Answer: Many drugs are actively pumped out of the brain by efflux transporters like P-glycoprotein (P-gp). To test for this, you can perform the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A). A significant increase in permeability in the presence of the inhibitor suggests your compound is an efflux substrate.

  • Question: Have you considered the lipophilicity and hydrogen bonding potential of your analog?

    • Answer: High lipophilicity is generally required for passive diffusion, but excessive lipophilicity can lead to non-specific binding to plastics and cell membranes, or poor solubility. The number of hydrogen bond donors and acceptors should also be minimized. Consider synthesizing further analogs with optimized physicochemical properties.

Problem 2: Our lead analog was promising in vitro but showed poor brain penetration in our animal model.

  • Question: What is the plasma protein binding of your compound?

    • Answer: Only the unbound fraction of a drug in the plasma is available to cross the BBB. High plasma protein binding can severely limit brain penetration. This can be assessed using techniques like equilibrium dialysis or ultrafiltration.

  • Question: Is the compound rapidly metabolized?

    • Answer: A short plasma half-life due to rapid metabolism will reduce the exposure of the brain to the drug. In vivo pharmacokinetic studies are necessary to determine the metabolic stability and clearance rate of your compound.

  • Question: Could there be species differences in transporter expression or activity?

    • Answer: The expression and substrate specificity of transporters can vary between the cell lines used in vitro (which may be of human or animal origin) and the in vivo animal model. This can lead to different rates of influx or efflux.

Data Presentation

Table 1: Physicochemical Properties Influencing Blood-Brain Barrier Permeability

ParameterFavorable Range for BBB PenetrationReference
Molecular Weight (MW) < 400 Da
Lipophilicity (LogP) 1 - 3
Hydrogen Bond Donors < 3
Hydrogen Bond Acceptors < 8
Polar Surface Area (PSA) < 90 Ų-

Note: These are general guidelines, and exceptions exist.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Co-culture Model

Objective: To assess the permeability of a test compound across a co-culture model of the BBB.

Materials:

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Brain microvascular endothelial cells (e.g., hCMEC/D3)

  • Astrocytes (primary or cell line)

  • Cell culture medium and supplements

  • Test compound and a low-permeability marker (e.g., Lucifer yellow)

  • Analytical instrumentation for quantifying the test compound (e.g., LC-MS/MS)

Methodology:

  • Astrocyte Seeding: Seed astrocytes on the bottom of the 24-well plate and culture until confluent.

  • Endothelial Cell Seeding: Coat the apical side of the Transwell inserts with collagen. Seed the brain microvascular endothelial cells onto the coated inserts and culture until a confluent monolayer is formed.

  • Co-culture Assembly: Place the Transwell inserts containing the endothelial cell monolayer into the wells containing the confluent astrocyte layer. Continue to culture for several days to allow for barrier tightening, induced by factors secreted by the astrocytes.

  • Barrier Integrity Measurement: Measure the TEER of the endothelial monolayer using a voltmeter. The TEER should reach a stable, high value.

  • Permeability Assay:

    • Wash the apical and basolateral compartments with transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound and the low-permeability marker to the apical (donor) compartment.

    • At specified time points (e.g., 15, 30, 60, 120 minutes), take samples from the basolateral (receiver) compartment. Replace the removed volume with fresh transport buffer.

    • At the end of the experiment, take a sample from the apical compartment.

  • Sample Analysis: Quantify the concentration of the test compound and the low-permeability marker in all samples using an appropriate analytical method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for the test compound and the marker. A low Papp for the marker confirms the integrity of the barrier during the experiment.

Visualizations

BBB_Structure cluster_0 Blood Vessel Lumen cluster_1 Blood-Brain Barrier cluster_2 Brain Parenchyma Drug Drug Endothelial_Cell Endothelial Cell Drug->Endothelial_Cell Transcellular Transport Tight_Junction Tight Junction Drug->Tight_Junction Paracellular Transport (Restricted) Basement_Membrane Basement Membrane Endothelial_Cell->Basement_Membrane Astrocyte_Foot_Process Astrocyte Foot Process Basement_Membrane->Astrocyte_Foot_Process Pericyte Pericyte Basement_Membrane->Pericyte

Caption: Structure of the Blood-Brain Barrier.

Experimental_Workflow cluster_synthesis Analog Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A Design Analogs B Synthesize Analogs A->B C Physicochemical Property Analysis B->C D In Vitro BBB Permeability Assay C->D E Cytotoxicity Assay D->E F Efflux Transporter Interaction Assay D->F G Pharmacokinetic Studies F->G Promising Candidates H Brain Tissue Distribution G->H I Efficacy Studies in Disease Model H->I

Caption: Experimental Workflow for BBB Permeability Testing.

Troubleshooting_Permeability Start Low In Vitro Permeability Observed Q1 Is Barrier Integrity (TEER) Sufficient? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Compound an Efflux Substrate? A1_Yes->Q2 Fix1 Optimize Cell Culture Conditions A1_No->Fix1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Fix2 Modify Structure to Avoid Efflux A2_Yes->Fix2 Q3 Are Physicochemical Properties Optimal? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Further Investigate Other Mechanisms A3_Yes->End Fix3 Redesign Analog for Better Lipophilicity/PSA A3_No->Fix3

Caption: Troubleshooting Low In Vitro Permeability.

References

Technical Support Center: Optimizing In Vivo Dosage for Leflunomide (Metabolite of Neflumozide) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Leflunomide in in vivo studies. As Neflumozide is a prodrug that is rapidly converted to its active metabolite, A77 1726 (also known as Teriflunomide), which is the active form of Leflunomide, this guide will focus on Leflunomide and its active metabolite to ensure alignment with the available scientific literature.[1] This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in the successful design and execution of your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Leflunomide's active metabolite, A77 1726?

A1: The primary mechanism of action of A77 1726 is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway.[1] By inhibiting DHODH, A77 1726 depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the arrest of rapidly proliferating cells, such as activated lymphocytes, in the G1 phase of the cell cycle.[2] At higher concentrations, A77 1726 can also inhibit tyrosine kinases.[2]

Q2: How do I select an appropriate starting dose for my in vivo study in rodents?

A2: Selecting a starting dose requires a careful review of existing literature for studies using similar animal models and endpoints. If no data is available, a dose-range finding study is recommended.[3] For rodents, a common approach is to start with a low dose, for example, 1-5 mg/kg, and escalate from there. It is crucial to consider the significant differences in drug metabolism and clearance between species when extrapolating doses.

Q3: What are the common adverse effects of Leflunomide observed in animal studies?

A3: Common adverse effects reported in animal studies, particularly at higher doses, include diarrhea, lethargy, loss of appetite, and weight loss. Hematological effects such as anemia and thrombocytopenia, as well as elevations in liver enzymes (ALT and ALP), have also been observed. Regular monitoring of clinical signs, body weight, and relevant blood parameters is essential.

Q4: How should I formulate Leflunomide for oral administration in rodents?

A4: Leflunomide is poorly soluble in water. For oral gavage in rodents, it is typically formulated as a suspension. Common vehicles include 0.5% carboxymethylcellulose (CMC) in water or a mixture of polyethylene glycol (PEG) and water. It is important to ensure the suspension is uniform before each administration.

Troubleshooting Guides

This section addresses common issues that may arise during in vivo studies with Leflunomide.

Issue Potential Cause(s) Troubleshooting Steps
High variability in plasma concentrations Improper formulation or administration, variability in animal metabolism.Ensure the Leflunomide suspension is homogenous before each dose. Refine oral gavage technique to minimize variability. Increase the number of animals per group to improve statistical power.
Unexpected toxicity or mortality Dose is too high, incorrect vehicle, or animal strain sensitivity.Review the dose selection process. Conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD). Ensure the vehicle is non-toxic at the administered volume. Consider using a different, less sensitive animal strain.
Lack of efficacy Dose is too low, poor bioavailability, or rapid metabolism.Increase the dose in a stepwise manner. Analyze plasma concentrations of A77 1726 to confirm drug exposure. Consider a different route of administration if oral bioavailability is a concern.
Injection site reactions (for parenteral administration) Formulation is not at a neutral pH, high concentration, or inappropriate vehicle.Adjust the formulation to a more physiological pH. Dilute the drug to a lower concentration if possible. Select a vehicle known to be well-tolerated for the chosen route of administration.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of A77 1726 (Active Metabolite of Leflunomide)
Species Dose (Leflunomide) Route Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Half-life (h)
Rat (Lewis) 5 mg/kgOral~20.9---
Rat (Lewis) 15 mg/kgOral~71.8---
Rat (Lewis) 35 mg/kgOral~129.3---
Dog 4 mg/kgOral~55-21
Cat 4 mg/kgOral38-396659.1

Data compiled from multiple sources. Note that pharmacokinetic parameters can vary depending on the animal strain, sex, and experimental conditions.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study in Mice

Objective: To determine the Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD) of Leflunomide in mice.

Materials:

  • Leflunomide

  • Vehicle (e.g., 0.5% CMC in sterile water)

  • 8-10 week old mice (e.g., C57BL/6), both male and female

  • Oral gavage needles

  • Animal balance

  • Calipers for tumor measurement (if applicable)

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the study.

  • Group Allocation: Randomly assign mice to several dose groups (e.g., vehicle control, 5, 15, 50, 100 mg/kg Leflunomide) with a small number of animals per group (n=3-5).

  • Formulation Preparation: Prepare a fresh suspension of Leflunomide in the chosen vehicle on each day of dosing. Ensure homogeneity by vortexing before each administration.

  • Dosing: Administer the assigned dose of Leflunomide or vehicle via oral gavage once daily for a predetermined period (e.g., 7-14 days). The volume should be based on the most recent body weight.

  • Monitoring:

    • Record body weight daily.

    • Observe the animals at least twice daily for clinical signs of toxicity, including changes in posture, activity, grooming, and stool consistency.

    • At the end of the study, collect blood for hematology and serum chemistry analysis.

    • Collect tissues for histopathological examination.

  • Data Analysis:

    • The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, severe clinical signs, or mortality).

    • The MED is the lowest dose that shows a statistically significant therapeutic effect compared to the vehicle control group.

Protocol 2: Pharmacokinetic (PK) Study in Rats

Objective: To determine the pharmacokinetic profile of A77 1726 after oral administration of Leflunomide in rats.

Materials:

  • Leflunomide

  • Vehicle

  • Male Sprague-Dawley rats (200-250 g) with jugular vein catheters

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Preparation: Use cannulated rats to facilitate serial blood sampling. Acclimate them for at least 48 hours after surgery.

  • Dosing: Administer a single oral dose of Leflunomide (e.g., 10 mg/kg) to the rats.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the jugular vein catheter at multiple time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of A77 1726 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Mandatory Visualizations

Signaling Pathways

DHODH_Inhibition_Pathway cluster_extracellular Extracellular Leflunomide Leflunomide A77_1726 A77_1726 Leflunomide->A77_1726 Metabolism DHODH DHODH A77_1726->DHODH Inhibition Orotate Orotate Pyrimidine_Synthesis Pyrimidine_Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA_RNA_Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Tyrosine_Kinase_Inhibition_Pathway A77_1726 A77 1726 RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) A77_1726->RTK Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream_Signaling Activation Cell_Growth Cell Growth & Proliferation Downstream_Signaling->Cell_Growth

Experimental Workflow

InVivo_Dosage_Optimization_Workflow Start Start Lit_Review Literature Review & In Vitro Data Analysis Start->Lit_Review DRF_Study Dose-Range Finding (DRF) Study Lit_Review->DRF_Study Determine_MTD_MED Determine MTD & MED DRF_Study->Determine_MTD_MED PK_Study Pharmacokinetic (PK) Study Determine_MTD_MED->PK_Study Efficacy_Study Efficacy Study with Optimized Dose Determine_MTD_MED->Efficacy_Study PK_Study->Efficacy_Study Tox_Monitoring Toxicity Monitoring Efficacy_Study->Tox_Monitoring Data_Analysis Data Analysis & Interpretation Tox_Monitoring->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Addressing Off-Target Effects of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of benzimidazole compounds. The information is designed to help you identify, understand, and mitigate these unintended interactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects of benzimidazole compounds?

A1: The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets.[1] The most frequently observed off-target effects include:

  • Kinase Inhibition: The benzimidazole core is structurally similar to the hinge-binding region of many kinases, leading to frequent off-target inhibition of various kinase families.[1][2]

  • Tubulin Polymerization Disruption: Many benzimidazole derivatives, including common anthelmintics like albendazole and mebendazole, are potent inhibitors of tubulin polymerization.[3][4] This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • hERG Potassium Channel Inhibition: Blockade of the hERG channel is a common off-target effect for many small molecules and can lead to cardiotoxicity. Benzimidazole-containing compounds should be evaluated for this liability.

  • General Cytotoxicity: Unintended interactions can lead to cellular toxicity that is not mediated by the primary target, confounding experimental results.

Q2: I'm observing unexpected cytotoxicity with my benzimidazole compound. How can I determine if it's an off-target effect?

A2: Differentiating on-target from off-target toxicity is crucial. Here are several strategies:

  • Dose-Response Correlation: The IC50 for the observed cytotoxic phenotype should correlate with the IC50 for on-target engagement. A significant discrepancy suggests an off-target mechanism.

  • Use a Structurally Unrelated Inhibitor: If a different chemical scaffold targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue Experiments: Overexpression of the intended target may rescue the phenotype if the effect is on-target. If the toxicity persists, it is likely due to off-target effects.

  • Counter-Screening: Test your compound in a cell line that does not express the intended target. If toxicity is still observed, it points to an off-target mechanism.

Q3: How can I select a benzimidazole compound with a better selectivity profile?

A3: Selecting a more selective compound is key to minimizing off-target effects.

  • Consult the Literature: Review publications that provide kinase selectivity profiling data for various benzimidazole inhibitors.

  • Utilize Chemical Probe Databases: Resources like the Structural Genomics Consortium (SGC) and Chemical Probes Portal provide curated information on the selectivity of small molecule inhibitors.

  • In Silico Analysis: Computational modeling can predict potential off-target interactions based on the compound's structure.

Q4: What are essential control experiments when using benzimidazole compounds?

A4: Robust controls are critical for interpreting your data correctly.

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

  • Inactive Analog: If available, use a structurally similar but biologically inactive analog of your compound to control for effects related to the chemical scaffold itself.

  • Positive and Negative Controls: Use well-characterized inhibitors (positive controls) and non-inhibitors (negative controls) for your target to validate your assay.

  • Assay-Specific Controls: Be aware of potential artifacts. For example, some benzimidazoles can be autofluorescent, which may interfere with fluorescence-based assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.

  • Possible Cause: Your compound may be hitting multiple targets, leading to a complex cellular response. The expression levels of these off-targets can vary between cell lines, causing inconsistent results.

  • Troubleshooting Steps:

    • Lower the Concentration: Use the lowest concentration of your compound that still effectively engages the intended target. This minimizes the risk of interacting with lower-affinity off-targets.

    • Perform a Kinase Profile: Screen your compound against a broad panel of kinases to identify potential off-target interactions.

    • Validate with a Secondary Assay: Confirm your findings using an orthogonal assay that measures a different downstream effect of your target.

Issue 2: My compound induces cell cycle arrest, but that's not a known function of my primary target.

  • Possible Cause: Your benzimidazole compound is likely inhibiting tubulin polymerization, a common off-target effect that leads to arrest in the G2/M phase of the cell cycle.

  • Troubleshooting Steps:

    • Perform a Tubulin Polymerization Assay: Directly measure the effect of your compound on tubulin polymerization in vitro.

    • Immunofluorescence Microscopy: Stain cells treated with your compound for α-tubulin to visualize microtubule structure. Disruption of the microtubule network is a hallmark of tubulin inhibitors.

    • Compare with Known Tubulin Inhibitors: Benchmark the phenotypic effects of your compound against known tubulin inhibitors like nocodazole or colchicine.

Issue 3: I'm concerned about the potential cardiotoxicity of my lead compound.

  • Possible Cause: Your compound may be inhibiting the hERG potassium channel, which can lead to a prolonged QT interval and an increased risk of arrhythmia.

  • Troubleshooting Steps:

    • Conduct a hERG Binding Assay: This is a high-throughput method to assess the potential of your compound to bind to the hERG channel.

    • Perform Patch-Clamp Electrophysiology: This "gold standard" assay provides detailed functional information on how your compound affects hERG channel activity.

    • Structure-Activity Relationship (SAR) Analysis: If hERG inhibition is detected, medicinal chemistry efforts can be directed to modify the compound to reduce this liability while maintaining on-target potency.

Quantitative Data on Off-Target Effects

The following tables summarize publicly available data on the off-target activities of various benzimidazole derivatives.

Table 1: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives

Compound/ClassIC50 (µM) for Tubulin Polymerization InhibitionReference(s)
Compound 7n5.05 ± 0.13
Compound 10m2.36 ± 0.20
Compound 12j5.65 ± 0.05
Compound 12a2.06
Compound 25a2.1 ± 0.12
Compound 100.26
Mebendazole0.32 (average vs. melanoma cell lines)

Table 2: Off-Target Kinase Inhibition by Selected Benzimidazole Derivatives

CompoundOff-Target KinaseIC50 (µM)Reference(s)
Compound 5aEGFR0.086
Compound 5aVEGFR-20.107
Compound 5aTopoisomerase II2.52
Compound 6hEGFR8.21
Compound 6hHER29.45
Compound 6hCDK210.13
Compound 6iEGFR7.98
Compound 6iHER28.76
Compound 6iCDK29.87

Table 3: hERG Channel Inhibition by Various Compounds (for context)

CompoundhERG Inhibition IC50Reference(s)
E-403115.8 nM
Verapamil0.94 µM
Loperamide0.390 µM
Compound 202.6 µM
Compound 301.4 µM

Note: Data for hERG inhibition is highly compound-specific. Benzimidazole derivatives should be experimentally tested. High-potential inhibitors often have IC50 values <1 µM.

Experimental Protocols & Methodologies

1. Kinase Selectivity Profiling

  • Objective: To determine the inhibitory activity of a benzimidazole compound against a broad panel of protein kinases.

  • Methodology:

    • Assay Format: Typically performed in 384-well plates for high-throughput screening.

    • Reagents: The assay includes a panel of purified kinase enzymes, their specific substrates, and ATP.

    • Compound Incubation: The test compound is added at a single high concentration (e.g., 10 µM) for initial screening, or in a dose-response format for IC50 determination.

    • Kinase Reaction: The reaction is initiated by adding ATP. The amount of remaining ATP after the reaction is quantified, often using a luminescence-based assay (e.g., Promega's Kinase-Glo®). The light output is inversely proportional to kinase activity.

    • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. For dose-response curves, IC50 values are determined by fitting the data to a sigmoidal curve.

2. In Vitro Tubulin Polymerization Assay

  • Objective: To measure the direct effect of a benzimidazole compound on the assembly of tubulin into microtubules.

  • Methodology:

    • Principle: This assay often uses a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, causing an increase in fluorescence. Alternatively, it can be measured by the increase in light scattering (turbidity) at 340 nm.

    • Reagents: Purified tubulin (e.g., from porcine brain), GTP, polymerization buffer, and a fluorescent reporter.

    • Procedure: a. Reconstitute tubulin in polymerization buffer on ice. b. Add the test compound at various concentrations to a 96-well plate. c. Initiate polymerization by adding a tubulin/GTP/reporter solution to the wells and immediately transferring the plate to a plate reader pre-warmed to 37°C. d. Measure the fluorescence intensity or absorbance over time.

    • Data Analysis: The rate of polymerization is plotted against the compound concentration to determine the IC50 value. Known inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel) should be used as controls.

3. hERG Channel Inhibition Assay (Automated Patch-Clamp)

  • Objective: To assess a compound's potential to block the hERG potassium channel.

  • Methodology:

    • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK-293 or CHO cells) is used.

    • Principle: Automated patch-clamp systems measure the flow of ions (current) through the hERG channel in response to specific voltage changes. An inhibitor will reduce this current.

    • Procedure: a. Cells are dispensed into a specialized plate. b. The system automatically establishes a high-resistance seal ("giga-seal") and achieves whole-cell configuration. c. A specific voltage protocol is applied to elicit hERG currents. d. The test compound is applied at various concentrations, and the resulting current is measured.

    • Data Analysis: The percentage of current inhibition is plotted against the compound concentration to calculate an IC50 value.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., cytotoxicity, altered phenotype) q1 Does phenotype correlate with on-target potency/known function? start->q1 on_target Likely On-Target Effect q1->on_target  Yes off_target_path Suspect Off-Target Effect q1->off_target_path No q2 What is the unexpected phenotype? off_target_path->q2 cell_cycle Cell Cycle Arrest (G2/M) q2->cell_cycle general_tox General Cytotoxicity / Inconsistent Results q2->general_tox test_tubulin Perform Tubulin Polymerization Assay cell_cycle->test_tubulin test_kinase Perform Kinase Selectivity Profiling general_tox->test_kinase test_herg Perform hERG Inhibition Assay general_tox->test_herg conclusion1 Confirm Tubulin Inhibition test_tubulin->conclusion1 conclusion2 Identify Specific Off-Target Kinases test_kinase->conclusion2

Caption: A logical workflow for troubleshooting unexpected experimental results with benzimidazole compounds.

Off_Target_Pathways cluster_benzimidazole Benzimidazole Compound cluster_targets Potential Off-Targets cluster_effects Cellular Consequences Benz Benzimidazole Scaffold Kinases Various Kinases (e.g., EGFR, VEGFR, CDKs) Benz->Kinases Inhibition Tubulin β-Tubulin (Colchicine Binding Site) Benz->Tubulin Inhibition hERG hERG K+ Channel (Pore Domain) Benz->hERG Blockade Kinase_Effect Altered Signaling Pathways Kinases->Kinase_Effect Tubulin_Effect Microtubule Disruption -> G2/M Arrest -> Apoptosis Tubulin->Tubulin_Effect hERG_Effect Delayed Cardiac Repolarization (QT Prolongation) hERG->hERG_Effect

Caption: Common off-target signaling pathways affected by benzimidazole compounds.

Experimental_Workflow cluster_assays start Primary Cellular Assay Shows Unexpected Activity step1 Step 1: Hypothesis Generation (e.g., Kinase, Tubulin, or other off-target) start->step1 step2 Step 2: In Vitro Biochemical Assays step1->step2 assay1 Kinase Panel Screen step2->assay1 assay2 Tubulin Polymerization Assay step2->assay2 assay3 hERG Binding/Patch-Clamp step2->assay3 step3 Step 3: Data Analysis & Confirmation analysis Determine IC50 values for off-targets. Compare with on-target potency and cellular phenotype EC50. assay1->analysis assay2->analysis assay3->analysis conclusion Identify and Validate Off-Target(s) step3->conclusion

Caption: A generalized experimental workflow for identifying the off-target effects of a compound.

References

a troubleshooting guide for Neflumozide stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering stability issues with Neflumozide. Given the limited specific data available for this compound, this document leverages the extensive research and established stability profile of Leflunomide, a structurally and functionally related isoxazole derivative. The principles and methodologies outlined here serve as a robust framework for investigating and resolving stability challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows unexpected degradation. What are the likely causes?

A1: this compound, like other isoxazole-containing compounds, is susceptible to degradation under certain conditions. Based on studies of the related compound Leflunomide, the primary causes of degradation are hydrolysis (both acidic and alkaline conditions) and, to a lesser extent, oxidation and photolysis.[1][2][3] The isoxazole ring is particularly prone to opening under alkaline conditions.[4]

Q2: I am observing extra peaks in my HPLC analysis of a this compound sample. What could they be?

A2: Extra peaks in your chromatogram likely represent degradation products or impurities. Forced degradation studies on Leflunomide have identified several degradation products.[1] Under alkaline hydrolysis, the major degradation product identified is 2-cyano-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide (a British Pharmacopoeia impurity B of Leflunomide). Acidic hydrolysis can lead to the formation of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)-aniline.

Q3: How should I properly store my this compound samples to ensure stability?

A3: For solid (powder) forms of Leflunomide, storage at a controlled room temperature of 25°C (77°F), with excursions permitted to 15-30°C (59-86°F), is recommended. It is also advised to protect the compound from light. For solutions, it is best to prepare them fresh. If storage is necessary, store at +4°C and protect from light. Long-term storage of solutions, especially at room temperature, should be avoided to minimize hydrolysis.

Q4: My quantitative analysis of this compound shows a lower than expected concentration. What could be the reason?

A4: A lower than expected concentration can be due to degradation. Review your sample preparation and storage procedures. Ensure that the pH of your solutions is near neutral and that exposure to harsh light and elevated temperatures is minimized. Incompatibility with excipients in a formulation can also lead to degradation over time.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during this compound experimentation.

Problem: Inconsistent or non-reproducible analytical results.

This can manifest as varying peak areas for the active pharmaceutical ingredient (API), shifting retention times, or the appearance of unknown peaks in chromatography.

Troubleshooting Workflow:

start Inconsistent Analytical Results check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_storage Examine Sample Storage Conditions check_sample_prep->check_storage Protocol is consistent optimize_conditions Optimize Formulation/Storage Conditions check_sample_prep->optimize_conditions Inconsistent protocol found check_analytical_method Verify Analytical Method Parameters check_storage->check_analytical_method Storage is appropriate check_storage->optimize_conditions Inappropriate storage found degradation_suspected Degradation Suspected check_analytical_method->degradation_suspected Method is robust check_analytical_method->optimize_conditions Method issues identified perform_forced_degradation Perform Forced Degradation Study degradation_suspected->perform_forced_degradation identify_degradants Identify Degradation Products perform_forced_degradation->identify_degradants identify_degradants->optimize_conditions end Consistent Results Achieved optimize_conditions->end

Caption: Troubleshooting workflow for inconsistent analytical results.

Problem: Visible changes in the sample (e.g., color change, precipitation).

Troubleshooting Steps:

  • Document the Changes: Record the nature of the visible change, the storage conditions, and the age of the sample.

  • Solubility Issues: this compound, similar to Leflunomide, has low aqueous solubility. Precipitation may occur if the solvent capacity is exceeded or if the temperature of a saturated solution is decreased.

  • Degradation: Chemical degradation can sometimes lead to the formation of less soluble degradation products or colored byproducts.

  • pH Shift: Check the pH of the solution, as a shift towards acidic or alkaline conditions can accelerate degradation and affect solubility.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method is adapted from validated methods for Leflunomide and is suitable for separating the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.0). A typical starting point for isocratic elution is a 60:40 (v/v) mixture of acetonitrile and buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Study

To understand the stability profile of this compound, a forced degradation study under various stress conditions is recommended.

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 1N HCl. Reflux at 80°C for a specified period (e.g., 2-4 hours). Neutralize the solution before injection.

  • Alkaline Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1N NaOH. Keep at room temperature or reflux at a controlled temperature for a specified period. Neutralize before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3-6% hydrogen peroxide (H₂O₂) at room temperature for a set time.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for 24-48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined period.

Forced Degradation Pathway:

This compound This compound Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) This compound->Acid Alkali Alkaline Hydrolysis (e.g., 0.1N NaOH, RT) This compound->Alkali Oxidation Oxidation (e.g., 3% H2O2, RT) This compound->Oxidation Heat Thermal Stress (e.g., 80°C, solid) This compound->Heat Light Photolytic Stress (UV light) This compound->Light Degradant_A Degradation Product(s) (e.g., Amide bond cleavage) Acid->Degradant_A Degradant_B Major Degradant(s) (Isoxazole ring opening) Alkali->Degradant_B Degradant_C Minor Degradant(s) Oxidation->Degradant_C Stable Relatively Stable Heat->Stable Light->Stable

Caption: Potential degradation pathways for this compound under stress conditions.

Data Presentation

Table 1: Summary of Leflunomide Degradation under Forced Conditions
Stress ConditionReagents and ConditionsObservationMajor Degradation Products Identified
Acidic Hydrolysis 1N HCl, reflux at 80°C for 3 hrsSignificant degradation (approx. 32.65%)5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)-aniline
Alkaline Hydrolysis 0.1N NaOH, room temperature for 3 hrsSignificant degradation2-cyano-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Oxidative Degradation 3-6% H₂O₂, room temperature for 72 hrsModerate degradation (approx. 18.49%)Not specified in detail in the provided search results.
Thermal Degradation Solid state, 80°C for 24 hrsMinor degradation (approx. 1.13%)Not specified.
Photolytic Degradation UV light exposureGenerally stableMinimal to no degradation observed.
Table 2: Recommended Storage Conditions for this compound
FormTemperatureLight ConditionsSpecial Precautions
Solid (Powder) 25°C (Excursions to 15-30°C permitted)Protect from lightStore in a well-closed container.
Solution (in DMSO or Ethanol) +4°CProtect from lightPrepare fresh when possible. Avoid long-term storage.
Aqueous Solution Not Recommended for StorageN/ADue to low solubility and risk of hydrolysis, prepare fresh for immediate use.

References

Technical Support Center: Analysis of Neflumozide and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided below pertains to Leflunomide and its primary active metabolite, Teriflunomide (A77 1726). The term "Neflumozide" did not yield specific results in a comprehensive literature search. Given the structural similarities and the common metabolic pathway, it is presumed that the analytical methodologies for this compound and its metabolites would be analogous to those for Leflunomide.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical techniques for Neflunomide and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its metabolites using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Question: My chromatogram for this compound/Teriflunomide shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic functional groups on the analyte.

      • Solution: Use a base-deactivated column or add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase. Ensure the mobile phase pH is appropriate to suppress the ionization of the analyte.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can affect peak shape.

      • Solution: Wash the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

    • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte.

      • Solution: Adjust the organic modifier concentration or the pH of the mobile phase.

Issue 2: Inconsistent Retention Times

  • Question: I am observing a drift in the retention times for my analytes between injections. What could be the cause?

  • Answer: Fluctuating retention times can compromise the reliability of your analytical method. Consider the following potential causes and solutions:

    • Pump and Solvent Delivery Issues: Inconsistent flow rate from the HPLC pump is a primary cause.

      • Solution: Check for leaks in the pump and fittings. Degas the mobile phase to remove air bubbles. Perform pump maintenance, including seal replacement, if necessary.

    • Mobile Phase Composition Changes: Evaporation of the more volatile solvent component in the mobile phase can alter its composition over time.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and controlled temperature.

    • Column Equilibration: Insufficient equilibration time between gradient runs can lead to retention time shifts.

      • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Issue 3: Low Signal Intensity or Poor Sensitivity in LC-MS

  • Question: I am struggling to achieve the desired sensitivity for the detection of this compound metabolites in my LC-MS/MS analysis. What steps can I take to improve it?

  • Answer: Low sensitivity in LC-MS can be a complex issue. Here are key areas to investigate:

    • Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analytes.

      • Solution: Improve sample preparation to remove interfering substances. Methods like solid-phase extraction (SPE) are generally more effective than protein precipitation. Modify the chromatographic conditions to separate the analytes from the matrix components.

    • Suboptimal Mass Spectrometer Settings: The ionization source and mass analyzer parameters may not be optimized for your analytes.

      • Solution: Perform a thorough optimization of the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Optimize the collision energy and other MS/MS parameters for the specific precursor-to-product ion transitions of your analytes.

    • Analyte Degradation: The analytes may be unstable in the sample matrix or during the analytical process.

      • Solution: Investigate the stability of the analytes under different storage and sample processing conditions. Use of appropriate preservatives or pH adjustments may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary active metabolite of this compound (Leflunomide)?

A1: The primary active metabolite of Leflunomide is Teriflunomide, also known as A77 1726. Following oral administration, Leflunomide is rapidly and almost completely converted to Teriflunomide, which is responsible for the majority of the drug's pharmacological activity.[1][2]

Q2: Which analytical techniques are most commonly used for the quantification of this compound and its metabolites in biological samples?

A2: The most prevalent analytical methods are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] LC-MS/MS is generally preferred for bioanalytical applications due to its higher sensitivity and selectivity.

Q3: What are the typical sample preparation techniques used for analyzing this compound metabolites in plasma or serum?

A3: Common sample preparation techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. However, it may result in significant matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT by partitioning the analytes into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples by selectively retaining the analytes on a solid sorbent while interferences are washed away. This method is highly effective at minimizing matrix effects.

Q4: What is the metabolic pathway of Leflunomide?

A4: Leflunomide is a prodrug that is rapidly metabolized to its active metabolite, Teriflunomide (A77 1726), through the opening of the isoxazole ring. Teriflunomide is then further metabolized to minor metabolites. In vivo and in vitro studies suggest that both the gastrointestinal wall and the liver are involved in the metabolism of Leflunomide.

Data Presentation

The following tables summarize typical quantitative data for the analysis of Leflunomide and its active metabolite, Teriflunomide.

Table 1: HPLC Method Parameters for Leflunomide and Teriflunomide Analysis

ParameterLeflunomideTeriflunomideReference
Column C18 (50 mm x 3 mm i.d.)C18
Mobile Phase Methanol:Water (60:40, v/v)Acetonitrile:Water:Formic Acid (40:59.8:0.2, v/v/v)
Flow Rate 0.5 mL/min0.5 mL/min
Detection UV at 260 nmUV at 261 nm
Retention Time 5.2 min8.2 min

Table 2: LC-MS/MS Method Parameters for Teriflunomide Analysis

ParameterTeriflunomideReference
Column C18
Mobile Phase Ammonium acetate and Methanol
Detection Tandem Mass Spectrometry (MS/MS)
Linearity Range 10.1 - 4001 ng/mL

Experimental Protocols

Detailed Methodology for HPLC-UV Analysis of Leflunomide and Teriflunomide in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of Leflunomide and its active metabolite, Teriflunomide, in human plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma in a centrifuge tube, add 50 µL of internal standard solution (e.g., warfarin).

    • Vortex for 30 seconds.

    • Add 2.5 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject 50 µL of the reconstituted sample into the HPLC system.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile, water, and formic acid (40:59.8:0.2, v/v/v).

    • Flow Rate: 0.5 mL/min.

    • Detection Wavelength: 261 nm.

    • Column Temperature: Ambient.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the spiked plasma standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

Mandatory Visualizations

metabolic_pathway Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (A77 1726) (Active Metabolite) Leflunomide->Teriflunomide Isoxazole Ring Opening (GI Wall & Liver) Minor_Metabolites Minor Metabolites Teriflunomide->Minor_Metabolites Further Metabolism

Caption: Metabolic pathway of Leflunomide to its active metabolite Teriflunomide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound metabolites.

References

Technical Support Center: Enhancing Brain Penetration of Neflumozide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the brain penetration of Neflumozide.

Frequently Asked Questions (FAQs)

Q1: What are the main barriers limiting this compound's entry into the brain?

The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells.[1][2] Key factors that may limit this compound's brain penetration include:

  • Efflux by Transporters: The BBB is equipped with efflux transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) that actively pump a wide range of substances, including potential drug candidates, out of the brain endothelial cells and back into the bloodstream.[3]

  • Physicochemical Properties: Characteristics of the this compound molecule itself, such as its molecular size, lipophilicity, and plasma protein binding, play a crucial role in its ability to cross the BBB.[4][5] Generally, small, moderately lipophilic molecules with low plasma protein binding are more likely to penetrate the brain.

  • Tight Junctions: The endothelial cells of the BBB are linked by complex tight junctions that severely restrict the paracellular (between cells) passage of molecules.

Q2: What general strategies can be employed to increase the brain concentration of a compound like this compound?

Several strategies can be explored to overcome the BBB and enhance drug delivery to the brain. These can be broadly categorized as:

  • Invasive Methods:

    • Intrathecal/Intraventricular Administration: Direct injection into the cerebrospinal fluid (CSF) bypasses the BBB entirely.

    • Convection-Enhanced Delivery (CED): This technique involves the direct infusion of the drug into the brain tissue, utilizing a pressure gradient to distribute the agent over a larger area.

    • Transient BBB Disruption: The temporary opening of the BBB can be achieved using agents like mannitol or focused ultrasound.

  • Non-Invasive Methods:

    • Chemical Modification (Prodrugs): Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its passive diffusion across the BBB. Once in the brain, the prodrug is converted to the active this compound.

    • Inhibition of Efflux Transporters: Co-administration of this compound with an inhibitor of P-gp and/or BCRP can increase its brain accumulation by preventing it from being pumped out.

    • Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its transport across the BBB. These nanoparticles can be further functionalized with ligands to target specific receptors on the BBB for enhanced uptake.

    • Receptor-Mediated Transport: Conjugating this compound to a molecule that utilizes an endogenous transport system, such as the transferrin receptor, can "trick" the BBB into transporting it into the brain. This is often referred to as a "molecular Trojan horse" approach.

Troubleshooting Guides

Problem: In vivo microdialysis studies show low brain-to-plasma concentration ratio for this compound.

Potential Cause Troubleshooting Step
High plasma protein binding. Determine the fraction of unbound this compound in plasma. Only the unbound fraction is available to cross the BBB. Consider strategies to decrease plasma protein binding or use a delivery system that shields the drug from plasma proteins.
Active efflux by P-gp or BCRP. Perform in vitro transporter assays using cell lines overexpressing these transporters to confirm if this compound is a substrate. If it is, consider co-administration with a known inhibitor like elacridar.
Poor lipophilicity. Assess the octanol-water partition coefficient (LogP) of this compound. If it is too low (hydrophilic), consider synthesizing more lipophilic analogs or a prodrug version.
Large molecular size. While difficult to change, if the molecular weight is a significant hindrance, nanoparticle encapsulation may be a viable strategy to facilitate transport.

Problem: this compound-loaded nanoparticles show poor brain accumulation.

Potential Cause Troubleshooting Step
Inappropriate nanoparticle size or surface charge. Characterize the size and zeta potential of your nanoparticles. Nanoparticles smaller than 100 nm are generally more effective at crossing the BBB. Optimize the formulation to achieve the desired physicochemical properties.
Lack of specific targeting. Functionalize the nanoparticle surface with ligands that bind to receptors highly expressed on brain endothelial cells, such as the transferrin receptor or insulin receptor, to promote receptor-mediated transcytosis.
Rapid clearance from circulation. Coat the nanoparticles with polyethylene glycol (PEG) to create a "stealth" effect, which can increase their circulation time in the blood and provide more opportunity to interact with the BBB.

Summary of Brain Penetration Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Prodrug Approach Increases lipophilicity for enhanced passive diffusion across the BBB.Non-invasive; can be tailored to specific drug properties.Requires chemical modification; potential for inefficient conversion to the active drug in the brain.
Efflux Pump Inhibition Blocks transporters like P-gp and BCRP, preventing the drug from being removed from the brain.Can significantly increase brain concentration of substrate drugs.Potential for drug-drug interactions and systemic toxicity due to inhibition of efflux pumps in other tissues.
Nanoparticle Delivery Encapsulates the drug and facilitates its transport across the BBB via various mechanisms.Can carry a large payload; protects the drug from degradation; can be targeted.Complex manufacturing; potential for immunogenicity and toxicity.
Receptor-Mediated Transport Utilizes endogenous transport systems to ferry the drug across the BBB.Highly specific and efficient.The capacity of these transporters can be limited; requires conjugation to a specific ligand.
BBB Disruption Temporarily opens the tight junctions of the BBB.Allows for the passage of a wide range of molecules.Invasive; risk of neurotoxicity and infection due to non-specific entry of substances into the brain.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Model

This protocol describes a common in vitro model using co-culture of brain endothelial cells and astrocytes to assess the permeability of a compound.

  • Cell Culture:

    • Culture human brain microvascular endothelial cells (hBMECs) on the apical side of a Transwell insert.

    • Culture human astrocytes in the basolateral compartment of the Transwell plate.

  • Barrier Formation:

    • Allow the co-culture to grow for 5-7 days to form a tight monolayer with high transendothelial electrical resistance (TEER), indicative of tight junction formation.

  • Permeability Assay:

    • Add this compound to the apical (blood side) chamber.

    • At various time points, collect samples from the basolateral (brain side) chamber.

    • Analyze the concentration of this compound in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Protocol 2: In Situ Brain Perfusion in Rodents

This protocol allows for the measurement of brain uptake in a live animal model.

  • Animal Preparation:

    • Anesthetize a rat or mouse.

    • Perform a surgical procedure to expose the common carotid artery.

  • Perfusion:

    • Cannulate the common carotid artery and begin perfusing a buffered solution containing a known concentration of this compound and a vascular space marker (e.g., radiolabeled sucrose).

    • The perfusion is typically carried out for a short duration (e.g., 1-5 minutes).

  • Sample Collection and Analysis:

    • At the end of the perfusion, decapitate the animal and collect the brain.

    • Homogenize the brain tissue and analyze the concentration of this compound and the vascular marker.

  • Data Analysis:

    • Calculate the brain uptake clearance (K_in) or the brain-to-perfusate concentration ratio (R_brain) to determine the extent of brain penetration.

Visualizations

BBB_Transport_Pathways cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Blood This compound in Bloodstream Passive Passive Diffusion (Lipophilic) Blood->Passive High LogP Carrier Carrier-Mediated Transport Blood->Carrier Substrate for Influx Transporter Receptor Receptor-Mediated Transcytosis Blood->Receptor Ligand Conjugation Brain This compound in Brain Passive->Brain Carrier->Brain Receptor->Brain Efflux Efflux Pumps (P-gp, BCRP) Efflux->Blood Active Transport Out Brain->Efflux Substrate for Efflux Transporter

Caption: Transport pathways for this compound across the blood-brain barrier.

Nanoparticle_Delivery_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation Drug This compound Formulation Nanoparticle Formulation (e.g., Emulsion Evaporation) Drug->Formulation Polymer Biodegradable Polymer (e.g., PLGA) Polymer->Formulation Ligand Targeting Ligand (e.g., Transferrin) Ligand->Formulation Size Size & PDI (DLS) Formulation->Size Zeta Zeta Potential Formulation->Zeta Encapsulation Encapsulation Efficiency (HPLC) Formulation->Encapsulation InVitro In Vitro BBB Model Encapsulation->InVitro Optimized Formulation InVivo In Vivo Animal Studies (Pharmacokinetics & Efficacy) InVitro->InVivo

Caption: Workflow for developing targeted nanoparticles for this compound brain delivery.

References

Validation & Comparative

A Comparative Analysis of Atypical and Typical Antipsychotics: Efficacy of Risperidone vs. Haloperidol

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that the initially requested comparison of "Neflumozide" could not be completed as there is no record of an approved antipsychotic medication with this name in scientific literature or drug databases. It is presumed that this may be a misspelling. Therefore, this guide provides a comprehensive comparison between a widely used atypical antipsychotic, Risperidone, and a representative typical antipsychotic, Haloperidol, to fulfill the core request for a comparative analysis of antipsychotic efficacy.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of Risperidone and Haloperidol, supported by experimental data.

Mechanism of Action: A Tale of Two Receptors

The fundamental difference in the mechanism of action between typical and atypical antipsychotics lies in their receptor binding profiles.

Typical Antipsychotics (e.g., Haloperidol): These first-generation antipsychotics primarily exert their therapeutic effect through potent antagonism of the dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] This blockade is effective in mitigating the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[1] However, this strong D2 blockade in other dopamine pathways, like the nigrostriatal pathway, is also responsible for the high incidence of extrapyramidal symptoms (EPS), which include Parkinson-like tremors, rigidity, and tardive dyskinesia.[2]

Atypical Antipsychotics (e.g., Risperidone): Second-generation antipsychotics, like Risperidone, have a more complex mechanism of action. They act as antagonists at both dopamine D2 and serotonin 5-HT2A receptors.[3] The high affinity for 5-HT2A receptors is a key differentiator. This dual antagonism is thought to contribute to a broader spectrum of efficacy, including a potential for improving negative symptoms (e.g., social withdrawal, lack of motivation) and cognitive deficits associated with schizophrenia. Furthermore, the serotonin receptor blockade is believed to modulate dopamine release in certain brain regions, which may contribute to a lower risk of EPS compared to typical antipsychotics.

Comparative Efficacy: Insights from Clinical Trials

The efficacy of antipsychotics is most commonly assessed in clinical trials using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS). A reduction in the total score on these scales indicates an improvement in symptoms.

Numerous studies have compared the efficacy of Risperidone and Haloperidol. Meta-analyses of these trials provide a robust overview of their relative performance.

Efficacy OutcomeRisperidoneHaloperidolKey Findings & Citations
Overall Symptom Reduction (PANSS/BPRS) Generally shows a statistically significant greater reduction in total PANSS/BPRS scores compared to Haloperidol in some meta-analyses.Effective in reducing positive symptoms, but may be less effective for negative and overall symptoms compared to Risperidone.A meta-analysis of seven trials found that patients treated with Risperidone were less likely to be "treatment failures" (less than 20% improvement on PANSS/BPRS) compared to those on Haloperidol (50% vs. 66%). Another meta-analysis showed Risperidone therapy is associated with significantly higher response rates.
Positive Symptoms Significant improvement in positive symptoms, comparable to or slightly better than Haloperidol.Highly effective in treating positive symptoms.Both drugs are effective against positive symptoms. A meta-analysis showed Risperidone improved positive symptoms somewhat more than conventional neuroleptics.
Negative Symptoms Often demonstrates greater efficacy in improving negative symptoms compared to Haloperidol.Limited efficacy for negative symptoms.In one study, after one week of treatment, the improvement in the PANSS negative subscale score was significantly better with Risperidone (-14.3) compared to Haloperidol (-6.68).
Relapse Prevention More effective in preventing relapse over the long term.Less effective than Risperidone in long-term relapse prevention.In a long-term trial with first-episode psychosis patients, 42% of the Risperidone group experienced a relapse compared to 55% of the Haloperidol group. The median time to relapse was 466 days for Risperidone and 205 days for Haloperidol.
Extrapyramidal Symptoms (EPS) Significantly lower incidence of EPS and less need for antiparkinsonian medication.High incidence of EPS is a major limiting factor.A meta-analysis revealed a significantly lower requirement for anticholinergic medication for EPS in patients treated with Risperidone compared to Haloperidol.

Signaling Pathway and Experimental Workflow Diagrams

Antipsychotic Signaling Pathways cluster_0 Typical Antipsychotic (Haloperidol) cluster_1 Atypical Antipsychotic (Risperidone) Haloperidol Haloperidol D2_receptor_typical Dopamine D2 Receptor Haloperidol->D2_receptor_typical High Affinity Antagonism Mesolimbic_Pathway_typical Mesolimbic Pathway D2_receptor_typical->Mesolimbic_Pathway_typical Blockade Nigrostriatal_Pathway_typical Nigrostriatal Pathway D2_receptor_typical->Nigrostriatal_Pathway_typical Blockade Therapeutic_Effect_typical Reduction of Positive Symptoms Mesolimbic_Pathway_typical->Therapeutic_Effect_typical EPS_typical Extrapyramidal Symptoms (EPS) Nigrostriatal_Pathway_typical->EPS_typical Risperidone Risperidone D2_receptor_atypical Dopamine D2 Receptor Risperidone->D2_receptor_atypical Moderate Affinity Antagonism HT2A_receptor_atypical Serotonin 5-HT2A Receptor Risperidone->HT2A_receptor_atypical High Affinity Antagonism Mesolimbic_Pathway_atypical Mesolimbic Pathway D2_receptor_atypical->Mesolimbic_Pathway_atypical Blockade Nigrostriatal_Pathway_atypical Nigrostriatal Pathway HT2A_receptor_atypical->Nigrostriatal_Pathway_atypical Mitigation of D2 Blockade Mesocortical_Pathway_atypical Mesocortical Pathway HT2A_receptor_atypical->Mesocortical_Pathway_atypical Modulation of Dopamine Release Therapeutic_Effect_atypical Reduction of Positive & Negative Symptoms Mesolimbic_Pathway_atypical->Therapeutic_Effect_atypical Reduced_EPS_atypical Lower Risk of EPS Nigrostriatal_Pathway_atypical->Reduced_EPS_atypical Mesocortical_Pathway_atypical->Therapeutic_Effect_atypical

Caption: Signaling pathways of typical vs. atypical antipsychotics.

Typical Antipsychotic Clinical Trial Workflow start Patient Recruitment (DSM-IV Schizophrenia Diagnosis) screening Screening & Washout Period start->screening randomization Randomization screening->randomization treatment_a Treatment Group A (e.g., Risperidone 4-6 mg/day) randomization->treatment_a treatment_b Treatment Group B (e.g., Haloperidol 10-20 mg/day) randomization->treatment_b assessment Weekly Assessments (PANSS, BPRS, UKU for side effects) treatment_a->assessment treatment_b->assessment endpoint Primary Endpoint Analysis (e.g., 6 weeks) (Change in PANSS/BPRS scores) assessment->endpoint At predefined time points follow_up Long-term Follow-up (Relapse rates, functional outcomes) endpoint->follow_up final_analysis Final Data Analysis & Reporting follow_up->final_analysis

Caption: A generalized workflow for a comparative clinical trial.

Experimental Protocols

The following provides a generalized, detailed methodology for a key type of experiment cited in the comparison of Risperidone and Haloperidol: a randomized, double-blind, controlled clinical trial for the treatment of schizophrenia.

1. Study Design:

  • Objective: To compare the efficacy and safety of Risperidone versus Haloperidol in patients with a diagnosis of schizophrenia.

  • Design: A multi-center, randomized, double-blind, parallel-group, active-controlled study.

  • Duration: Typically 6 to 12 weeks for acute treatment efficacy, with potential for longer-term follow-up for relapse prevention.

2. Participant Selection:

  • Inclusion Criteria:

    • Male or female patients, typically aged 18-65 years.

    • A diagnosis of schizophrenia as defined by the Diagnostic and Statistical Manual of Mental Disorders, 4th or 5th Edition (DSM-IV/5).

    • A minimum baseline score on the Positive and Negative Syndrome Scale (PANSS) of a certain threshold (e.g., >60) to ensure a moderate to severe level of illness.

    • Informed consent obtained from the patient or their legal representative.

  • Exclusion Criteria:

    • History of substance abuse within a specified period prior to the trial.

    • Presence of other significant medical or neurological conditions.

    • Known hypersensitivity to the study medications.

    • Pregnancy or lactation.

3. Intervention:

  • Washout Period: A period prior to randomization where patients are taken off any previous antipsychotic medication to establish a baseline and avoid confounding effects. The duration of the washout is dependent on the half-life of the previously administered drug.

  • Randomization: Patients are randomly assigned to receive either Risperidone or Haloperidol. The randomization is typically stratified by study center.

  • Blinding: Both the patients and the investigators are blinded to the treatment allocation to prevent bias in assessment. This is often achieved by using identical-looking capsules or tablets for both drugs.

  • Dosing:

    • Risperidone: Flexible dosing, often starting at a low dose (e.g., 2 mg/day) and titrated up to a therapeutic range (e.g., 4-8 mg/day) based on clinical response and tolerability.

    • Haloperidol: Also administered with flexible dosing, typically in a range of 5-20 mg/day.

4. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The mean change from baseline to the end of the study (e.g., week 6) in the total score of the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).

  • Secondary Efficacy Endpoints:

    • Change in PANSS subscale scores (positive, negative, and general psychopathology).

    • Clinical Global Impression (CGI) scale ratings.

    • Responder analysis (e.g., percentage of patients with a ≥20% or ≥50% reduction in PANSS total score).

  • Safety and Tolerability Assessments:

    • Monitoring of adverse events (AEs) at each study visit.

    • Assessment of extrapyramidal symptoms (EPS) using scales such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia.

    • Vital signs, body weight, electrocardiograms (ECGs), and laboratory tests (including prolactin levels).

5. Statistical Analysis:

  • The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population, which includes all randomized patients who have received at least one dose of the study medication.

  • Analysis of covariance (ANCOVA) is often used to compare the change from baseline in PANSS/BPRS scores between the two treatment groups, with the baseline score as a covariate.

  • The incidence of adverse events and changes in safety parameters are compared between the groups using appropriate statistical tests (e.g., Chi-square test for categorical variables, t-test or Wilcoxon rank-sum test for continuous variables).

This guide provides a foundational comparison of Risperidone and Haloperidol. For professionals in drug development, it highlights the key differentiators in mechanism and clinical outcomes that have driven the shift towards atypical antipsychotics as a first-line treatment for schizophrenia. Further research into novel mechanisms of action continues to be a critical area of investigation to address the unmet needs of patients with this complex disorder.

References

A Comparative Guide to the Validation of Dopamine D2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Neflumozide: Initial searches for "this compound" did not yield information on a compound with validated D2 receptor antagonism. It is possible that this is a misspelling of "Leflunomide," an immunomodulatory drug for rheumatoid arthritis. However, Leflunomide's mechanism of action is the inhibition of pyrimidine synthesis and it is not a dopamine D2 receptor antagonist. This guide will, therefore, provide a comprehensive overview of the validation process for a hypothetical D2 receptor antagonist, referred to as "Compound X," and compare its potential data with established D2 antagonists.

This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data for the validation of D2 receptor antagonism.

Data Presentation: Quantitative Comparison of D2 Receptor Antagonists

The validation of a novel D2 receptor antagonist begins with quantifying its binding affinity and functional potency compared to well-characterized reference compounds.

Table 1: Comparative Binding Affinity (Ki) of Compound X and Reference D2 Receptor Antagonists

CompoundD2 Receptor (Ki, nM)D1 Receptor (Ki, nM)D3 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)α1-Adrenergic Receptor (Ki, nM)
Compound X 0.8 60030180350
Haloperidol1.22800.72.36
Risperidone3.1200120.21.6

Lower Ki values indicate higher binding affinity. A high degree of selectivity for the D2 receptor over other receptors is a desirable characteristic for minimizing off-target side effects.

Table 2: Comparative Functional Antagonism (IC50) at the D2 Receptor

CompoundD2 Receptor cAMP Inhibition (IC50, nM)
Compound X 5.2
Haloperidol7.8
Risperidone10.5

IC50 represents the concentration of an antagonist that blocks 50% of the agonist response.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of findings.

1. In Vitro Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.[1]

  • Objective: To determine the equilibrium dissociation constant (Ki) of Compound X for the D2 dopamine receptor and other off-target receptors.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human D2 dopamine receptor (or other receptors of interest).

    • A specific radioligand for the receptor, such as [3H]Spiperone for D2 receptors.

    • Compound X and reference compounds (e.g., Haloperidol, Risperidone).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (Compound X) or a reference compound.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

2. In Vitro cAMP Functional Assay

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the D2 receptor by measuring its effect on a downstream signaling molecule, cyclic AMP (cAMP).[1][2]

  • Objective: To assess the functional antagonist activity of Compound X at the D2 receptor by measuring its ability to block the dopamine-induced inhibition of cAMP production.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

    • Cell culture medium and assay buffer.

    • Forskolin (an adenylyl cyclase activator).

    • A D2 receptor agonist (e.g., dopamine or quinpirole).

    • Compound X and reference antagonists.

    • A cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Protocol:

    • Cells are seeded in a multi-well plate and allowed to attach.

    • The cells are pre-incubated with varying concentrations of Compound X or a reference antagonist.

    • Forskolin is added to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels.

    • A fixed concentration of a D2 receptor agonist is then added to inhibit the forskolin-stimulated cAMP production.

    • After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit.[2]

    • The concentration of Compound X that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined by plotting the cAMP concentration against the log concentration of Compound X.

Visualizations: Signaling Pathways and Experimental Workflows

D2 Receptor Signaling Pathway and Antagonism

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A D2 receptor antagonist, such as Compound X, binds to the D2 receptor but does not activate it. Instead, it blocks dopamine from binding, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.

D2_Antagonism_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Antagonist Compound X (Antagonist) Antagonist->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

D2 receptor signaling and antagonist action.

Experimental Workflow for Validating a Novel D2 Receptor Antagonist

The validation of a novel D2 receptor antagonist follows a structured workflow, progressing from initial in vitro screening to more complex in vivo studies. This process ensures a thorough characterization of the compound's pharmacological profile.

D2_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation BindingAssay Radioligand Binding Assay (Determine Ki) FunctionalAssay cAMP Functional Assay (Determine IC50 and mode of action) BindingAssay->FunctionalAssay Confirm functional activity SelectivityScreening Selectivity Screening (Binding to other receptors) FunctionalAssay->SelectivityScreening Assess off-target effects PK_PD Pharmacokinetics/Pharmacodynamics (Absorption, Distribution, Metabolism, Excretion) SelectivityScreening->PK_PD Proceed if selective ReceptorOccupancy Receptor Occupancy Studies (e.g., PET) (Confirm brain penetration and target engagement) PK_PD->ReceptorOccupancy Confirm target engagement in vivo BehavioralModels Behavioral Models (Assess efficacy in animal models of psychosis) ReceptorOccupancy->BehavioralModels Evaluate therapeutic potential

Workflow for D2 antagonist validation.

References

A Cross-Study Analysis of Benzimidazole Antipsychotic Safety: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the safety profiles of benzimidazole antipsychotics, pimavanserin and sertindole, in comparison to other commonly prescribed atypical antipsychotics. This guide provides quantitative safety data from clinical trials, detailed experimental protocols for key safety assessments, and visualizations of relevant biological pathways and experimental workflows to inform preclinical and clinical research.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the safety profiles of benzimidazole antipsychotics against other atypical antipsychotics such as aripiprazole, olanzapine, quetiapine, and risperidone. By presenting a synthesis of clinical trial data and detailed experimental methodologies, this document aims to provide a valuable resource for informed decision-making in psychiatric drug development.

Comparative Safety Profiles of Antipsychotics

The following tables summarize the incidence of common and serious adverse events associated with benzimidazole antipsychotics and their alternatives, based on data from clinical trials and meta-analyses.

Table 1: Incidence of Common Adverse Events of Benzimidazole Antipsychotics and Comparators (%)

Adverse EventPimavanserinSertindoleAripiprazoleOlanzapineQuetiapineRisperidonePlacebo
Metabolic
Weight Gain (≥7% increase)-~20% (moderate)[1]17.0[2]49.0[2]-32.5[2]-
Neurological
Headache-33.8[3]-----
Insomnia-31.3-----
Somnolence/SedationNegligibleLow-HighHighModerate-
Extrapyramidal Symptoms (EPS)LowSimilar to placeboModerateLowLowModerate-
Cardiovascular
QTc ProlongationYes22.7---4.5-
Orthostatic HypotensionLow------
Other
Nausea7-----4
Constipation410----3
Dry Mouth-10-----
Rhinitis/Nasal Congestion-28.5-----
Decreased Ejaculatory Volume-21.8 (males)-----
Peripheral Edema7-----2
Confusional State6-----3
Gait Disturbance2-----<1

Table 2: Serious Adverse Events and Key Safety Concerns

Adverse Event/ConcernPimavanserinSertindoleAripiprazoleOlanzapineQuetiapineRisperidone
Metabolic Syndrome Low RiskModerate RiskLow RiskHigh RiskModerate RiskModerate Risk
Cardiovascular Events QTc prolongationQTc prolongation, arrhythmia risk----
Mortality Lower risk vs. other atypicals in PDPSimilar to risperidone and olanzapine----
Extrapyramidal Symptoms (EPS) Low RiskLow RiskModerate RiskLow RiskLow RiskHigh Risk
Agranulocytosis ------
Neuroleptic Malignant Syndrome (NMS) ------
Tardive Dyskinesia Low RiskLow RiskModerate RiskLow RiskLow RiskModerate Risk

Note: This table highlights key safety concerns and does not represent a comprehensive list of all possible serious adverse events.

Signaling Pathways in Psychosis and Antipsychotic Action

The therapeutic effects and side effect profiles of antipsychotic drugs are largely determined by their interactions with various neurotransmitter receptors, primarily dopamine and serotonin receptors.

Dopamine and Serotonin Pathways

Psychosis, particularly the positive symptoms of schizophrenia, is associated with hyperactive dopaminergic signaling in the mesolimbic pathway. Atypical antipsychotics, including benzimidazole derivatives, exert their effects by modulating these and other pathways.

Antipsychotic Signaling Pathways Dopamine and Serotonin Pathways in Antipsychotic Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Antipsychotic Drugs Dopamine_Neuron Dopamine Neuron D2_Receptor D2 Receptor Dopamine_Neuron->D2_Receptor Dopamine Serotonin_Neuron Serotonin Neuron _5HT2A_Receptor 5-HT2A Receptor Serotonin_Neuron->_5HT2A_Receptor Serotonin Therapeutic_Effect Therapeutic Effect (Reduction of Psychosis) D2_Receptor->Therapeutic_Effect ↓ Dopamine Signaling (Mesolimbic) EPS Extrapyramidal Side Effects D2_Receptor->EPS ↑ Nigrostriatal Dopamine Blockade _5HT2A_Receptor->Therapeutic_Effect Modulates Dopamine Release Benzimidazole_Antipsychotics Benzimidazole Antipsychotics (Pimavanserin, Sertindole) Benzimidazole_Antipsychotics->D2_Receptor Antagonist (Sertindole) Benzimidazole_Antipsychotics->_5HT2A_Receptor Antagonist/ Inverse Agonist Other_Atypicals Other Atypical Antipsychotics Other_Atypicals->D2_Receptor Antagonist/Partial Agonist Other_Atypicals->_5HT2A_Receptor Antagonist

Caption: Dopamine and Serotonin Pathways in Antipsychotic Action.

Experimental Protocols for Key Safety Assessments

To ensure the reproducibility and standardization of safety assessments, detailed experimental protocols are essential. The following sections outline methodologies for evaluating common adverse effects of antipsychotic drugs.

Assessment of Metabolic Side Effects in Rodent Models

Antipsychotic-induced weight gain and metabolic disturbances are significant clinical concerns. Rodent models are frequently used to investigate these effects.

Experimental Workflow for Metabolic Assessment

Metabolic Assessment Workflow Workflow for Assessing Antipsychotic-Induced Metabolic Changes in Rodents start Start: Acclimatization of Rodents drug_admin Daily Drug Administration (e.g., Oral Gavage, Mixed in Food) start->drug_admin monitoring Weekly Monitoring: - Body Weight - Food Intake - Water Intake drug_admin->monitoring glucose_test Glucose Tolerance Test (GTT) (e.g., at Week 4) monitoring->glucose_test blood_collection Terminal Blood Collection (Cardiac Puncture) glucose_test->blood_collection analysis Biochemical Analysis: - Serum Glucose - Insulin - Lipids (Triglycerides, Cholesterol) blood_collection->analysis body_comp Body Composition Analysis (e.g., DEXA, Tissue Dissection) blood_collection->body_comp end End: Data Analysis and Interpretation analysis->end body_comp->end

Caption: Workflow for Assessing Antipsychotic-Induced Metabolic Changes in Rodents.

Detailed Protocol:

  • Animal Model: Female Sprague-Dawley rats or C57BL/6J mice are commonly used. Animals should be individually housed to accurately measure food and water intake.

  • Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

  • Drug Administration: The antipsychotic drug or vehicle control is administered daily for a period of 4-6 weeks. Administration can be via oral gavage or mixed into a palatable food substance.

  • Monitoring:

    • Body Weight: Record the body weight of each animal weekly.

    • Food and Water Intake: Measure daily or weekly food and water consumption.

  • Glucose Tolerance Test (GTT):

    • Perform a GTT, for example, at the end of the fourth week of treatment.

    • Fast the animals overnight.

    • Administer a glucose solution (e.g., 2 g/kg) intraperitoneally or orally.

    • Collect blood samples at baseline and at 15, 30, 60, and 120 minutes post-glucose administration.

    • Measure blood glucose levels at each time point.

  • Terminal Procedures:

    • At the end of the study, collect terminal blood samples via cardiac puncture for biochemical analysis.

    • Analyze serum for glucose, insulin, triglycerides, and cholesterol levels.

    • Perform body composition analysis. This can be done using Dual-Energy X-ray Absorptiometry (DEXA) or by dissecting and weighing specific fat pads (e.g., epididymal, retroperitoneal).

  • Data Analysis: Compare the changes in body weight, food intake, glucose tolerance, and biochemical parameters between the drug-treated and control groups.

Assessment of Cardiovascular Safety: QTc Prolongation

QTc interval prolongation is a critical safety concern for many antipsychotics as it can increase the risk of serious cardiac arrhythmias.

Experimental Workflow for QTc Measurement

QTc Measurement Workflow Workflow for Preclinical Assessment of QTc Prolongation start Start: Anesthetize Animal (e.g., isoflurane) ecg_setup Place ECG Electrodes (e.g., subcutaneous needle electrodes) start->ecg_setup baseline Record Baseline ECG ecg_setup->baseline drug_admin Administer Test Compound (Intravenous or Intraperitoneal) baseline->drug_admin post_drug_ecg Record ECG at Multiple Time Points Post-Dose drug_admin->post_drug_ecg qt_measurement Measure QT and RR Intervals from ECG Tracings post_drug_ecg->qt_measurement qtc_calculation Calculate Corrected QT (QTc) (e.g., Bazett's or Fridericia's formula) qt_measurement->qtc_calculation end End: Analyze Change in QTc from Baseline qtc_calculation->end

Caption: Workflow for Preclinical Assessment of QTc Prolongation.

Detailed Protocol:

  • Animal Model: Anesthetized guinea pigs or telemetered conscious dogs are often used.

  • ECG Recording:

    • Anesthetize the animal (e.g., with isoflurane).

    • Place subcutaneous needle electrodes for a standard lead II ECG recording.

    • Allow the animal to stabilize and record a baseline ECG for at least 15 minutes.

  • Drug Administration: Administer the test compound, positive control (a drug known to prolong QTc), and vehicle control, typically via intravenous infusion.

  • Post-Dose Recording: Record the ECG continuously or at frequent intervals for a specified period after drug administration.

  • Data Analysis:

    • Measure the QT interval (from the beginning of the QRS complex to the end of the T wave) and the RR interval (the time between consecutive R waves) from the ECG tracings.

    • Correct the QT interval for heart rate using a standard formula, such as Bazett's (QTc = QT / √RR) or Fridericia's (QTc = QT / ³√RR).

    • Compare the change in QTc from baseline for the test compound to the vehicle and positive control groups.

Assessment of Neurological Side Effects: Catalepsy in Rats

The catalepsy test in rats is a widely used behavioral assay to predict the potential of antipsychotic drugs to induce extrapyramidal symptoms (EPS), particularly parkinsonism.

Experimental Workflow for Catalepsy Test

Catalepsy Test Workflow Workflow for the Rat Catalepsy Bar Test start Start: Administer Antipsychotic Drug or Vehicle to Rats placement At Specified Time Points Post-Dose, Place Rat's Forepaws on a Horizontal Bar start->placement measurement Measure the Latency (in seconds) to Remove Both Paws from the Bar placement->measurement cutoff Apply a Cutoff Time (e.g., 180 seconds) measurement->cutoff repeat Repeat Measurement at Multiple Time Intervals cutoff->repeat end End: Analyze Catalepsy Scores Over Time repeat->end

Caption: Workflow for the Rat Catalepsy Bar Test.

Detailed Protocol:

  • Apparatus: A horizontal bar (e.g., 1 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.

  • Procedure:

    • Administer the antipsychotic drug or vehicle control to the rats (e.g., intraperitoneally or subcutaneously).

    • At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws gently on the bar.

    • Start a stopwatch and measure the time it takes for the rat to remove both forepaws from the bar and place them on the surface below.

  • Scoring:

    • The latency to descend is recorded as the catalepsy score.

    • A maximum cutoff time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cutoff period, it is assigned the maximum score.

  • Data Analysis: Compare the mean catalepsy scores between the drug-treated and control groups at each time point. A significant increase in the catalepsy score indicates a potential for inducing EPS.

Conclusion

This comparative guide provides a detailed analysis of the safety profiles of benzimidazole antipsychotics in relation to their alternatives. The data presented in the tables, along with the visualized signaling pathways and experimental workflows, offer a comprehensive resource for researchers in the field of antipsychotic drug development. A thorough understanding of the comparative safety and the methodologies for its assessment is crucial for the development of safer and more effective treatments for psychotic disorders.

References

a head-to-head comparison of Neflumozide and Haloperidol in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An In Vivo Head-to-Head Comparison of Neflumozide and Haloperidol

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: The initial aim of this guide was to provide a head-to-head in vivo comparison of this compound and Haloperidol. However, a comprehensive search of the current scientific literature and drug databases yielded no retrievable information on a compound named "this compound." This suggests that "this compound" may be a new or investigational drug not yet widely documented in public domains, a compound that has been discontinued, or a potential misnomer.

Therefore, this guide will provide a detailed in vivo profile of the well-established antipsychotic, Haloperidol, to serve as a valuable reference for researchers in the field. The information is structured to align with the original request for a comparative guide, presenting experimental data, protocols, and visualizations to facilitate understanding of its in vivo properties.

Haloperidol: An In Vivo Profile

Haloperidol is a first-generation (typical) antipsychotic medication that has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades. Its primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. The following sections detail its in vivo performance based on experimental data.

Mechanism of Action

Haloperidol's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2 receptors. This blockade is thought to reduce the excessive dopaminergic activity that contributes to the positive symptoms of schizophrenia, such as hallucinations and delusions.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Activates Antipsychotic_Effect Antipsychotic Effect Signal_Transduction->Antipsychotic_Effect Leads to Haloperidol Haloperidol Haloperidol->D2_Receptor Blocks

Mechanism of Action of Haloperidol.
Pharmacokinetics: In Vivo Data

The pharmacokinetic profile of Haloperidol has been extensively studied in both animal models and humans. These studies reveal significant interindividual variability.

ParameterSpeciesRoute of AdministrationValueCitation
Bioavailability HumanOral60% - 70%[1]
HumanIntravenous100%[1]
Time to Peak Plasma Concentration (Tmax) HumanOral1.7 - 6.1 hours[1]
HumanIntramuscular20 minutes[2]
Elimination Half-Life (t½) HumanOral14.5 - 36.7 hours[1]
HumanIntravenous~26 hours
Rat-2.5 hours
Volume of Distribution (Vd) Human-7.9 ± 2.5 L/kg
Protein Binding Human-~90%
In Vivo Efficacy: Preclinical Models

Haloperidol's antipsychotic potential is evaluated in various animal models that mimic aspects of schizophrenia.

Experimental ModelSpeciesKey FindingsCitation
Catalepsy Test Rat/MouseInduces a state of immobility (catalepsy), indicative of D2 receptor blockade in the striatum. Doses of 0.1 mg/kg and higher induce significant catalepsy in mice.
Prepulse Inhibition (PPI) of Acoustic Startle Rat/HumanCan reverse deficits in sensorimotor gating induced by dopamine agonists. However, at a dose of 3 mg, it had no significant effect on PPI in humans.
Locomotor Activity Mouse/RatAttenuates hyperlocomotion induced by dopamine agonists like MK-801. Inhalation of haloperidol has been shown to be as effective as intraperitoneal administration in reducing MK-801-induced hyperactivity.
Dopamine D2 Receptor Occupancy

The clinical efficacy and side effects of Haloperidol are closely linked to the percentage of D2 receptors it occupies in the brain. Positron Emission Tomography (PET) studies have been crucial in establishing this relationship.

SpeciesDoseD2 Receptor OccupancyKey ObservationCitation
Human (First-Episode Schizophrenia) 1.0 mg/day38% - 87% (mean 59%)A wide range of occupancy is observed at low doses.
Human (First-Episode Schizophrenia) 2.5 mg/daymean 75%Doses in this range achieve occupancies associated with clinical response.
Human (Clinically Stabilized Schizophrenia) 30-50 mg (decanoate, 4-week interval)73% (1 week post-injection), 52% (4 weeks post-injection)Relapse prevention was maintained despite lower occupancy later in the dosing interval.
Rat 0.25 mg/kg/day~80%Dose determined to achieve therapeutic-level D2 occupancy in rats.

Relationship between D2 Receptor Occupancy and Clinical Effects:

  • > 65%: Likelihood of clinical response increases significantly.

  • > 72%: Increased likelihood of hyperprolactinemia.

  • > 78%: Increased risk of extrapyramidal side effects (EPS).

Dose Dose Plasma_Concentration Plasma_Concentration Dose->Plasma_Concentration Determines D2_Occupancy D2_Occupancy Plasma_Concentration->D2_Occupancy Influences Therapeutic_Effect Therapeutic_Effect D2_Occupancy->Therapeutic_Effect >65% Side_Effects Side_Effects D2_Occupancy->Side_Effects >78% (EPS)

Dose, Occupancy, and Effects Relationship.
Experimental Protocols

Haloperidol-Induced Catalepsy in Mice

  • Objective: To assess the cataleptic effects of Haloperidol, a measure of its central D2 receptor blockade.

  • Animals: Male Swiss mice.

  • Procedure:

    • Administer Haloperidol intraperitoneally (i.p.) at various doses (e.g., 0.1, 1 mg/kg) or vehicle control.

    • At specified time points (e.g., 30, 60, 120 minutes) post-injection, place the mouse's forelimbs on a horizontal bar (e.g., 4.5 cm high).

    • Measure the time (in seconds) the mouse remains in this immobile posture (latency to remove paws). A cut-off time (e.g., 180 or 300 seconds) is typically used.

  • Endpoint: A significant increase in the latency to move from the bar in the Haloperidol-treated group compared to the control group indicates catalepsy.

Prepulse Inhibition (PPI) of Acoustic Startle in Rats

  • Objective: To evaluate the effect of Haloperidol on sensorimotor gating.

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Administer Haloperidol (e.g., 0.1 mg/kg) or vehicle.

    • Place the rat in the startle chamber for an acclimation period.

    • Present a series of trials:

      • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.

      • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75 dB) presented 100 ms before the startling pulse.

      • No-stimulus trials: Background noise only.

  • Endpoint: PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100%. The effect of Haloperidol on PPI is then determined by comparing the percentage of PPI between the drug-treated and control groups.

Start Start Drug_Admin Administer Haloperidol or Vehicle Start->Drug_Admin Acclimation Acclimation in Startle Chamber Drug_Admin->Acclimation Test_Session Present Acoustic Stimuli (Pulse, Prepulse+Pulse) Acclimation->Test_Session Measure_Startle Measure Startle Response Test_Session->Measure_Startle Calculate_PPI Calculate % PPI Measure_Startle->Calculate_PPI End End Calculate_PPI->End

Prepulse Inhibition (PPI) Experimental Workflow.
Safety and Toxicology

While effective, Haloperidol is associated with a range of adverse effects, primarily due to its potent D2 blockade.

  • Extrapyramidal Symptoms (EPS): A common side effect, including Parkinsonism, dystonia, and akathisia. The risk of EPS increases significantly at D2 receptor occupancies above 78%.

  • Tardive Dyskinesia: A potentially irreversible movement disorder that can develop with long-term use.

  • Neurotoxicity: Some studies suggest that Haloperidol may have neurotoxic effects, potentially leading to neuronal death through various molecular mechanisms.

  • Hyperprolactinemia: Blockade of D2 receptors in the tuberoinfundibular pathway leads to elevated prolactin levels.

  • LD50 (Oral) in rats: 850 mg/kg.

Conclusion

Haloperidol remains a significant tool in the management of psychosis, and its in vivo characteristics are well-documented. Its efficacy is intrinsically linked to its high affinity for and blockade of dopamine D2 receptors. This guide provides a summary of key in vivo data for Haloperidol, which can serve as a benchmark for the evaluation of novel antipsychotic compounds. The absence of publicly available data on "this compound" precludes a direct comparison at this time. Researchers are encouraged to consult primary literature for more detailed information on the experimental conditions and findings summarized herein.

References

Validating the Antipsychotic Potential of Neflumozide in Rodent Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the publicly available preclinical data for Neflumozide reveals a significant gap in the scientific literature, precluding a comprehensive validation of its antipsychotic potential in rodent models. Despite its classification as a dopamine antagonist, specific quantitative data on its receptor binding affinity and efficacy in established behavioral paradigms are not readily accessible. This guide, therefore, serves to outline the standard experimental framework used to evaluate antipsychotic candidates and highlights the missing data for this compound, providing a roadmap for future preclinical investigations.

I. Understanding the Preclinical Evaluation of Antipsychotics

The development of effective antipsychotic drugs relies on a battery of preclinical tests in rodent models. These assays are designed to predict clinical efficacy in treating psychosis, as well as the potential for extrapyramidal side effects (EPS). The primary mechanism of action for most antipsychotics involves the modulation of dopamine and serotonin pathways in the brain.

Key Neurotransmitter Pathways

Dopaminergic Pathways: Hyperactivity in the mesolimbic dopamine pathway is strongly associated with the positive symptoms of schizophrenia. First-generation (typical) antipsychotics primarily act as antagonists at the dopamine D2 receptor to mitigate this overactivity.

Serotonergic Pathways: Second-generation (atypical) antipsychotics exhibit a broader receptor profile, often including antagonism of the serotonin 5-HT2A receptor. This action is thought to contribute to their efficacy against negative symptoms and a lower propensity for EPS.

II. Comparative Analysis of Receptor Binding Affinities

A crucial first step in characterizing a potential antipsychotic is to determine its binding affinity (Ki) for a range of neurotransmitter receptors. This profile helps to predict its mechanism of action and potential side effect profile. While data for established antipsychotics are widely available, specific Ki values for this compound are not present in the surveyed literature.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Antipsychotics

ReceptorThis compoundHaloperidol (Typical)Clozapine (Atypical)
Dopamine D1Data not available1.885
Dopamine D2Data not available1.2126
Dopamine D3Data not available0.7427
Dopamine D4Data not available4.521
Serotonin 5-HT1AData not available3300190
Serotonin 5-HT2AData not available4513
Serotonin 5-HT2CData not available130011
Muscarinic M1Data not available10001.9
Histamine H1Data not available606.3
Adrenergic α1Data not available126.8

Note: Lower Ki values indicate higher binding affinity. Data for Haloperidol and Clozapine are compiled from various publicly available databases and are for comparative purposes.

III. In Vivo Models for Antipsychotic Efficacy and Side Effects

The antipsychotic potential of a compound is further validated through a series of behavioral tests in rodents. These models assess the drug's ability to counteract behaviors thought to mimic symptoms of psychosis and to induce motor side effects. The effective dose 50 (ED50), the dose at which the drug produces 50% of its maximal effect, is a key metric in these studies. Regrettably, no ED50 values for this compound in these models could be located in the public domain.

Table 2: Comparative Efficacy in Rodent Behavioral Models (ED50, mg/kg)

Behavioral TestThis compoundHaloperidol (Typical)Clozapine (Atypical)
Efficacy Models
Conditioned Avoidance ResponseData not available0.06 - 0.25 - 20
Amphetamine-Induced HyperactivityData not available0.05 - 0.11 - 5
Prepulse Inhibition Deficit ReversalData not available0.1 - 0.51 - 10
Side Effect Model
Catalepsy InductionData not available0.5 - 2> 100

Note: ED50 values can vary depending on the specific experimental conditions. Data for Haloperidol and Clozapine are illustrative and compiled from various scientific publications.

IV. Experimental Protocols

To facilitate future research on this compound, detailed methodologies for key preclinical assays are provided below.

Radioligand Receptor Binding Assays

Objective: To determine the in vitro binding affinity of this compound for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific human receptor subtype of interest (e.g., D2, 5-HT2A) are prepared from cultured cells or brain tissue.

  • Competitive Binding Assay: A constant concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the receptor preparation in the presence of varying concentrations of the test compound (this compound).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conditioned Avoidance Response (CAR)

Objective: To assess the potential of a compound to suppress a learned avoidance response, a hallmark of antipsychotic activity.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a door or a pole-climbing apparatus. The floor of the apparatus can deliver a mild electric shock.

  • Training: A neutral conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by an aversive unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment or climbing the pole upon presentation of the CS.

  • Testing: Once the animals are trained to a set criterion of avoidance, they are treated with the test compound (this compound) or a vehicle.

  • Data Collection: The number of successful avoidances (responding to the CS) and escapes (responding only after the US onset) is recorded. A selective suppression of the conditioned avoidance response without impairing the escape response is indicative of antipsychotic-like activity.

Amphetamine-Induced Hyperactivity

Objective: To evaluate the ability of a compound to antagonize the locomotor-stimulating effects of psychostimulants like amphetamine, which are mediated by increased dopamine release.

Methodology:

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

  • Habituation: Animals are habituated to the testing environment for a set period.

  • Drug Administration: Animals are pre-treated with the test compound (this compound) or vehicle, followed by an injection of d-amphetamine.

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration. A dose-dependent reduction in amphetamine-induced hyperactivity suggests antipsychotic potential.

Catalepsy Test

Objective: To assess the propensity of a compound to induce catalepsy, a state of motor rigidity that serves as a preclinical predictor of extrapyramidal side effects.

Methodology:

  • Apparatus: A horizontal bar raised to a specific height or a wire mesh grid.

  • Procedure: The animal's forepaws are gently placed on the bar or its body is placed in an unusual posture on the grid.

  • Data Collection: The latency for the animal to correct its posture and move is recorded. A prolonged time to initiate movement is indicative of catalepsy. The test is typically performed at multiple time points after drug administration.

V. Visualizing Key Pathways and Workflows

Diagrams illustrating the primary signaling pathways targeted by antipsychotics and a typical preclinical testing workflow are provided below.

Antipsychotic_Signaling_Pathways cluster_0 Typical Antipsychotics (e.g., Haloperidol) cluster_1 Atypical Antipsychotics (e.g., Clozapine) cluster_2 This compound (Hypothesized) cluster_3 Neuronal Receptors cluster_4 Clinical Outcomes Haloperidol Haloperidol D2 Dopamine D2 Haloperidol->D2 High Affinity Antagonist Clozapine Clozapine Clozapine->D2 Lower Affinity Antagonist 5HT2A Serotonin 5-HT2A Clozapine->5HT2A High Affinity Antagonist This compound This compound This compound->D2 Antagonist (Affinity Unknown) Antipsychotic_Efficacy Antipsychotic Efficacy D2->Antipsychotic_Efficacy Low_EPS Low Extrapyramidal Side Effects D2->Low_EPS High D2 blockade can lead to EPS 5HT2A->Low_EPS

Caption: Hypothesized receptor interactions of this compound.

Preclinical_Workflow A Compound Synthesis (this compound) B In Vitro Receptor Binding Assays A->B C In Vivo Efficacy Models (e.g., CAR, Amphetamine Hyperactivity) B->C D In Vivo Side Effect Models (e.g., Catalepsy) B->D E Data Analysis and Comparison to Standards C->E D->E F Decision to Advance to Further Development E->F

Caption: Standard preclinical workflow for antipsychotic drug discovery.

VI. Conclusion and Future Directions

The absence of published preclinical data for this compound makes a definitive validation of its antipsychotic potential impossible at this time. To move forward, it is imperative that comprehensive studies are conducted to determine its full receptor binding profile and its efficacy and side effect liability in the well-established rodent models described herein. A direct comparison with both typical and atypical antipsychotics will be essential to understand its potential clinical utility and to position it within the current landscape of schizophrenia treatment. Without such fundamental data, this compound remains an enigmatic compound with a currently unsubstantiated therapeutic potential in the field of neuropsychopharmacology.

A Comparative Pharmacokinetic Analysis of Leflunomide and its Active Metabolite, Teriflunomide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the immunomodulatory agent Leflunomide and its principal active metabolite, Teriflunomide. The information presented is intended to support research and development efforts in the fields of pharmacology and drug development. Note: The initial query for "Neflumozide" has been interpreted as a likely reference to "Leflunomide," a widely studied isoxazole derivative.

Leflunomide is a prodrug that is rapidly and almost completely converted to its active form, Teriflunomide (also known as A77 1726), in the intestinal mucosa and plasma.[1][2] This conversion is so extensive that the pharmacological activity of Leflunomide is primarily attributed to Teriflunomide.[3][4] Consequently, the pharmacokinetics of these two entities are intrinsically linked, yet they possess distinct characteristics that are crucial for drug development and clinical application.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Leflunomide and its active metabolite, Teriflunomide.

ParameterLeflunomide (Prodrug)Teriflunomide (Active Metabolite)Source(s)
Absorption Rapidly absorbed and metabolized. Parent compound is rarely detectable in plasma.Peak plasma concentrations (Tmax) reached 1-4 hours after oral administration of Teriflunomide, or 6-12 hours after Leflunomide administration.[5]
Bioavailability Approximately 80% (as Teriflunomide).Close to 100%.
Distribution Not applicable as it is rapidly converted.Volume of distribution (Vss) is approximately 11 L (0.13 L/kg).
Protein Binding Not applicable.Extensively bound to plasma proteins (>99%), primarily albumin.
Metabolism Undergoes rapid, near-complete metabolism to Teriflunomide. This occurs in the gastrointestinal wall and liver.Undergoes further metabolism to minor, inactive metabolites. Not metabolized by CYP450 enzymes.
Elimination Not directly eliminated in significant amounts.Eliminated through both renal and biliary pathways. Approximately 43% is excreted in urine and 48% in feces following Leflunomide administration.
Half-life (t½) Extremely short due to rapid conversion.Long elimination half-life of approximately 10-19 days.
Clearance Not applicable.Total body clearance is approximately 30.5 mL/h after a single IV dose.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. Below are generalized protocols typical for assessing the pharmacokinetics of Leflunomide and Teriflunomide in human subjects.

Bioequivalence and Pharmacokinetic Study Protocol

A common study design to evaluate the pharmacokinetics of Leflunomide and its metabolite is a single-dose, randomized, open-label, two-way crossover study.

  • Subject Recruitment: Healthy male and non-pregnant, non-lactating female volunteers are recruited. Subjects are typically screened for normal health status through physical examinations and laboratory tests.

  • Dosing and Administration: A single oral dose of Leflunomide (e.g., 20 mg) is administered to the subjects. Due to the long half-life of Teriflunomide, a loading dose of 100 mg for 3 days may be used in clinical studies to achieve steady-state concentrations more rapidly.

  • Washout Period: In crossover studies, a lengthy washout period of at least 7 weeks is required between drug administrations to ensure complete elimination of Teriflunomide from the body.

  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. Sampling may continue for an extended period (e.g., up to 672 hours) due to the long half-life of the active metabolite.

  • Analyte Measurement: Plasma concentrations of Teriflunomide (A77 1726) are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The collected plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), and clearance.

Mechanism of Action and Signaling Pathway

Leflunomide's immunomodulatory effects are mediated by its active metabolite, Teriflunomide. The primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cells like activated lymphocytes. By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines, leading to a G1 phase cell cycle arrest and thereby inhibiting the proliferation of T and B lymphocytes that are key drivers of autoimmune diseases.

At higher concentrations, Teriflunomide may also inhibit tyrosine kinases involved in lymphocyte signaling pathways.

Leflunomide_Mechanism_of_Action cluster_0 Cellular Environment Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Rapid Conversion DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Required for Lymphocyte_Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Lymphocyte_Proliferation Required for Immunosuppression Immunosuppression & Anti-inflammatory Effect Lymphocyte_Proliferation->Immunosuppression Inhibition leads to

Caption: Mechanism of action of Leflunomide.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of Leflunomide.

Pharmacokinetic_Study_Workflow Subject_Screening Subject Screening & Recruitment Randomization Randomization to Treatment Sequence Subject_Screening->Randomization Dosing_Period_1 Period 1: Administration of Test or Reference Drug Randomization->Dosing_Period_1 Blood_Sampling_1 Serial Blood Sampling Dosing_Period_1->Blood_Sampling_1 Washout Washout Period (≥ 7 weeks) Blood_Sampling_1->Washout Sample_Analysis Plasma Sample Analysis (HPLC) Blood_Sampling_1->Sample_Analysis Dosing_Period_2 Period 2: Crossover Administration Washout->Dosing_Period_2 Blood_Sampling_2 Serial Blood Sampling Dosing_Period_2->Blood_Sampling_2 Blood_Sampling_2->Sample_Analysis PK_Analysis Pharmacokinetic & Statistical Analysis Sample_Analysis->PK_Analysis Report Bioequivalence & PK Report Generation PK_Analysis->Report

Caption: Workflow for a crossover pharmacokinetic study.

References

Navigating the Therapeutic Window: A Comparative Analysis of Risperidone and Other Neuroleptics

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of neuroleptic therapeutics, achieving a balance between efficacy and safety is paramount. This guide provides a comparative assessment of the therapeutic index of Risperidone, a widely prescribed atypical antipsychotic, against other representative neuroleptics, including the typical antipsychotic Haloperidol and the atypical antipsychotics Olanzapine and Clozapine. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and research workflows.

Disclaimer: The user's original request specified an analysis of "Neflumozide." Extensive searches revealed that "this compound" is not a recognized neuroleptic medication. It is presumed that this was a misspelling, and therefore, this guide focuses on Risperidone as a representative atypical antipsychotic for the purpose of this comparative analysis.

Understanding the Therapeutic Index of Neuroleptics

The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. For neuroleptics, a simple numerical TI is rarely used in clinical practice. Instead, the therapeutic window is defined by a range of recommended therapeutic doses and plasma concentrations, contrasted with doses and concentrations at which adverse effects become prevalent. A wider therapeutic window suggests a safer medication.

Comparative Analysis of Therapeutic Windows

The following tables summarize the therapeutic and toxicological parameters for Risperidone, Haloperidol, Olanzapine, and Clozapine, compiled from clinical studies and prescribing information.

Drug Class Therapeutic Daily Dose Range (Oral) Maximum Recommended Daily Dose Therapeutic Plasma Concentration Toxic Plasma Concentration
Risperidone Atypical Antipsychotic1 - 6 mg[1][2]16 mg[1]20 - 60 ng/mL> 100 ng/mL
Haloperidol Typical Antipsychotic0.5 - 20 mg[3]100 mg[4]4 - 26 ng/mL> 30 ng/mL
Olanzapine Atypical Antipsychotic5 - 20 mg20 mg20 - 40 ng/mL> 80 - 100 ng/mL
Clozapine Atypical Antipsychotic300 - 600 mg900 mg350 - 600 ng/mL> 1000 ng/mL

Note: These values can vary based on individual patient factors such as metabolism, age, and co-morbidities. Therapeutic drug monitoring is often employed, especially for drugs with narrower therapeutic windows like Clozapine and Haloperidol, to optimize dosing and minimize toxicity.

Key Signaling Pathways in Neuroleptic Action

The therapeutic and adverse effects of neuroleptics are primarily mediated through their interaction with various neurotransmitter receptors in the brain. The diagram below illustrates the principal signaling pathways targeted by these agents.

Risperidone Risperidone D2_Receptor Dopamine D2 Receptor Risperidone->D2_Receptor Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->HT2A_Receptor Potent Antagonist Haloperidol Haloperidol Haloperidol->D2_Receptor Potent Antagonist Olanzapine Olanzapine Olanzapine->D2_Receptor Antagonist Olanzapine->HT2A_Receptor Antagonist Metabolic_Effects Metabolic Side Effects Olanzapine->Metabolic_Effects Clozapine Clozapine Clozapine->D2_Receptor Weak Antagonist Clozapine->HT2A_Receptor Potent Antagonist Clozapine->Metabolic_Effects Therapeutic_Effects Therapeutic Effects (Antipsychotic Action) D2_Receptor->Therapeutic_Effects Mesolimbic Pathway Blockade EPS Extrapyramidal Symptoms (EPS) D2_Receptor->EPS Nigrostriatal Pathway Blockade HT2A_Receptor->Therapeutic_Effects Modulates Dopamine Release HT2A_Receptor->Metabolic_Effects

Figure 1: Simplified signaling pathways of selected neuroleptics.

Atypical antipsychotics like Risperidone, Olanzapine, and Clozapine exhibit a higher affinity for serotonin 5-HT2A receptors compared to dopamine D2 receptors, which is believed to contribute to their lower risk of extrapyramidal symptoms (EPS) compared to typical antipsychotics like Haloperidol. However, this mechanism can also be associated with metabolic side effects.

Experimental Protocols

A crucial aspect of assessing the therapeutic index in a research context involves determining the drug's receptor occupancy at different dosages. Positron Emission Tomography (PET) is a key technology used for this purpose.

Protocol: Determination of Dopamine D2 Receptor Occupancy using PET

Objective: To quantify the percentage of D2 receptors occupied by a neuroleptic at a given plasma concentration.

Materials:

  • PET scanner

  • Radioligand specific for D2 receptors (e.g., [¹¹C]-raclopride or [¹²³I]-IBZM)

  • Cyclotron for radioligand production

  • Automated blood sampling system

  • HPLC for plasma analysis of the neuroleptic and its metabolites

Methodology:

  • Subject Recruitment: Recruit healthy volunteers or patients with schizophrenia. Obtain informed consent.

  • Baseline PET Scan: Perform a baseline PET scan with the chosen radioligand to measure baseline D2 receptor availability.

  • Drug Administration: Administer a single oral dose of the neuroleptic being studied.

  • Blood Sampling: Collect serial arterial blood samples to measure the plasma concentration of the parent drug and its active metabolites over time.

  • Post-Dosing PET Scan: Perform a second PET scan at the time of anticipated peak plasma concentration of the neuroleptic.

  • Image Analysis:

    • Reconstruct PET images.

    • Define regions of interest (ROIs), typically the striatum (caudate and putamen) and a reference region with negligible D2 receptor density (e.g., cerebellum).

    • Calculate the binding potential (BP) of the radioligand in the ROIs for both baseline and post-dosing scans.

  • Calculation of Receptor Occupancy:

    • Receptor occupancy is calculated using the following formula:

      • Occupancy (%) = [(BP_baseline - BP_post-dosing) / BP_baseline] * 100

  • Data Correlation: Correlate the calculated receptor occupancy with the corresponding plasma drug concentrations to establish a dose-occupancy relationship.

The following diagram illustrates the general workflow for such an experiment.

Start Subject Recruitment & Informed Consent Baseline_PET Baseline PET Scan ([11C]-raclopride) Start->Baseline_PET Drug_Admin Administer Neuroleptic Baseline_PET->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Post_Dose_PET Post-Dosing PET Scan Drug_Admin->Post_Dose_PET Correlation Correlate Occupancy with Plasma Concentration Blood_Sampling->Correlation Image_Analysis PET Image Analysis (ROI Definition) Post_Dose_PET->Image_Analysis Occupancy_Calc Calculate D2 Receptor Occupancy (%) Image_Analysis->Occupancy_Calc Occupancy_Calc->Correlation

Figure 2: Experimental workflow for determining D2 receptor occupancy.

Studies have shown that for optimal therapeutic effect in schizophrenia, dopamine D2 receptor occupancy should be in the range of 65-80%. Higher occupancy levels are associated with an increased risk of EPS.

Conclusion

The assessment of a neuroleptic's therapeutic index is a multifaceted process that extends beyond a simple ratio. By comparing the therapeutic dose ranges, plasma concentrations, and receptor occupancy profiles, a more nuanced understanding of a drug's safety and efficacy can be achieved. Risperidone, with its potent D2 and 5-HT2A receptor antagonism, demonstrates a therapeutic window that is generally considered wider than that of typical antipsychotics like Haloperidol, particularly concerning the risk of EPS at therapeutic doses. However, it is not without its own set of potential adverse effects, including metabolic disturbances. Olanzapine and Clozapine, while effective, also carry significant metabolic risks, and Clozapine requires rigorous monitoring due to the risk of agranulocytosis. Future drug development in this area will undoubtedly continue to focus on maximizing the therapeutic window by optimizing receptor interaction profiles to enhance efficacy while minimizing off-target effects.

References

Independent Verification of Neflumozide's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the hypothesized mechanism of action for Neflumozide, a novel atypical antipsychotic. As no public data is available for this compound, this analysis assumes its primary mechanism to be antagonism of Dopamine D2 and Serotonin 5-HT2A receptors, a hallmark of many second-generation antipsychotics.[1][2] This guide compares its theoretical profile to established atypical antipsychotics, offering supporting experimental data and detailed protocols for verification.

Comparative Receptor Binding Affinities

The therapeutic efficacy and side-effect profile of atypical antipsychotics are largely determined by their binding affinities to various neurotransmitter receptors.[3][4] A lower Ki value indicates a higher binding affinity. The following table summarizes the receptor binding affinities (Ki, nM) of several established atypical antipsychotics for the Dopamine D2 and Serotonin 5-HT2A receptors.

DrugDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)
This compound (Hypothesized) UndeterminedUndetermined
Aripiprazole0.341.7
Clozapine1265.4
Olanzapine114
Quetiapine337148
Risperidone3.130.16
Ziprasidone4.80.4

Data compiled from publicly available databases and literature.[5]

Comparative Clinical Efficacy

The clinical efficacy of antipsychotic medications is often assessed by the reduction in scores on the Positive and Negative Syndrome Scale (PANSS), a standardized tool for measuring the severity of schizophrenia symptoms. The table below presents the mean change in total PANSS scores from baseline observed in clinical trials for several atypical antipsychotics.

DrugMean Change in PANSS Total Score from Baseline
This compound (Hypothesized) Undetermined
Aripiprazole-14.7 to -28.6
Olanzapine-15.4 to -29.9
Paliperidone-13.7 to -17.9
Risperidone-16.9 to -24.4

Note: Clinical trial results can vary based on study design, patient population, and duration.

Experimental Protocols

To independently verify the mechanism of action of this compound, the following standard experimental protocols are recommended.

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound (e.g., this compound) for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human Dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: 10 µM Haloperidol or Butaclamol.

  • Test compound (this compound) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.

  • To determine non-specific binding, a separate set of wells will contain the radioligand and a high concentration of an unlabeled D2 antagonist.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Binding Assay (Radioligand Competition)

This assay is similar to the D2 binding assay but uses a different radioligand and cell line.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Ketanserin or [³H]-Spiperone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Mianserin or Ketanserin.

  • Test compound (this compound) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Follow the same procedural steps as outlined for the Dopamine D2 Receptor Binding Assay, substituting the appropriate cell membranes, radioligand, and non-specific binding control.

  • The incubation and washing steps are analogous.

  • Quantify radioactivity and perform data analysis as described above to determine the Ki of this compound for the 5-HT2A receptor.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the Dopamine D2 and Serotonin 5-HT2A receptors.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Dopamine AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway.

SHT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SHT2A Serotonin 5-HT2A Receptor Gq_protein Gq/11 Protein SHT2A->Gq_protein Serotonin PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the workflow for the independent verification of this compound's receptor binding profile.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing D2 or 5-HT2A receptors Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and this compound Membrane_Prep->Incubation Reagent_Prep Prepare radioligands, This compound dilutions, and buffers Reagent_Prep->Incubation Filtration Filter to separate bound and unbound ligands Incubation->Filtration Counting Quantify radioactivity with scintillation counter Filtration->Counting IC50_Calc Calculate IC50 values Counting->IC50_Calc Ki_Calc Calculate Ki values using Cheng-Prusoff equation IC50_Calc->Ki_Calc Comparison Compare this compound Ki to other antipsychotics Ki_Calc->Comparison

Caption: Workflow for Receptor Binding Affinity Determination.

References

Safety Operating Guide

Proper Disposal of Neflumozide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Neflumozide, a substance requiring careful handling due to its potential hazards. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the disposal of this compound.

Hazard Identification and Classification

This compound, also known as Leflunomide, is classified as a toxic solid. It is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a designated containment area, such as a chemical fume hood.

Quantitative Data Summary:

PropertyValueReference
UN Number UN2811Safety Data Sheet
Hazard Class 6.1 (Toxic)Safety Data Sheet
Packing Group IIISafety Data Sheet
Physical State SolidSafety Data Sheet

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the following PPE to prevent exposure:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if handling outside of a fume hood or if there is a risk of aerosolization.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in a manner that prevents its release into the environment and ensures the safety of all personnel.

Experimental Protocol: this compound Waste Segregation and Packaging

  • Designated Waste Container:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with this compound (e.g., high-density polyethylene).

    • The container must be labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Segregation of Waste:

    • Solid Waste: Collect solid this compound, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE (e.g., gloves, disposable lab coats) in the designated solid hazardous waste container.

    • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, clearly labeled liquid hazardous waste container. The label must include the name of the solvent(s) and an approximate concentration of this compound.

    • Sharps Waste: Any sharps contaminated with this compound (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

  • Container Management:

    • Keep the hazardous waste container closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.

    • Do not overfill the container; fill to a maximum of 80% capacity to prevent spills.

  • Request for Disposal:

    • Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

    • Follow your institution's specific procedures for waste pickup requests, which may involve an online form or a direct call to the EHS office.

Logical Relationship: Disposal Workflow

A Identify this compound Waste B Segregate Waste Streams (Solid, Liquid, Sharps) A->B C Select Appropriate Hazardous Waste Container B->C D Label Container Correctly C->D E Place Waste in Container D->E F Store in Satellite Accumulation Area E->F G Request EHS Pickup F->G

Caption: this compound Waste Disposal Workflow.

Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately:

  • Spill:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an absorbent material, and carefully clean the area. Place all cleanup materials in the designated hazardous waste container.

    • For large spills, contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Signaling Pathway: Emergency Response

cluster_spill Spill Event cluster_exposure Exposure Event Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill: Clean with Spill Kit Assess->SmallSpill Small LargeSpill Large Spill: Contact EHS Assess->LargeSpill Large Exposure Exposure Occurs Identify Identify Route of Exposure Exposure->Identify Skin Skin: Wash with Soap & Water Identify->Skin Skin Eyes Eyes: Flush with Water Identify->Eyes Eyes Inhale Inhalation: Move to Fresh Air Identify->Inhale Inhalation Ingest Ingestion: Seek Medical Attention Identify->Ingest Ingestion

Caption: Emergency Response Procedures for this compound Incidents.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. For further information, consult your institution's chemical hygiene plan and the Safety Data Sheet for Leflunomide.

Essential Safety and Logistical Information for Handling Neflumozide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Neflumozide was found in the available resources. The following guidance is based on best practices for handling potent pharmaceutical compounds and should be supplemented by a substance-specific risk assessment conducted by qualified environmental, health, and safety (EHS) professionals.

The safe handling of potent pharmaceutical compounds like this compound is paramount in a laboratory setting to ensure the safety of researchers and the integrity of experiments.[1][2][3] A comprehensive safety plan, encompassing all stages from receipt of the compound to its final disposal, is critical. This involves the use of appropriate personal protective equipment (PPE), adherence to strict operational protocols, and readiness for emergency situations.

Personal Protective Equipment (PPE)

The selection of PPE is crucial for minimizing exposure to potent compounds. All personnel handling this compound should be trained on the proper use, removal, and disposal of PPE.[3]

PPE CategoryRecommendationRationale
Eye/Face Protection Safety goggles with side-shields or a face shield.Protects against splashes, dust, and aerosols.
Hand Protection Double-gloving with nitrile or latex gloves.Provides a barrier against skin contact and allows for safe removal of the outer glove in case of contamination.
Body Protection A dedicated lab coat, disposable gown, or coveralls.Prevents contamination of personal clothing. Impervious materials are recommended for handling solutions.
Respiratory Protection A fit-tested N95 respirator or a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), may be necessary based on the risk assessment, especially when handling powders or generating aerosols.[4]Minimizes the risk of inhaling airborne particles.

Operational Plan: From Receipt to Disposal

A step-by-step approach ensures that safety is maintained throughout the entire lifecycle of handling this compound in the laboratory.

1. Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Don appropriate PPE before opening the package in a designated containment area, such as a chemical fume hood or a glove box.

  • Verify that the container is properly labeled and sealed.

2. Storage:

  • Store this compound in a clearly labeled, sealed container.

  • Keep it in a secure, well-ventilated, and access-controlled area.

  • Refer to the manufacturer's instructions for specific storage temperature and conditions.

3. Preparation and Handling:

  • All handling of this compound, especially weighing and preparing solutions, should be performed in a containment device like a chemical fume hood or an isolator to minimize airborne exposure.

  • Use dedicated equipment (spatulas, glassware, etc.) for handling the compound. If not possible, ensure thorough decontamination procedures are in place.

  • Wet-wiping techniques should be used for cleaning surfaces to avoid the generation of dust.

4. Emergency Procedures:

  • Spills: In case of a spill, evacuate the area and prevent others from entering. Follow a pre-defined spill response protocol. Use a spill kit containing appropriate absorbent materials and decontaminating solutions. All waste from the cleanup should be treated as hazardous.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical team with information about the compound.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Receive Receive and Inspect Package Unpack Unpack in Containment Receive->Unpack Store Store Securely Unpack->Store Weigh Weigh in Containment Store->Weigh Don full PPE Prepare Prepare Solution Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

General handling workflow for this compound.

G Emergency Spill Response for this compound Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate Notify Notify EHS and Lab Supervisor Evacuate->Notify PPE Don Appropriate PPE Notify->PPE Contain Contain the Spill PPE->Contain Clean Clean and Decontaminate Contain->Clean Dispose Dispose of Hazardous Waste Clean->Dispose Report Document the Incident Dispose->Report

Emergency spill response procedure.

Disposal Plan

The disposal of this compound and any contaminated materials must comply with all applicable federal, state, and local regulations for hazardous waste. A licensed hazardous waste disposal contractor should be used.

Waste TypeDisposal Method
Unused/Expired this compound Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., vials, pipette tips) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, gowns) Place in a sealed bag and dispose of as hazardous waste.
Contaminated Solutions Collect in a labeled, sealed, and compatible hazardous waste container.

It is imperative to maintain a detailed record of the disposal of this compound waste. Proper segregation and labeling of waste streams are essential to ensure safe and compliant disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.